Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHSOQWURBALSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363155 | |
| Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77779-49-8 | |
| Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (CAS: 77779-49-8)
Introduction
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is a halogenated quinoline derivative of significant interest to the pharmaceutical and chemical research sectors. As a functionalized heterocyclic compound, it serves as a crucial intermediate and "privileged building block" in the synthesis of more complex molecules, particularly in the development of novel fluoroquinolone antibiotics.[1][2] The strategic placement of the chloro and fluoro groups, combined with the reactive ethyl carboxylate handle, provides a versatile scaffold for medicinal chemists to explore structure-activity relationships (SAR) in drug discovery.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental causality and practical protocols for its characterization. The integrity of the data presented herein is paramount, with each key claim supported by authoritative references.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research. The key identifiers and structural information for this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 77779-49-8 | [3] |
| Molecular Formula | C₁₂H₉ClFNO₂ | [3][4] |
| Molecular Weight | 253.66 g/mol | [3] |
| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)F | [4] |
| InChI Key | PPHSOQWURBALSQ-UHFFFAOYSA-N |[4] |
The structure features a bicyclic quinoline core, which is planar. The electron-withdrawing effects of the chlorine atom at the 4-position and the fluorine atom at the 6-position significantly influence the electron density of the aromatic system, impacting its reactivity and biological interactions. The ethyl ester at the 3-position provides a key site for further chemical modification, such as hydrolysis or amidation.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) intermediate are critical for process development, formulation, and predicting its behavior in biological systems.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments / Significance |
|---|---|---|
| Physical Form | Solid | Allows for standard solid handling procedures. |
| Melting Point | 62-63 °C | [3] A sharp melting range indicates high purity. |
| Boiling Point | 332.1 ± 37.0 °C | Predicted value; suggests high thermal stability.[3] |
| Density | 1.354 g/cm³ | [3] (Predicted) Useful for process calculations. |
| Lipophilicity (XlogP) | 3.1 | Predicted value; indicates moderate lipophilicity.[4] |
-
Melting Point: The relatively low melting point of 62-63 °C is an important parameter for purification by recrystallization and for drying processes, which should be conducted well below this temperature to avoid phase changes.[3]
-
Lipophilicity: The predicted XlogP value of 3.1 suggests that the molecule has a favorable balance of hydrophilicity and lipophilicity.[4] This is a crucial parameter in drug design, as it influences solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The ethyl group should present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The aromatic region will display complex splitting patterns for the protons on the quinoline core, influenced by both neighboring protons and through-space coupling with the fluorine atom. A key diagnostic signal would be the singlet for the proton at the C2 position.
-
¹³C NMR: The carbon spectrum will corroborate the structure with a signal for the ester carbonyl carbon (~165-170 ppm), carbons of the ethyl group, and multiple signals in the aromatic region. The carbons attached to or near the fluorine atom will exhibit characteristic C-F coupling, which is a powerful diagnostic tool.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak at m/z 253.03. A crucial feature will be the isotopic pattern of the molecular ion, which will show a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, a signature confirmation of the presence of a single chlorine atom. Predicted collision cross-section data for various adducts can further aid in identification.[4]
Caption: Standard analytical workflow for physicochemical characterization.
Experimental Protocols
The following protocols are standard, field-proven methods for determining the key properties discussed. Their execution with calibrated equipment ensures trustworthy and reproducible results.
5.1 Protocol for Melting Point Determination (Capillary Method)
This is the most common and reliable method for determining the melting point of a crystalline solid.
-
Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~62 °C).
-
Causality Insight: Once the temperature is within 10 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. A slow rate is critical to allow for thermal equilibrium between the sample and the heating block, preventing an overestimation of the melting temperature.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). A narrow range (< 2 °C) signifies high purity.
-
5.2 Protocol for Spectroscopic Analysis (NMR)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆).
-
Expertise Insight: DMSO-d₆ is often a good starting choice for novel compounds due to its excellent solvating power, though Chloroform-d is also suitable if solubility is confirmed.
-
-
Data Acquisition:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Subsequently, acquire a ¹³C NMR spectrum. This will require a significantly longer acquisition time.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and assign peaks to the corresponding atoms in the structure.
Synthesis and Reactivity Context
Understanding the synthesis provides context for potential impurities and handling. Quinolone cores are often synthesized via the Gould-Jacobs reaction. A plausible route for a related isomer involves the condensation of a substituted aniline (like 3-chloro-4-fluoroaniline) with a malonic ester derivative, followed by a thermal cyclization in a high-boiling solvent like diphenyl ether to form the quinoline ring system.[5]
Caption: Generalized workflow for the synthesis of quinolone cores.
Safety and Handling
As with any laboratory chemical, proper handling is essential. The compound is classified as an eye irritant.
Table 3: GHS Safety Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H319: Causes serious eye irritation. |
| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Handling Recommendations:
-
Always use appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.
-
Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a well-defined solid with moderate lipophilicity and a melting point of 62-63 °C. Its structure, confirmed by standard spectroscopic techniques, makes it a valuable and versatile building block for the synthesis of high-value compounds, particularly in the field of antibacterial drug discovery. The data and protocols outlined in this guide provide a solid foundation for researchers to confidently handle, characterize, and utilize this important chemical intermediate in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 3. This compound CAS#: 77779-49-8 [m.chemicalbook.com]
- 4. PubChemLite - this compound (C12H9ClFNO2) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
The Alchemical Intermediate: A Technical Guide to Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core in Modern Medicine
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. From the historic antimalarial quinine to modern fluoroquinolone antibiotics and targeted cancer therapies, the versatility of the quinoline ring system is undeniable.[1][2] Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (CAS Number: 77779-49-8), a highly functionalized quinoline derivative, stands as a pivotal intermediate in the synthesis of numerous pharmacologically active compounds.[3][4] Its strategic arrangement of a reactive chloro group, a modulating fluoro substituent, and a versatile ester moiety makes it a prized building block for the discerning medicinal chemist. This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, offering both theoretical understanding and practical, field-proven insights.
Physicochemical Properties: A Snapshot of a Versatile Building Block
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its successful application in synthesis. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 77779-49-8 | |
| Molecular Formula | C₁₂H₉ClFNO₂ | |
| Molecular Weight | 253.66 g/mol | |
| Appearance | Solid | |
| Melting Point | 62-63 °C | [5] |
| Boiling Point | 332.1 ± 37.0 °C (Predicted) | [5] |
| Density | 1.354 g/cm³ | [5] |
| InChI Key | PPHSOQWURBALSQ-UHFFFAOYSA-N | |
| SMILES | ClC1=C(C(OCC)=O)C=NC2=CC=C(F)C=C21 |
Synthesis of this compound: A Two-Act Play of Cyclization and Chlorination
The synthesis of this compound is a testament to classic heterocyclic chemistry, primarily achieved through a robust two-step sequence: the Gould-Jacobs reaction to construct the core quinoline ring, followed by a strategic chlorination to install the reactive handle at the 4-position.
Part 1: The Gould-Jacobs Reaction - Forging the Quinoline Core
The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[6][7][8] This reaction proceeds through an initial Michael addition of the aniline to DEEM, followed by an intramolecular cyclization at high temperatures.[6][9]
The synthesis of the precursor, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, commences with the reaction of 3-chloro-4-fluoroaniline with DEEM.[3][10] The electron-withdrawing nature of the halogen substituents on the aniline ring influences the reactivity and the conditions required for efficient cyclization.
Caption: Workflow for the Gould-Jacobs synthesis of the 4-hydroxyquinoline precursor.
Experimental Protocol: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Materials: 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether, Acetone.
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture to approximately 145°C with continuous stirring for one hour. This condensation reaction typically proceeds without a solvent, forming the intermediate 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.[3]
-
In a separate flask equipped with a reflux condenser, heat diphenyl ether to its boiling point (approximately 250°C).
-
Carefully add the crude intermediate from step 2 to the boiling diphenyl ether. Continue heating for an additional hour to facilitate the thermal cyclization.[3][11]
-
Allow the reaction mixture to cool to room temperature. The cyclized product, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.
-
Isolate the solid product by filtration and wash thoroughly with acetone to remove the diphenyl ether solvent. The product is typically a white to pale yellow solid.[3]
-
Part 2: Chlorination - Activating the 4-Position
The 4-hydroxyquinoline intermediate is a stable tautomer of the 4-quinolone. To generate the highly reactive this compound, the hydroxyl group must be converted to a chloro group. This is most commonly achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[11]
The mechanism of this chlorination involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.
Caption: Chlorination of the 4-hydroxyquinoline intermediate to yield the final product.
Experimental Protocol: Synthesis of this compound
-
Materials: Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, Phosphorus oxychloride (POCl₃), Dowtherm A (or similar high-boiling inert solvent), Skellysolve B (or similar nonpolar solvent).
-
Procedure:
-
Suspend the dried ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in a high-boiling inert solvent like Dowtherm A in a flask equipped with a stirrer and reflux condenser.[11]
-
Heat the mixture to reflux for approximately one hour under a nitrogen atmosphere to ensure the removal of any residual water.
-
Cool the solution to room temperature and carefully add phosphorus oxychloride (an excess of at least one molar equivalent).
-
Heat the reaction mixture to 135-140°C and stir for one hour.[11]
-
After cooling, carefully pour the reaction mixture into a separatory funnel.
-
The product can be isolated by extraction and purified by recrystallization from a suitable solvent such as Skellysolve B.[11]
-
Chemical Reactivity and the Power of the 4-Chloro Group
The synthetic utility of this compound lies in the high reactivity of the chlorine atom at the 4-position. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the quinoline nitrogen atom and the ester group at the 3-position further activates the 4-position towards nucleophilic attack.
This reactivity allows for the facile introduction of a wide variety of substituents at the C-4 position, including amines, alcohols, and thiols. This is the key transformation in the synthesis of many fluoroquinolone antibiotics, where the 4-chloro group is displaced by a piperazine or other amine-containing heterocycle.
Caption: The central role of nucleophilic substitution at the C-4 position.
Applications in Drug Discovery and Development: A Gateway to Bioactive Molecules
This compound is a crucial intermediate in the synthesis of a diverse range of pharmacologically active compounds. Its primary application lies in the development of antibacterial agents, but its utility extends to other therapeutic areas as well.
Fluoroquinolone Antibiotics
The most prominent application of this quinoline derivative is in the synthesis of fluoroquinolone antibiotics.[3][10][12] These broad-spectrum antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The core structure of many fluoroquinolones is assembled using a 4-chloroquinoline intermediate, with the 7-position being subsequently functionalized, often with a piperazine ring, to enhance antibacterial activity and pharmacokinetic properties. While the provided search results do not pinpoint a specific commercial fluoroquinolone directly synthesized from the title compound, the structural motif is highly indicative of its use in the synthesis of analogs of drugs like Gatifloxacin and Balofloxacin.[3]
Antimalarial Agents
The quinoline core is also central to many antimalarial drugs. The 4-aminoquinoline scaffold, in particular, is a well-established pharmacophore for antimalarial activity. This compound serves as a versatile precursor for the synthesis of novel 4-aminoquinoline derivatives, which can be screened for their efficacy against various strains of Plasmodium falciparum, the parasite responsible for malaria.[13][14][15]
Tyrosine Kinase Inhibitors
In the realm of oncology, quinoline-based compounds have emerged as potent tyrosine kinase inhibitors. These targeted therapies work by blocking the signaling pathways that drive cancer cell proliferation. The ability to readily modify the quinoline scaffold through nucleophilic substitution at the 4-position makes this compound an attractive starting material for the synthesis of novel kinase inhibitors.[16][17]
Caption: The diverse applications of this compound in medicinal chemistry.
Safety and Handling: A Researcher's Responsibility
As with all chemical reagents, proper handling and safety precautions are paramount when working with this compound. The following information is a summary of the available safety data.
-
Hazard Classification: Eye Irritant (Category 2).
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Signal Word: Warning.
-
Hazard Statement: H319 - Causes serious eye irritation.
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[18]
-
Incompatible Materials: Strong acids, strong bases, strong reducing agents.[9]
Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and perform a thorough risk assessment for any experimental procedures.[18][19][20]
Conclusion: A Versatile Tool for Innovation
This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its synthesis, rooted in the classic Gould-Jacobs reaction, provides a reliable route to a highly versatile intermediate. The true value of this molecule is realized in its reactivity, where the activated 4-chloro position serves as a gateway for the introduction of diverse functionalities, enabling the creation of novel and potent therapeutic agents. For researchers in drug discovery and development, a thorough understanding of this key building block is not just beneficial—it is essential for driving innovation and addressing the ongoing challenges in human health.
References
- 1. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C12H9ClFNO2) [pubchemlite.lcsb.uni.lu]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. ablelab.eu [ablelab.eu]
- 10. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate [myskinrecipes.com]
- 17. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. merckmillipore.com [merckmillipore.com]
The Lynchpin of Fluoroquinolone Synthesis: An In-depth Technical Guide to Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Intermediate in Medicinal Chemistry
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate stands as a critical building block in the synthesis of a multitude of pharmacologically active compounds, most notably the potent class of fluoroquinolone antibiotics. Its strategic arrangement of functional groups—a reactive chloro group at the 4-position, a fluorine atom at the 6-position influencing electronic properties and metabolic stability, and an ethyl carboxylate at the 3-position for further molecular elaboration—renders it an invaluable synthon in drug discovery and development. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and reactivity, offering field-proven insights for researchers navigating the synthesis of novel therapeutic agents.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 77779-49-8 | [1] |
| Molecular Formula | C₁₂H₉ClFNO₂ | [1] |
| Molecular Weight | 253.66 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 62-63 °C | |
| SMILES String | ClC1=C(C(OCC)=O)C=NC2=CC=C(F)C=C21 | [1] |
| InChI Key | PPHSOQWURBALSQ-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step process, commencing with the well-established Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a chlorination step to introduce the reactive handle at the 4-position.
Step 1: Gould-Jacobs Reaction for Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate
The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinoline derivatives.[2] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[2]
Caption: The Gould-Jacobs reaction pathway.
Experimental Protocol:
-
Condensation: In a reaction vessel maintained under a nitrogen atmosphere, equimolar amounts of 4-fluoroaniline (e.g., 0.6 mole) and diethyl ethoxymethylenemalonate (e.g., 0.6 mole) are combined.[3]
-
The mixture is heated to approximately 140°C. The ethanol generated during the condensation is continuously removed. The reaction is typically monitored by TLC until the starting materials are consumed (approximately 1 hour).[3]
-
Cyclization: After the initial condensation, a high-boiling point solvent such as diphenyl ether is added to the reaction mixture.[3]
-
The mixture is then heated to reflux temperature (approximately 250-260°C) and maintained for a short period (e.g., 15 minutes) to facilitate the intramolecular cyclization.[3]
-
Isolation: Upon cooling, the reaction mixture is diluted with a non-polar solvent like diethyl ether to precipitate the product.[3]
-
The solid product, ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate, is collected by filtration, washed with diethyl ether, and dried.[3]
Step 2: Chlorination with Phosphorus Oxychloride
The hydroxyl group at the 4-position of the quinoline ring, formed in the Gould-Jacobs reaction, is subsequently converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4] This transformation is crucial as it activates the 4-position for subsequent nucleophilic substitution reactions.
Caption: Chlorination of the 4-hydroxyquinoline intermediate.
Experimental Protocol:
-
Reaction Setup: Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃).[4]
-
The reaction mixture is heated, typically to around 100°C, and maintained for several hours (e.g., 6 hours). The progress of the reaction should be monitored by TLC.[4]
-
Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure.[4]
-
The residue is then carefully and slowly poured onto crushed ice with vigorous stirring to quench the reaction.
-
The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water, and dried.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, as well as the ethyl group of the ester.
-
Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in this region. The proton at the 2-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom and the ester group. The fluorine at the 6-position will cause splitting of the adjacent aromatic protons.
-
Ethyl Group: A quartet corresponding to the -OCH₂- protons will be observed around δ 4.0-4.5 ppm, coupled to the methyl protons. A triplet for the -CH₃ protons will be seen further upfield, around δ 1.2-1.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the range of δ 160-170 ppm.
-
Aromatic/Quinoline Carbons: The carbons of the quinoline ring will appear between δ 110-160 ppm. The carbon bearing the chlorine atom (C4) and the carbon adjacent to the nitrogen (C2) will be significantly downfield. The carbon-fluorine coupling will be observable for the carbon at the 6-position and its neighbors.
-
Ethyl Group Carbons: The -OCH₂- carbon will be around δ 60-65 ppm, and the -CH₃ carbon will be in the upfield region, around δ 14-16 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.[6]
-
C=N and C=C Stretching (Aromatic): Multiple sharp bands will be present in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.[8]
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl bond.
-
C-F Stretch: A strong absorption is expected in the 1000-1400 cm⁻¹ range for the C-F bond.
-
C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester group.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (253.66 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Fragmentation: Common fragmentation pathways for quinoline esters include the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and cleavage of the quinoline ring.[9][10]
Reactivity and Applications in Drug Discovery
The key to the synthetic utility of this compound lies in the reactivity of the 4-chloro substituent. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of nucleophiles, which is a cornerstone of fluoroquinolone synthesis.[11][12][13]
Caption: Nucleophilic aromatic substitution at the C4 position.
Common nucleophiles used in reactions with 4-chloroquinolines include:
-
Amines: Primary and secondary amines, such as piperazine and its derivatives, readily displace the chloride to form 4-aminoquinoline structures, which are the core of many fluoroquinolone antibiotics like ciprofloxacin and norfloxacin.[11]
-
Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides can introduce ether linkages at the 4-position.
-
Thiols: Thiols can be used to form 4-thioether derivatives.
The fluorine atom at the 6-position is generally unreactive towards nucleophilic substitution under these conditions and serves to modulate the electronic properties and biological activity of the final molecule. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, a common feature in many active fluoroquinolone drugs.
Safety and Handling
This compound is classified as an eye irritant.[10] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Conclusion
This compound is a synthetically versatile and highly valuable intermediate in the field of medicinal chemistry. Its straightforward two-step synthesis and the pronounced reactivity of its 4-chloro substituent make it an ideal starting material for the construction of complex molecular architectures, particularly in the development of new fluoroquinolone antibiotics. A comprehensive understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for researchers aiming to leverage this powerful building block in their drug discovery endeavors.
References
- 1. This compound AldrichCPR 77779-49-8 [sigmaaldrich.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel antibacterial agents. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, grounded in its physicochemical properties. In the absence of extensive published empirical data, this document offers a theoretical framework for solubility prediction, coupled with a detailed, field-proven experimental protocol for its precise determination. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data for research and development applications.
Introduction: The Significance of this compound
This compound, with a molecular formula of C₁₂H₉ClFNO₂ and a molecular weight of 253.66 g/mol , is a substituted quinoline derivative.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. The specific substitutions on this molecule—a chlorine atom at position 4, a fluorine atom at position 6, and an ethyl carboxylate group at position 3—impart unique electronic and steric properties that are leveraged in the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators.
Understanding the solubility of this solid compound, which has a melting point of 62-63°C, is paramount for its effective use.[1] Solubility dictates the choice of solvent for chemical reactions to ensure homogeneity and optimal reaction rates. It is also a crucial factor in designing crystallization processes for purification, where precise control over solubility is necessary to achieve high purity and yield. Furthermore, in the context of drug development, the solubility of an intermediate can impact the purity of the final active pharmaceutical ingredient (API), which is a critical quality attribute.
Physicochemical Properties and Predicted Solubility Profile
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, we can predict its solubility behavior based on its molecular structure and general principles of solubility, often summarized by the adage "like dissolves like."
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClFNO₂ | [1] |
| Molecular Weight | 253.66 g/mol | [1] |
| Melting Point | 62-63 °C | [1] |
| Physical Form | Solid | |
| SMILES String | ClC1=C(C(OCC)=O)C=NC2=CC=C(F)C=C21 |
2.1. Analysis of Molecular Structure and Polarity
The molecule possesses several functional groups that influence its polarity and potential for intermolecular interactions:
-
Quinoline Core: The heterocyclic aromatic quinoline ring system is moderately polar.
-
Ethyl Carboxylate Group (-COOEt): This ester group is polar and can act as a hydrogen bond acceptor.
-
Chloro and Fluoro Substituents (-Cl, -F): These electron-withdrawing halogen atoms increase the overall polarity of the molecule.
Given this combination of polar functional groups, this compound is expected to be a polar molecule.
2.2. Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," the compound is predicted to have higher solubility in polar organic solvents and lower solubility in nonpolar solvents.
-
High Predicted Solubility:
-
Polar Protic Solvents: Solvents like ethanol, methanol, and isopropanol are expected to be effective at dissolving the compound. The ability of these solvents to act as hydrogen bond donors could interact favorably with the ester and quinoline nitrogen.
-
Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF) are also predicted to be good solvents due to their polarity and ability to engage in dipole-dipole interactions.
-
-
Moderate Predicted Solubility:
-
Chlorinated Solvents: Dichloromethane and chloroform may show moderate solvating power.
-
-
Low Predicted Solubility:
-
Nonpolar Solvents: Hydrocarbon solvents like hexane, heptane, and toluene are expected to be poor solvents for this polar compound.
-
The following diagram illustrates the logical flow of predicting solubility based on molecular properties.
Caption: Logical workflow for predicting the solubility of the target compound.
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.
3.1. Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.
3.2. Experimental Workflow Diagram
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Step-by-step workflow for the shake-flask solubility determination method.
3.3. Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringes (e.g., 1 mL)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation of Samples:
-
Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.
-
Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually at the end of the equilibration period.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the saturated solution into a clean vial, ensuring no solid particles are transferred.
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample solutions by HPLC. A C18 column with a mobile phase of acetonitrile and water is often a good starting point for method development.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
3.4. Self-Validation and Trustworthiness
To ensure the trustworthiness of the generated data, the following self-validating steps should be incorporated:
-
Time to Equilibrium: Conduct a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the measured solubility does not change significantly after a certain point, indicating that equilibrium has been reached.
-
Purity of Materials: The purity of both the solute and the solvent should be confirmed prior to the experiment, as impurities can affect solubility.
-
Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.
Conclusion and Future Directions
While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, a robust prediction can be made based on its polar molecular structure. It is anticipated to be highly soluble in polar organic solvents and poorly soluble in nonpolar ones. For drug development and process chemistry applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a reliable and validated method for its experimental determination.
Future work should focus on the systematic measurement of the solubility of this important intermediate in a wide range of pharmaceutically relevant solvents at various temperatures. Such data would be invaluable for creating predictive models and for optimizing the synthesis, purification, and formulation of new quinoline-based therapeutic agents.
References
Bridging the Gap: A Guide to the Theoretical and Spectroscopic Investigation of Quinoline Derivatives
An In-Depth Technical Guide:
Introduction: The Enduring Relevance of the Quinoline Scaffold
Quinoline, a simple heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as the foundational scaffold for a vast and diverse family of molecules.[1][2][3] Its derivatives are indispensable in medicinal chemistry, with applications ranging from antimalarial agents like quinine and chloroquine to anticancer, antibacterial, and anti-inflammatory drugs.[1][4][5][6] Beyond the pharmaceutical realm, the unique electronic and photophysical properties of quinolines make them valuable in materials science for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[4][7][8]
The development of novel quinoline-based drugs and materials hinges on a deep understanding of their structure-property relationships.[9] This guide provides researchers, scientists, and drug development professionals with a technical overview of the synergistic approach of combining theoretical computational studies with practical spectroscopic analysis to elucidate, predict, and rationally design quinoline derivatives with desired functionalities. We will explore the causality behind experimental choices, detail validated protocols, and demonstrate how the integration of in silico and benchtop methodologies accelerates discovery.
Chapter 1: The Theoretical Foundation - Predictive Power of Computational Chemistry
Before a compound is ever synthesized, computational chemistry allows us to predict its behavior, saving invaluable time and resources. Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method for investigating the electronic structure and properties of quinoline derivatives.[2][10]
The Role of Density Functional Theory (DFT)
DFT calculations are instrumental in determining the fundamental characteristics of a molecule. The primary rationale for employing DFT is its favorable balance of computational cost and accuracy for medium-to-large organic molecules like quinolines.
Key Applications of DFT for Quinoline Derivatives:
-
Geometry Optimization: The first and most crucial step is to find the lowest energy conformation of the molecule. This optimized geometry is the basis for all subsequent property calculations.
-
Electronic Properties: DFT provides insights into the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and electronic excitation properties.[2][7] A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in its absorption spectrum.
-
Reactivity Descriptors: From HOMO and LUMO energies, global quantum-molecular descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated.[11][12] These values help rationalize and predict the reactivity of different quinoline derivatives in chemical reactions.
-
Vibrational Analysis: Calculating vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum (no imaginary frequencies), and it allows for the prediction of the molecule's infrared (IR) spectrum, which can be directly compared with experimental data.[7][13]
Simulating Spectra with Time-Dependent DFT (TD-DFT)
While DFT excels at describing the ground electronic state, Time-Dependent DFT (TD-DFT) is the workhorse for studying excited states. This makes it an invaluable tool for predicting the UV-Visible absorption spectra of quinoline derivatives.[11][12][14] TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the oscillator strengths (related to the intensity of the absorption bands), providing a direct theoretical counterpart to experimental spectroscopy.[15][16] This allows for the assignment of specific electronic transitions (e.g., π → π* or n → π*) to the observed spectral bands.[15]
Experimental Protocol: A Standard DFT & TD-DFT Workflow
This protocol outlines a typical computational investigation of a novel quinoline derivative.
-
Structure Drawing: Build the 3D structure of the quinoline derivative using a molecular editor (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for the quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method Selection (The Causality):
-
Functional: The B3LYP hybrid functional is a very common and well-validated choice for organic molecules, providing a good balance of accuracy and efficiency.[10][14] For excited state calculations, range-separated functionals like CAM-B3LYP are often preferred as they can provide more accurate results for charge-transfer excitations.[7][14]
-
Basis Set: The 6-31G(d,p) or 6-31+G(d,p) basis sets are frequently used.[11][15] The inclusion of polarization functions ('d,p') is critical for describing the non-spherical nature of electron density in bonds, while diffuse functions ('+') are important for molecules with lone pairs or for describing excited states.
-
-
Geometry Optimization: Perform a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-31+G(d,p)). This step calculates the minimum energy structure.
-
Frequency Calculation: Run a frequency calculation at the same level of theory. This validates the optimized structure (confirming it's a minimum) and provides theoretical IR data and thermodynamic parameters.[2]
-
TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation to compute the first several electronic excited states. This will yield the predicted UV-Vis absorption wavelengths and their corresponding intensities.[12]
-
Data Analysis: Extract and analyze the output data: optimized coordinates, HOMO/LUMO energies, molecular orbital plots, predicted vibrational frequencies, and simulated absorption spectra.
Visualization: Computational Chemistry Workflow
Caption: A typical workflow for the computational analysis of a quinoline derivative.
Chapter 2: Unveiling Molecular Properties - Spectroscopic Characterization
Spectroscopy is the experimental cornerstone for characterizing newly synthesized quinoline derivatives. It provides tangible data to confirm structures, probe electronic properties, and quantify performance for various applications.
UV-Visible Absorption and Fluorescence Spectroscopy
These techniques are fundamental for studying the photophysical properties of quinoline derivatives, especially for applications in sensing and optoelectronics.[8]
-
UV-Visible Absorption: Measures the electronic transitions from the ground state to excited states upon absorption of light. The resulting spectrum provides the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which relates to the probability of that transition occurring.[8] Substituents on the quinoline ring can dramatically alter the absorption profile; electron-donating groups (e.g., -NH2, -OH) typically cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO2) can cause a hypsochromic (blue) shift.[17][18]
-
Fluorescence Spectroscopy: After a molecule absorbs light and reaches an excited state, it can relax by emitting a photon. Fluorescence spectroscopy measures this emission. Key parameters include the emission maximum (λem), the Stokes shift (the energy difference between λmax and λem), and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed and quantifies the efficiency of the emission process.[8][19]
Experimental Protocol: Photophysical Characterization
-
Sample Preparation: Prepare a stock solution of the quinoline derivative in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mM). Create a series of dilutions to a final concentration in the micromolar range (e.g., 1-10 µM). The choice of concentration is crucial to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
UV-Vis Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).
-
Identify the λmax.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to the near-IR.
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.58).[20]
-
Prepare a series of standard and sample solutions with absorbances below 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Measure the absorbance and integrated fluorescence intensity for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[8]
-
Data Presentation: Photophysical Properties of Example Quinolines
| Compound Class | Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Reference |
| Aminoquinoline | 6-amino | ~350-400 | ~450-550 | > 1500 | up to 0.83 | [8] |
| Hydroxyquinoline | 8-hydroxy | ~310-320 | ~490-510 | > 15000 | Varies | [21] |
| Chalcone-Quinoline | Nitro group | ~260-280 | - | - | Low (Quenched) | [17] |
| Chalcone-Quinoline | Amine group | ~270-290 | ~450-480 | > 15000 | Moderate to Good | [17] |
NMR and Mass Spectrometry for Structural Verification
While UV-Vis and fluorescence spectroscopies probe electronic properties, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for unambiguous structural elucidation.
-
NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. 1H NMR confirms the number and connectivity of protons, while 13C NMR does the same for carbon atoms.[22][23] Advanced 2D techniques like COSY and HMQC can be used to resolve complex structures by showing correlations between different nuclei.[24] NMR is the definitive method for confirming the successful synthesis of a target quinoline derivative.
-
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, which can be used to confirm the elemental composition of the newly synthesized compound.[22][25][26]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, O-H) based on their characteristic vibrational frequencies.[27][28]
Chapter 3: The Synergy - Integrating Theory and Experiment
The true power in modern chemical research comes from integrating computational predictions with experimental results. This creates a feedback loop where each discipline informs and validates the other, leading to a deeper understanding and accelerating the design of new molecules.
The core of this synergy lies in comparison. For instance, the UV-Vis spectrum predicted by TD-DFT can be overlaid with the experimentally measured spectrum.[16] A good agreement validates the computational model and allows for a confident assignment of the observed absorption bands to specific electronic transitions.[12][14] Discrepancies, on the other hand, can point to unforeseen factors like strong solvent effects or molecular aggregation, prompting further investigation.
Similarly, the calculated HOMO-LUMO gap from DFT should correlate with the onset of absorption in the UV-Vis spectrum.[7][16] A series of derivatives with computationally predicted decreasing bandgaps should experimentally exhibit a progressive red-shift in their λmax. This correlative approach is fundamental to establishing robust structure-property relationships.
Visualization: Integrated Research Workflow
Caption: The iterative cycle of theoretical prediction and experimental validation.
Chapter 4: Applications in Rational Design
The integrated approach described herein is pivotal for the rational design of quinoline derivatives in both drug discovery and materials science.
-
Drug Development: By understanding the structural features that govern interactions with biological targets, chemists can design more potent and selective drugs.[9][29] Quantitative Structure-Activity Relationship (QSAR) models, often built using descriptors derived from DFT calculations, can predict the biological activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis.[30][31]
-
Materials Science: For applications like OLEDs, the goal is to tune the electronic properties to achieve emission at a specific color with high quantum efficiency. The predictive power of TD-DFT allows scientists to screen libraries of virtual compounds, identifying derivatives with the desired HOMO-LUMO gaps and transition properties before embarking on complex syntheses.[8][13]
Conclusion
The study of quinoline derivatives is a vibrant and impactful field. A modern, efficient research program no longer treats computational chemistry and experimental spectroscopy as separate disciplines. Instead, it leverages their synergy. Theoretical calculations provide predictive insights and a deep mechanistic understanding, while spectroscopic techniques provide the essential real-world data for validation and characterization. By embracing this integrated workflow, researchers can accelerate the discovery and development of the next generation of quinoline-based pharmaceuticals and advanced materials.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 4. nbinno.com [nbinno.com]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 14. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 15. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. A combined experimental and DFT/TD-DFT studies on the electronic structure, structural and optical properties of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04335A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quinine - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis and Spectroscopic Studies of Some Novel Quinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 28. ukm.my [ukm.my]
- 29. researchgate.net [researchgate.net]
- 30. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biochemical Mechanisms of Action of Quinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their development as anticancer, antimalarial, and antimicrobial agents.[1][2][3] Understanding the precise biochemical mechanisms through which these compounds exert their effects is paramount for optimizing existing therapies and designing next-generation drugs with enhanced efficacy and selectivity.
This technical guide provides an in-depth exploration of the core mechanisms of action of quinoline derivatives. Moving beyond a simple catalog of effects, we will dissect the causality behind experimental choices and present validated protocols, offering a framework for rigorous biochemical investigation.
Genotoxic Mechanisms: Targeting the Integrity of DNA
A primary mode of action for many potent quinoline-based anticancer agents is the disruption of DNA integrity and processing. This is achieved predominantly through two interconnected mechanisms: DNA intercalation and the poisoning of topoisomerase enzymes.[4][5]
DNA Intercalation
The planar aromatic ring system of certain quinoline derivatives allows them to slide between the base pairs of the DNA double helix.[6][7] This physical insertion, or intercalation, induces significant structural perturbations, including unwinding of the helix and an increase in DNA length. These changes create a physical blockade that obstructs the molecular machinery responsible for replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7]
Confirming intercalation requires more than a single experiment. A positive result in one assay (e.g., a spectral shift) could arise from other binding modes like groove binding. Therefore, a combination of biophysical techniques is employed to build a self-validating case for intercalation.
-
Spectroscopic Titration (UV-Vis & Fluorescence): Provides the initial evidence of interaction. Intercalation typically causes hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the compound's UV-Vis spectrum upon binding to DNA.[8]
-
Ethidium Bromide (EtBr) Displacement Assay: This fluorescence-based assay provides stronger evidence. EtBr fluoresces brightly when intercalated. A competing quinoline intercalator will displace EtBr, causing a measurable decrease in fluorescence.[8][9]
-
Viscometry: This is a definitive, albeit lower-throughput, test. Because intercalation lengthens and stiffens the DNA helix, it increases the viscosity of a DNA solution.[8] An observed increase in relative viscosity upon addition of the quinoline derivative is considered strong proof of intercalation.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological DNA problems, such as supercoiling, during replication and transcription.[10] They work by creating transient breaks in the DNA backbone. Many quinoline derivatives do not inhibit the enzyme directly but act as "poisons." They stabilize the transient "cleavable complex," where the topoisomerase is covalently bound to the DNA, preventing the re-ligation of the DNA strand break.[10] This leads to an accumulation of double-strand breaks, which are highly cytotoxic.[11]
-
Topoisomerase I (Topo I): Creates single-strand breaks. Camptothecin and its derivatives are classic quinoline alkaloids that poison Topo I.[12]
-
Topoisomerase II (Topo II): Creates double-strand breaks. Amsacrine is a synthetic quinoline derivative that acts as a Topo II poison.[5]
Caption: Workflow for identifying and validating a topoisomerase poison.
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
This protocol assesses a compound's ability to inhibit the catalytic activity of Topoisomerase II, which relaxes supercoiled DNA.
-
Reaction Setup: On ice, prepare a 20 µL reaction mix for each sample in a microcentrifuge tube.
-
11 µL Nuclease-Free Water
-
2 µL 10x Topo II Reaction Buffer (final: 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
2 µL Supercoiled pBR322 DNA (0.5 µg total)
-
2 µL of quinoline derivative at various concentrations (or DMSO as vehicle control).
-
-
Enzyme Addition: Add 3 µL of human Topoisomerase IIα enzyme to each tube to initiate the reaction. A "no enzyme" control should be included.
-
Incubation: Incubate all tubes at 37°C for 30 minutes.[8][13]
-
Reaction Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye (containing 1% SDS, 50 mM EDTA, and bromophenol blue).[8] Add 2 µL of Proteinase K (10 mg/mL) and incubate for another 15 minutes at 37°C to digest the enzyme.[14]
-
Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[14]
-
Analysis: Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length. Visualize the DNA bands under UV light.[10]
-
Expected Results: The "no enzyme" control will show only the fast-migrating supercoiled DNA band. The "vehicle control" will show a ladder of slower-migrating relaxed topoisomers. An effective inhibitor will show a dose-dependent decrease in the formation of relaxed DNA, with the band pattern resembling the "no enzyme" control at high concentrations.
-
Enzyme Inhibition: Targeting Cellular Signaling
Beyond direct DNA interaction, quinoline derivatives are potent inhibitors of various enzymes, most notably protein kinases, which are central to cellular signaling pathways that control growth, proliferation, and survival.[15]
Protein Kinase Inhibition
Many quinoline-based drugs are designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of protein kinases.[4] Their rigid scaffold can be functionalized to achieve high affinity and selectivity for specific kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.[4][16] Several FDA-approved kinase inhibitors, including bosutinib and lenvatinib, feature a quinoline core.[16]
Initial screening for kinase inhibitors requires a high-throughput, sensitive, and robust method. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are ideal. They are homogeneous (no-wash steps), minimizing handling errors, and the time-resolved detection minimizes background fluorescence, increasing the signal-to-noise ratio. This allows for reliable identification of hits from large compound libraries.
// Nodes Kinase [label="Kinase", fillcolor="#FBBC05"]; Substrate [label="Fluorescent Peptide\nSubstrate"]; ATP [label="ATP"]; Inhibitor [label="Quinoline\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antibody [label="Terbium-Labeled\nAntibody (Donor)"]; PhosphoSubstrate [label="Phosphorylated\nSubstrate (Acceptor)"]; ADP [label="ADP"]; FRET [label="TR-FRET Signal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoFRET [label="No Signal", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Inhibitor -> Kinase [label="Binds to\nATP Pocket"]; Kinase -> Substrate [label="Phosphorylates"]; ATP -> Kinase; Substrate -> PhosphoSubstrate [style=invis]; Kinase -> ADP [style=invis]; Antibody -> PhosphoSubstrate [label="Binds to\nPhospho-site"]; {rank=same; Antibody; PhosphoSubstrate;} PhosphoSubstrate -> FRET [label="Energy\nTransfer"]; Antibody -> FRET [style=invis]; Inhibitor -> NoFRET [label="Prevents\nPhosphorylation"]; }
Caption: Principle of a TR-FRET kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 2x Kinase/Substrate solution (containing the target kinase and its specific peptide substrate in reaction buffer).
-
Add 0.5 µL of the quinoline inhibitor at various concentrations (or DMSO control).
-
Initiate the reaction by adding 2 µL of 2.5x ATP solution.
-
Mix gently and incubate at 30°C for 60 minutes.[17]
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[17][18]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Expected Results: Kinase activity is directly proportional to the light signal. An effective inhibitor will result in a dose-dependent decrease in luminescence. Data is plotted to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Quinoline Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| Bosutinib | Src | 1.2 | [15] |
| Lenvatinib | VEGFR-2 | 4.0 | [16] |
| Cabozantinib | c-Met | 1.3 | [16] |
| Neratinib | EGFR | 5.0 | [16] |
Table 1: Examples of FDA-approved quinoline-based kinase inhibitors and their potencies.
Antimalarial Mechanism: Disrupting Heme Detoxification
The quinoline antimalarials, such as chloroquine and quinine, are a cornerstone of malaria treatment.[19] Their primary mechanism of action targets a unique biochemical process in the malaria parasite, Plasmodium falciparum.
During its lifecycle in red blood cells, the parasite digests host hemoglobin in its acidic food vacuole to obtain amino acids.[20] This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, inert crystal called hemozoin (also known as malaria pigment).[21][22]
Quinoline antimalarials are weak bases that accumulate to high concentrations in the acidic food vacuole.[19][20] There, they are thought to bind to heme and cap the growing hemozoin crystal, preventing further polymerization.[22] The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and parasite death.[19]
// Nodes Hb [label="Hemoglobin"]; Heme [label="Toxic Free Heme", style="rounded,filled", fillcolor="#FBBC05"]; Polymerization [label="Heme Polymerization"]; Hemozoin [label="Inert Hemozoin Crystal", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline [label="Quinoline\nAntimalarial", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Death [label="Parasite Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Hb -> Heme [label="Parasite Digestion"]; Heme -> Polymerization [label="Detoxification"]; Polymerization -> Hemozoin; Quinoline -> Polymerization [label="Inhibits", color="#EA4335"]; Heme -> Death [label="Accumulation\nLeads to"]; }
Caption: Mechanism of quinoline antimalarials via heme polymerization inhibition.
Experimental Protocol: Heme Polymerization Inhibitory Assay (HPIA)
This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic crystal identical to hemozoin.[21]
-
Preparation: In a 96-well microplate, add 50 µL of the quinoline test compound at various concentrations. Include chloroquine as a positive control and distilled water as a negative control.[23]
-
Heme Addition: Add 100 µL of a 1 mM hematin solution (in 0.2 M NaOH) to each well.[23]
-
Initiation: Initiate the polymerization reaction by adding 50 µL of glacial acetic acid (pH ~2.6-3.0) to each well.[23]
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.[23]
-
Washing: Centrifuge the plate at 8000 rpm for 10 minutes. Discard the supernatant. Wash the resulting pellet of β-hematin three times by resuspending in 200 µL of DMSO followed by centrifugation.[23] This step removes unreacted, soluble heme.
-
Quantification: After the final wash, discard the DMSO and dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.
-
Analysis: Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.[21] The amount of absorbance is proportional to the amount of β-hematin formed. Calculate the percent inhibition relative to the negative control and determine the IC₅₀ value.
Antimicrobial Mechanism: Targeting Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones are a major class of synthetic quinolone derivatives with broad-spectrum antibacterial activity.[] Their mechanism of action is the direct inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11][25][26]
-
DNA Gyrase (GyrA₂GyrB₂): Introduces negative supercoils into bacterial DNA, which is crucial for initiating DNA replication. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[11][]
-
Topoisomerase IV (ParC₂ParE₂): Responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition of topoisomerase IV is the main mechanism against Gram-positive bacteria.[11][]
Similar to their action in eukaryotic cells, fluoroquinolones stabilize the ternary complex of the enzyme, the drug, and the DNA.[25] This blocks the progress of the replication fork and leads to the generation of lethal double-strand breaks, resulting in rapid bactericidal activity.[11][27]
Conclusion and Future Directions
The quinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a diverse range of fundamental biochemical targets. The mechanisms detailed herein—DNA intercalation, topoisomerase poisoning, kinase inhibition, and disruption of heme detoxification—highlight the versatility of this chemical motif. Future research will continue to focus on refining the selectivity of quinoline derivatives to minimize off-target effects and overcome resistance mechanisms. The integration of structural biology, computational modeling, and robust biochemical assays will be critical in designing novel quinoline-based therapeutics with superior efficacy and safety profiles for treating cancer, malaria, and bacterial infections.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. ijmphs.com [ijmphs.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline alkaloids as intercalative topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. topogen.com [topogen.com]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.aip.org [pubs.aip.org]
- 25. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
The Crystalline Architecture of Ethyl 2,4-dichloroquinoline-3-carboxylate: A Technical Guide for Drug Discovery
Foreword: The Significance of the Quinoline Scaffold in Medicinal Chemistry
The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Its rigid, bicyclic aromatic structure provides a versatile framework for the design of molecules that can effectively interact with various biological targets. The targeted introduction of specific functional groups onto the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile. In this context, ethyl 2,4-dichloroquinoline-3-carboxylate emerges as a key intermediate in the synthesis of novel compounds, particularly those with potential as anti-retroviral agents. The precise understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships. This guide provides an in-depth technical analysis of the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate, offering valuable insights for researchers, scientists, and drug development professionals.
Synthesis and Crystallization: From Precursor to Single Crystal
The journey to elucidating the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate begins with its synthesis. The compound is prepared through the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1][2] This reaction is a critical step, as it introduces the two chlorine atoms at the 2 and 4 positions of the quinoline ring, which are key functionalities for subsequent chemical modifications.
Experimental Protocol: Synthesis
A robust and reproducible synthetic protocol is essential for obtaining high-purity material suitable for crystallization. The following methodology has been successfully employed:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.[1]
-
Addition of Chlorinating Agent: Under continuous stirring, add 0.88 mL (9.46 mmol) of phosphoryl chloride dropwise to the mixture.[1]
-
Reaction Conditions: Stir the reaction mixture at 40°C for 30 minutes, followed by refluxing for 1 hour.[1]
-
Work-up: After the reaction is complete, evaporate the solvent. Add 15 mL of cold water to the residue and stir for 1 hour.[1]
-
Isolation of the Product: The resulting precipitate, a mixture of ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is collected. The desired dichlorinated compound is obtained in a 70% yield.[1][2]
The Art of Crystallization: Obtaining X-ray Quality Crystals
The formation of single crystals of sufficient quality for X-ray diffraction analysis is often the most challenging step. The following procedure has proven effective for ethyl 2,4-dichloroquinoline-3-carboxylate:
-
Solvent Selection: Dissolve 15 mg of the purified ethyl 2,4-dichloroquinoline-3-carboxylate in 0.5 mL of a 1:1 (v/v) mixture of ethanol and diethyl ether.[1]
-
Slow Evaporation: Place the solution in a glass vial and allow it to stand undisturbed at room temperature for 7 days.[1]
-
Crystal Formation: As the solvent slowly evaporates, single crystals of the title compound will form. These crystals can then be isolated for X-ray diffraction analysis.[1]
The choice of a binary solvent system and the slow evaporation technique are crucial for promoting the ordered arrangement of molecules into a crystalline lattice.
The Molecular Architecture: An In-Depth Look at the Crystal Structure
The definitive three-dimensional structure of ethyl 2,4-dichloroquinoline-3-carboxylate was determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Crystallographic Data Summary
The key crystallographic parameters for ethyl 2,4-dichloroquinoline-3-carboxylate are summarized in the table below. This data serves as a fingerprint for the crystalline form of the compound.
| Parameter | Value |
| Chemical Formula | C₁₂H₉Cl₂NO₂ |
| Molecular Weight | 270.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5860 (4) |
| b (Å) | 19.9082 (11) |
| c (Å) | 7.1304 (4) |
| β (°) | 100.262 (1) |
| Volume (ų) | 1199.32 (11) |
| Z | 4 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Rint | 0.024 |
| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.094 |
Data sourced from Cabrera et al. (2015)[1]
Molecular Conformation and Geometry
The X-ray analysis reveals a well-defined molecular structure. The quinoline ring system is nearly planar, with a root-mean-square deviation of 0.006 Å.[1][2] The two aromatic rings of the quinoline core are almost coaxial, with a dihedral angle of 179.21 (14)° between their planes.[1][2]
A notable feature of the molecular conformation is the orientation of the ethyl carboxylate group. It adopts an antiperiplanar conformation relative to the quinoline ring, with a torsion angle of -179.39 (15)° for C12—O2—C11—C3.[1][2] This group is significantly twisted out of the plane of the quinoline ring, forming a dihedral angle of 87.06 (19)°.[1][2] This perpendicular arrangement minimizes steric hindrance and influences the intermolecular interactions within the crystal lattice.
The bond lengths of the two chlorine atoms to the quinoline ring are C2—Cl1 = 1.745 (2) Å and C4—Cl2 = 1.7248 (16) Å.[1][2] These values are consistent with the sp² hybridization of the carbon atoms of the aromatic ring.[1][2]
Figure 1: A simplified representation of the perpendicular orientation of the ethyl carboxylate group relative to the quinoline core in ethyl 2,4-dichloroquinoline-3-carboxylate.
Supramolecular Assembly: Intermolecular Interactions
In the crystalline state, molecules of ethyl 2,4-dichloroquinoline-3-carboxylate are not isolated entities but are organized into a three-dimensional lattice through a network of intermolecular interactions. The primary forces governing the crystal packing are very weak C—H⋯O hydrogen bonds.[1][2] Specifically, the interaction C7—H7⋯O1i (where 'i' denotes a symmetry-related molecule) links the molecules into chains that propagate along the c-axis direction.[1] These weak interactions, though individually not strong, collectively contribute to the stability of the crystal lattice.
Figure 2: A conceptual diagram illustrating the formation of molecular chains through C-H···O hydrogen bonds in the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
Spectroscopic Corroboration
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques offer complementary information and are essential for characterizing the compound in solution and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The key chemical shifts observed for ethyl 2,4-dichloroquinoline-3-carboxylate are consistent with the proposed structure.[2]
-
¹H NMR (DMSO-d₆): The aromatic protons appear in the region of δ 7.89-8.19 ppm. The quartet at δ 4.51 ppm and the triplet at δ 1.39 ppm are characteristic of the ethyl group of the carboxylate ester.[2]
-
¹³C NMR (DMSO-d₆): The spectrum shows 12 distinct carbon signals, confirming the molecular formula. The carbonyl carbon of the ester appears at δ 163.5 ppm, and the carbons of the ethyl group are observed at δ 63.4 and 14.3 ppm. The remaining signals correspond to the carbons of the dichloroquinoline ring system.[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The electron impact mass spectrum (IEMS) shows the molecular ion peak [M]⁺ at m/z 269, with the characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺).[2]
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. The detailed analysis of its molecular geometry and intermolecular interactions, supported by spectroscopic data, offers a solid foundation for its use in further synthetic applications. For drug development professionals, this structural information is invaluable for computational modeling studies, such as molecular docking, to predict the binding of novel quinoline derivatives to their target proteins. The strategic positions of the chlorine atoms at C2 and C4 provide reactive handles for the introduction of diverse substituents, enabling the generation of libraries of new compounds for biological screening. A thorough understanding of the crystalline architecture of this key intermediate is a critical step in the rational design of the next generation of quinoline-based therapeutic agents.
References
The Halogenated Quinoline Carboxylate Core: A Technical Guide to Biological Activity and Therapeutic Potential
This guide provides an in-depth exploration of the multifaceted biological activities of halogenated quinoline carboxylates. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies that underpin the development of these compounds as potent therapeutic agents.
Introduction: The Versatility of a Privileged Scaffold
The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a carboxylate group and one or more halogen atoms dramatically modulates the physicochemical and biological properties of the quinoline nucleus, giving rise to a diverse array of therapeutic applications. Halogenation, particularly with fluorine, can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[3][4][5] This guide will primarily focus on two major areas of biological activity: antimicrobial and anticancer effects, while also addressing the associated toxicities.
Antimicrobial Activity: The Fluoroquinolone Legacy
Halogenated quinoline carboxylates are most famously represented by the fluoroquinolone class of antibiotics.[6][7][8] These synthetic agents exhibit broad-spectrum, bactericidal activity against a wide range of clinically significant pathogens.[7][9]
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7][10]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[6][10]
-
Topoisomerase IV: This enzyme is responsible for decatenating daughter chromosomes following DNA replication. It is the primary target in many Gram-positive bacteria.[7][10]
The inhibition of these enzymes leads to the formation of a ternary complex involving the drug, the enzyme, and the bacterial DNA.[7] This complex blocks the progression of the replication fork, leading to DNA damage and ultimately, cell death.
Caption: Fluoroquinolone mechanism of action.
Structure-Activity Relationships (SAR) for Antimicrobial Activity
Extensive research has elucidated the key structural features of quinolones that govern their antibacterial efficacy.[3][5]
-
N-1 Position: A cyclopropyl group at this position generally enhances overall potency.[3][10]
-
C-3 Carboxylic Acid and C-4 Carbonyl: These groups are essential for binding to DNA gyrase and are critical for antibacterial activity.[10]
-
C-6 Halogen: A fluorine atom at this position significantly increases gyrase inhibition and cellular penetration, giving rise to the term "fluoroquinolones."[4][5]
-
C-7 Substituent: This position greatly influences the spectrum of activity, potency, and pharmacokinetic properties. Piperazine and pyrrolidine rings are common, with substitutions on these rings modulating activity against Gram-positive bacteria and anaerobes.[3][5]
-
C-8 Halogen/Methoxy Group: A halogen (F or Cl) at C-8 can improve oral absorption and activity against anaerobic bacteria.[3][5] A methoxy group can also enhance activity against Gram-positive cocci.[10]
| Substituent Position | Key Moiety | Impact on Antimicrobial Activity | Reference |
| N-1 | Cyclopropyl | Enhances overall potency | [3][10] |
| C-6 | Fluorine | Increases gyrase inhibition and cell penetration | [4][5] |
| C-7 | Piperazine/Pyrrolidine | Influences spectrum, potency, and pharmacokinetics | [3][5] |
| C-8 | Halogen (F, Cl) | Improves oral absorption and anaerobic activity | [3][5] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: A Promising Frontier
Beyond their antimicrobial effects, halogenated quinoline carboxylates have emerged as a promising class of anticancer agents.[11][12][13] Their mechanisms of action are diverse and often involve targeting fundamental cellular processes in cancer cells.
Mechanisms of Anticancer Action
-
Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[14]
-
Induction of Apoptosis: Many quinoline-based compounds can trigger programmed cell death through various signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[12][15]
-
Kinase Inhibition: The quinoline scaffold is present in several approved tyrosine kinase inhibitors. Halogenated quinoline carboxylates can interfere with signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell division.[16]
Caption: Anticancer mechanisms of action.
Activity Against Cancer Cell Lines
Halogenated quinoline carboxylates have demonstrated cytotoxicity against a range of human cancer cell lines.
| Compound Type | Cancer Cell Line | Activity | Reference |
| Quinoline-3-carboxylates | MCF-7 (Breast), K562 (Leukemia) | Potent antiproliferative activity (IC50 in µM range) | [12][17] |
| Brominated Quinolines | C6 (Glioma), HeLa (Cervical), HT29 (Colon) | Significant inhibitory effects | [14] |
| Quinoline-4-carboxamides | LNCaP (Prostate) | Antiproliferative activity | [11] |
| Quinoline-2-carboxylic acids | MCF7 (Breast), HELA (Cervical) | Significant growth inhibition | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Neurotoxicity and Other Side Effects
A significant consideration in the development of quinoline derivatives is their potential for adverse effects, particularly neurotoxicity.[19][20]
Mechanisms of Neurotoxicity
The precise mechanisms are not fully understood but are thought to involve:
-
GABA Receptor Antagonism: Some quinolones can inhibit the binding of the neurotransmitter GABA to its receptor, leading to CNS stimulation.
-
NMDA Receptor Modulation: Interactions with NMDA receptors can contribute to excitotoxicity.
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to neuronal damage.[21]
Certain quinoline derivatives have been associated with a risk of permanent and irreversible neurological sequelae.[19]
Structure-Side-Effect Relationships
Structural modifications can influence the side-effect profile:[3]
-
C-7 Substituent: The nature of the C-7 substituent strongly influences CNS effects. Increasing the steric bulk at this position can ameliorate these effects.[3]
-
C-8 Position: The substituent at C-8 is a key determinant of phototoxicity. A halogen at this position often leads to the greatest photoreaction, while hydrogen or methoxy groups show less light-induced toxicity.[3][22]
Synthesis and Characterization
The synthesis of halogenated quinoline carboxylates can be achieved through various established methods.
Synthetic Strategies
-
Doebner Reaction: A three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[23][24]
-
Pfitzinger Reaction: The reaction of isatin with a carbonyl compound to yield substituted quinoline-4-carboxylic acids.[23]
-
Gould-Jacobs Reaction: A multistep synthesis starting from an aniline and an alkoxymethylenemalonic ester.
-
Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group.
Caption: General synthesis and characterization workflow.
Analytical Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) is used to elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxyl and carbonyl groups.[25]
-
X-ray Crystallography: Provides precise information on bond lengths, bond angles, and the three-dimensional structure of the molecule in its crystalline state.[25]
Conclusion and Future Perspectives
Halogenated quinoline carboxylates represent a remarkably versatile and enduring scaffold in medicinal chemistry. From the life-saving fluoroquinolone antibiotics to the promising new generation of anticancer agents, the strategic incorporation of halogens and a carboxylate moiety onto the quinoline core has yielded compounds of significant therapeutic value.
Future research will likely focus on:
-
Developing novel derivatives with improved activity against drug-resistant microbes and cancers.
-
Fine-tuning structures to minimize neurotoxicity and other side effects.
-
Exploring new therapeutic applications, such as neuroprotective and anti-inflammatory agents.[18][26]
-
Utilizing computational methods for the rational design of next-generation halogenated quinoline carboxylates with optimized biological profiles.
The continued exploration of this chemical space holds great promise for addressing unmet medical needs and advancing the field of drug discovery.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Overview of the fluoroquinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of fluoroquinolones and other antibiotics on 1,116 clinical gram-positive and gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intracerebral microdialysis neurotoxicity studies of quinoline and isoquinoline derivatives related to MPTP/MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Methodological & Application
The Strategic Utility of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate in the Synthesis of Potent Antimicrobial Agents
Introduction: The Quinolone Scaffold and the Quest for Novel Antimicrobials
The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease treatment for decades. Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, leads to a bactericidal effect against a broad spectrum of pathogens.[1] The evolution of quinolones, particularly the introduction of a fluorine atom at the C-6 position, gave rise to the highly potent fluoroquinolones, significantly enhancing their antibacterial activity and pharmacokinetic profiles.[2] Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate emerges as a pivotal starting material in the synthesis of these crucial therapeutic agents. Its pre-functionalized quinoline core, featuring the critical 6-fluoro substituent and a reactive 4-chloro group, makes it an ideal and versatile precursor for the elaboration of diverse and potent antimicrobial compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this key intermediate, detailing synthetic protocols, mechanistic insights, and the structure-activity relationships that underpin the design of next-generation antimicrobial agents.
Core Concepts: Why this compound is a Privileged Starting Material
The chemical architecture of this compound is inherently optimized for the synthesis of fluoroquinolone antibiotics. Several key features contribute to its utility:
-
The 6-Fluoro Substituent: This is arguably the most critical feature. The fluorine atom at the C-6 position dramatically increases the potency of quinolones by enhancing their binding affinity to the target enzymes, DNA gyrase and topoisomerase IV.[3] This leads to more effective inhibition of bacterial DNA replication.
-
The 4-Chloro Group: The chlorine atom at the C-4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine-containing heterocycles at the C-7 position, a key determinant of the antibacterial spectrum and potency.
-
The 3-Carboxylate Ester: The ethyl ester at the C-3 position is essential for the molecule's biological activity. While the ester itself is often hydrolyzed to the corresponding carboxylic acid in the final drug molecule, it serves as a crucial handle for both the initial synthesis and for modulating the compound's properties. The carboxylic acid, in conjunction with the 4-oxo group, is vital for binding to the target enzymes.[4]
Synthetic Pathways and Experimental Protocols
The synthesis of potent fluoroquinolone antimicrobials from this compound generally follows a well-established, multi-step sequence. The following protocols provide a detailed guide for the synthesis of Norfloxacin, a clinically significant fluoroquinolone, as a representative example.
Protocol 1: N-Ethylation of this compound
The first step involves the alkylation of the quinolone nitrogen. This is a crucial modification for many potent fluoroquinolones.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Ethyl 1-ethyl-4-chloro-6-fluoroquinoline-3-carboxylate.
Protocol 2: Nucleophilic Aromatic Substitution with Piperazine
This step introduces the key heterocyclic moiety at the C-7 position, which is critical for the antimicrobial spectrum and potency.
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve Ethyl 1-ethyl-4-chloro-6-fluoroquinoline-3-carboxylate (1.0 eq) and piperazine (2.5 eq) in pyridine or another suitable high-boiling solvent like DMSO.
-
Reaction Progression: Heat the reaction mixture to 120-140 °C for 8-12 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into water.
-
Isolation: The product, Ethyl 1-ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate. Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Protocol 3: Hydrolysis of the Ethyl Ester to Norfloxacin
The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which is essential for the biological activity of the final drug.
Experimental Protocol:
-
Reaction Setup: Suspend the product from Protocol 2 (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.[5]
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid or dilute hydrochloric acid to a pH of approximately 7.0-7.5.
-
Precipitation and Isolation: The final product, Norfloxacin, will precipitate out of the solution. Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and then with ethanol. Dry the product under vacuum to yield pure Norfloxacin.
Visualizing the Synthesis: A Workflow Diagram
The following diagram illustrates the synthetic pathway from the starting material to the final antimicrobial agent, Norfloxacin.
Caption: Synthetic workflow for Norfloxacin.
Structure-Activity Relationship (SAR) and Data Presentation
The modifications at the N-1 and C-7 positions of the quinolone scaffold have a profound impact on the antimicrobial activity. The following table summarizes the minimum inhibitory concentrations (MICs) of Norfloxacin against a panel of common bacterial pathogens, illustrating the potency achieved through the synthetic modifications described.
| Bacterial Strain | Gram Stain | Norfloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram (+) | 0.25 - 2 |
| Streptococcus pneumoniae | Gram (+) | 4 - 16 |
| Escherichia coli | Gram (-) | 0.015 - 0.5 |
| Pseudomonas aeruginosa | Gram (-) | 0.25 - 4 |
| Klebsiella pneumoniae | Gram (-) | 0.06 - 0.5 |
| Enterobacter cloacae | Gram (-) | 0.06 - 0.5 |
Data compiled from publicly available sources and are representative. Actual MIC values can vary depending on the specific strain and testing methodology.
Mechanistic Insights: How Fluoroquinolones Inhibit Bacterial Growth
The bactericidal action of fluoroquinolones like Norfloxacin is a result of their interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.
Caption: Mechanism of action of fluoroquinolones.
These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[6][7] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of potent antimicrobial agents. The synthetic protocols outlined in this application note provide a robust framework for the preparation of clinically relevant fluoroquinolones. The inherent reactivity of this starting material, coupled with a deep understanding of the structure-activity relationships of the quinolone scaffold, empowers medicinal chemists to design and synthesize novel derivatives with improved potency, expanded spectra of activity, and the potential to overcome emerging antibiotic resistance. Future research in this area will likely focus on the introduction of novel substituents at the C-7 and N-1 positions to further enhance the efficacy and safety profiles of this important class of antibiotics.
References
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]
- 7. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: Strategic Functionalization of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate via Nucleophilic Aromatic Substitution
Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the architectural core of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The strategic functionalization of this scaffold is a pivotal exercise in modern drug development, enabling the fine-tuning of pharmacological profiles. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate stands out as a highly valuable and versatile building block for this purpose. Its unique electronic architecture, featuring two distinct halogen atoms and an activating ester group, presents a clear opportunity for selective modification via Nucleophilic Aromatic Substitution (SNAr).
This guide provides an in-depth exploration of the SNAr reaction as applied to this specific quinoline derivative. We will dissect the underlying reaction mechanism, provide detailed, field-proven protocols for its execution with various nucleophiles, and offer insights into reaction optimization and troubleshooting.
Pillar 1: Mechanism and Regioselectivity
The nucleophilic aromatic substitution on this compound is not a concerted process. It proceeds via a well-established two-step addition-elimination mechanism .[1][4]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at an electron-deficient carbon atom on the aromatic ring. In the quinoline system, the heterocyclic nitrogen atom acts as a powerful electron-withdrawing group, significantly reducing electron density at the C2 and C4 positions, making them electrophilic.[5][6]
-
Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The negative charge is delocalized across the ring system and, crucially, onto the electronegative nitrogen atom, which provides substantial stabilization.[5]
-
Elimination & Re-aromatization: In the final step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.
Regioselectivity: Why C4 over C6?
The preferential substitution of the chlorine atom at the C4 position over the fluorine atom at the C6 position is a key feature of this reaction's utility. This selectivity is governed by several electronic factors:
-
Activation by the Ring Nitrogen: The C4 position is para to the ring nitrogen, allowing for direct resonance stabilization of the negative charge in the Meisenheimer intermediate onto the nitrogen atom. The C6 position does not benefit from this direct stabilization.[5][7] This makes the C4 position significantly more activated towards nucleophilic attack.
-
Leaving Group Ability: While fluorine is more electronegative, chlorine is generally a better leaving group in SNAr reactions because the C-Cl bond is weaker and more polarizable than the C-F bond. However, in this case, the electronic activation at C4 is the dominant factor.
The electron-withdrawing ethyl carboxylate group at the C3 position further activates the ring system towards nucleophilic attack.
Pillar 2: Experimental Protocols & Workflow
The following protocols provide a robust starting point for the SNAr reaction on this compound. Optimization may be required based on the specific nucleophile used.
General Experimental Workflow
Protocol 2.1: Substitution with a Primary/Secondary Amine (e.g., Piperidine)
This protocol is a standard procedure for N-arylation at the C4 position.
Materials & Reagents:
-
This compound (1.0 eq)
-
Piperidine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or DIPEA (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (0.1 - 0.2 M)
-
Ethyl Acetate (for extraction)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.1-0.2 M.
-
Nucleophile Addition: Add piperidine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Protocol 2.2: Substitution with a Phenolic Nucleophile
This reaction often requires a stronger base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenol (or substituted phenol) (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Other reagents as listed in Protocol 2.1
Procedure:
-
Preparation: To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add the phenol (1.2 eq) and anhydrous DMF.
-
Base Addition: Carefully add Cesium Carbonate (1.5 eq). If using NaH, cool the mixture to 0°C and add the NaH portion-wise, allowing for the cessation of H₂ evolution before proceeding.
-
Activation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Reaction: Heat the reaction to 100-120°C and monitor for completion as described previously.
-
Work-up & Purification: Follow steps 5-9 from Protocol 2.1. The initial quench should be done carefully, especially if residual NaH may be present.
Pillar 3: Key Parameters & Data Summary
The success of the SNAr reaction is highly dependent on the careful selection of solvent, base, and temperature. The choice of conditions is dictated by the nucleophilicity and pKa of the incoming nucleophile.[9][10]
-
Solvents: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred.[11] They effectively solvate the cationic counter-ion of the base but do not strongly solvate the nucleophile, leaving it highly reactive. Protic solvents like ethanol or water can be used but may slow the reaction by hydrogen-bonding with and stabilizing the nucleophile.[12]
-
Base: A base is often required to deprotonate the nucleophile (especially for alcohols and thiols) or to act as an acid scavenger for the HCl generated when using amine nucleophiles.[8][13] Common choices include inorganic bases like K₂CO₃ and Cs₂CO₃, or organic amine bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Microwave-assisted synthesis can be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes.[8]
Table 1: Summary of Recommended Starting Conditions for SNAr
| Nucleophile Class | Example Nucleophile | Recommended Base | Typical Solvent | Temperature (°C) | Key Considerations |
| Primary Amines | Benzylamine | K₂CO₃, DIPEA | DMSO, DMF | 80 - 100 | Generally high reactivity. Base scavenges generated HCl. |
| Secondary Amines | Morpholine, Piperidine | K₂CO₃, DIPEA | DMSO, DMF | 80 - 110 | Very common and reliable transformation. |
| Anilines | 4-Methoxyaniline | K₂CO₃, NaOtBu | Dioxane, Toluene | 100 - 120 | Less nucleophilic; may require higher temp or Pd-catalysis for unactivated systems.[14] |
| Phenols | Phenol, 4-Cresol | Cs₂CO₃, K₂CO₃, NaH | DMF, NMP | 100 - 130 | Requires base to form the more potent phenoxide nucleophile. |
| Thiols | Thiophenol | K₂CO₃, TEA | DMF, Ethanol | 25 - 80 | Highly nucleophilic; reactions often proceed at lower temperatures. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Nucleophile is too weak.3. Base is not strong enough.4. Reagents are wet. | 1. Increase reaction temperature; consider using microwave irradiation.2. Use a stronger base to deprotonate the nucleophile (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaH for phenols).3. For weak amine nucleophiles, consider a palladium-catalyzed Buchwald-Hartwig amination.[15][16]4. Ensure use of anhydrous solvents and reagents. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition.2. Reaction at the C6-fluoro position.3. Hydrolysis of the ester group. | 1. Lower the reaction temperature and increase the reaction time.2. This is electronically disfavored but could occur under harsh conditions. Confirm structure by 2D NMR. Use milder conditions.3. Ensure the base is not excessively strong or nucleophilic (e.g., avoid NaOH/KOH if possible). Perform work-up under neutral or slightly acidic conditions. |
| Difficult Purification | 1. Residual high-boiling solvent (DMSO, DMF).2. Product is highly polar. | 1. Perform thorough aqueous washes during extraction. A final wash with dilute LiCl solution can also help remove DMF.2. Consider a different eluent system for chromatography (e.g., adding MeOH to a DCM or EtOAc eluent). Recrystallization may be an alternative. |
Authoritative Grounding & Context
The principles described herein are foundational in heterocyclic chemistry. The enhanced reactivity of the C4 position in 4-chloroquinolines is a classic example of electronic activation in heteroaromatic systems.[5][8] This reactivity has been exploited in the synthesis of countless biologically active molecules, from antimalarials like chloroquine to modern targeted therapies.[17] For instance, related quinoline building blocks are central to the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH) like GSK2256294, highlighting the continued relevance of these SNAr methodologies in contemporary drug discovery programs.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. fishersci.it [fishersci.it]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spannetwork.org [spannetwork.org]
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate in the development of anticancer drugs
Application Notes & Protocols
Topic: Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate in the Development of Anticancer Drugs
Audience: Researchers, scientists, and drug development professionals.
Guide Overview
This document provides a comprehensive technical guide on the strategic use of this compound as a pivotal intermediate in the synthesis of novel anticancer agents. We will explore the synthetic rationale, key chemical properties, and its application as a versatile scaffold. The core of this guide is a series of detailed, field-proven protocols for evaluating the cytotoxic and mechanistic properties of its derivatives, enabling researchers to effectively advance their drug discovery programs.
The Quinoline Scaffold in Oncology: A Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure allows it to effectively intercalate with DNA or bind to the ATP-binding pockets of various enzymes, making it a cornerstone for the development of therapeutics.[3] Numerous quinoline-based compounds have demonstrated significant anticancer activity through diverse mechanisms, including the inhibition of topoisomerase enzymes, modulation of cell cycle progression, induction of apoptosis, and suppression of angiogenesis.[1][4][5] Marketed drugs and late-stage clinical candidates underscore the therapeutic success of this heterocyclic system.[2][6]
This compound emerges as a particularly valuable starting material. Its structure is pre-functionalized with key reactive sites that allow for systematic chemical modification, making it an ideal platform for building libraries of novel drug candidates.
Synthesis and Physicochemical Profile
Synthetic Approach: The Gould-Jacobs Reaction
The most common and efficient route to synthesize the quinoline core of this intermediate is the Gould-Jacobs reaction.[7][8] This method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline ring system.[9][10]
The causality behind this choice is its reliability and tolerance for various functional groups on the aniline precursor. The high temperatures required for the cyclization step can be managed using high-boiling point solvents or, more efficiently, with microwave-assisted synthesis, which often leads to improved yields and shorter reaction times.[8][9]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijmphs.com [ijmphs.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. iipseries.org [iipseries.org]
Application Notes and Protocols for the Strategic Functionalization of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Introduction: The Quinoline Core as a Privileged Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone in the field of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Its derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory drugs.[2][3] The versatility of the quinoline scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of its pharmacological properties. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is a particularly valuable building block for the synthesis of novel bioactive molecules. The presence of a chlorine atom at the C4 position, a fluorine atom at the C6 position, and an ethyl ester at the C3 position provides multiple handles for diverse chemical transformations.[4]
The electron-withdrawing nature of the quinoline nitrogen and the fluorine substituent enhances the reactivity of the C4 position towards nucleophilic aromatic substitution (SNAr), making it a prime site for introducing a wide array of functional groups.[5] The C3-ester and the C4-chloro functionalities also open avenues for palladium-catalyzed cross-coupling reactions, hydrolysis, amidation, and reduction, enabling the generation of a diverse library of compounds for drug discovery programs.
This comprehensive guide provides detailed application notes and step-by-step protocols for the strategic functionalization of the this compound core, empowering researchers to explore its full potential in the quest for novel therapeutic agents.
PART 1: Strategic Functionalization Pathways
The functionalization of this compound can be systematically approached by targeting its three key reactive sites: the C4-chloro group, the C3-ethyl ester, and the quinoline ring itself. The following diagram illustrates the primary diversification strategies.
Caption: Key functionalization strategies for this compound.
PART 2: Protocols and Methodologies
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The C4-position of the quinoline ring is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[5] This allows for the facile displacement of the chloro group by a variety of nucleophiles.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to solvate the nucleophile and facilitate the reaction. Alcohols like isopropanol or butanol can also be used, especially for amine nucleophiles.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated during the reaction, particularly when using amine hydrochlorides or to deprotonate less reactive nucleophiles.
-
Temperature: The reaction temperature can be varied to modulate the reaction rate. While some reactions proceed at room temperature, others may require heating to achieve a reasonable conversion. Microwave irradiation can significantly accelerate these reactions.
This protocol describes a general procedure for the substitution of the C4-chloro group with piperazine, a common motif in pharmacologically active compounds.
Experimental Workflow:
Caption: General workflow for the SNAr reaction with amines.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in isopropanol (10 mL/mmol), add piperazine (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 85 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold isopropanol.
-
The crude product can be further purified by recrystallization from ethanol to yield ethyl 6-fluoro-4-(piperazin-1-yl)quinoline-3-carboxylate.
| Reagent/Parameter | Condition/Amount | Rationale |
| Piperazine | 2.5 equivalents | Acts as both the nucleophile and the base to neutralize the generated HCl. |
| Solvent | Isopropanol | A good solvent for the reactants and allows for a suitable reflux temperature. |
| Temperature | Reflux (~85 °C) | Provides sufficient energy to overcome the activation barrier of the reaction. |
Suzuki-Miyaura Cross-Coupling at the C4-Position
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties at the C4-position.[6]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)2 or PdCl2(dppf), is essential for the catalytic cycle.
-
Ligand: Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often required to facilitate the oxidative addition of the less reactive C-Cl bond.
-
Base: A base like K2CO3, Cs2CO3, or K3PO4 is crucial for the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used.
Step-by-Step Protocol:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Condition/Amount | Rationale |
| Phenylboronic Acid | 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Pd(PPh3)4 | 5 mol% | A common and effective catalyst for Suzuki couplings. |
| K2CO3 | 3.0 equivalents | A strong enough base to facilitate transmetalation. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that dissolves both organic and inorganic reagents. |
| Temperature | 90-100 °C | Higher temperatures are often needed for the activation of aryl chlorides. |
Modifications of the C3-Ethyl Ester Group
The ethyl ester at the C3-position provides a gateway to further diversification, including hydrolysis to the corresponding carboxylic acid, subsequent amidation, or reduction to a primary alcohol.
Causality Behind Experimental Choices:
-
Acidic Hydrolysis: A mixture of acetic acid, water, and a strong acid like sulfuric acid is effective for the hydrolysis of quinolone esters.[7]
-
Basic Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide can also be used, followed by acidic workup to protonate the carboxylate.
Step-by-Step Protocol (Acidic Hydrolysis):
-
To a suspension of this compound (1.0 eq) in acetic acid (10 mL/mmol), add water (2 mL/mmol) and concentrated sulfuric acid (1 mL/mmol).
-
Heat the mixture to 100-110 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 4-chloro-6-fluoroquinoline-3-carboxylic acid.
The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate the carboxylic acid for amide bond formation.[8]
-
Base: A non-nucleophilic base like DIPEA is often added to maintain a basic pH and facilitate the coupling.
Step-by-Step Protocol:
-
Dissolve 4-chloro-6-fluoroquinoline-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Reducing Agent: A strong reducing agent like lithium aluminum hydride (LiAlH4) is required to reduce the ester to a primary alcohol. Diisobutylaluminium hydride (DIBAL-H) can also be used, often at lower temperatures.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are necessary for these reductions.
Step-by-Step Protocol:
-
To a cooled (0 °C) suspension of LiAlH4 (2.0 eq) in anhydrous THF, slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a versatile and valuable scaffold for the synthesis of a wide range of novel chemical entities. The protocols outlined in this guide provide a robust framework for its functionalization at the C4 and C3 positions. By strategically applying nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and modifications of the ester group, researchers can efficiently generate diverse libraries of quinoline derivatives for screening in drug discovery and other applications. As with all chemical syntheses, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Quinolines and the Suzuki-Miyaura Coupling
An in-depth guide to the strategic application of Suzuki-Miyaura cross-coupling for the functionalization of halogenated quinoline carboxylates, tailored for researchers in synthetic and medicinal chemistry.
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1] Its rigid, planar structure and nitrogen atom's hydrogen bonding capability make it an ideal pharmacophore for interacting with biological targets. Consequently, the ability to precisely and efficiently modify the quinoline core is of paramount importance in drug discovery for generating molecular diversity and optimizing structure-activity relationships (SAR).[2]
Among the arsenal of modern synthetic methods, the palladium-catalyzed Suzuki-Miyaura coupling stands out as the most robust and widely used reaction for forging carbon-carbon bonds.[3][4] Its popularity stems from several key advantages: mild reaction conditions, exceptional tolerance of a wide array of functional groups, the commercial availability and low toxicity of organoboron reagents, and the relative ease of removing boron-containing byproducts.[5][6] For medicinal chemists, this reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are common features in many drug candidates.[2][6]
This guide provides a detailed exploration of the application of Suzuki-Miyaura coupling to halogenated quinoline carboxylates, offering both mechanistic insights and actionable, field-proven protocols for researchers.
Mechanistic Insights: Navigating the Catalytic Cycle with Quinolines
The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reactions, especially with challenging substrates like quinolines. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
// Nodes representing species in the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X(L)₂\n(Oxidative Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-Pd(II)-Ar'(L)₂\n(Transmetalated Complex)", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes representing reactants and products ArX [label="R¹-X\n(Halo-Quinoline)", shape=plaintext]; ArB [label="R²-B(OH)₂\n(Boronic Acid)", shape=plaintext]; Base [label="Base (e.g., CO₃²⁻)", shape=plaintext]; Borate [label="[R²-B(OH)₃]⁻\n(Activated Boronate)", shape=plaintext]; Product [label="R¹-R²\n(Coupled Product)", shape=plaintext];
// Edges representing the catalytic cycle Pd0 -> OxAdd [label=" Oxidative Addition"]; OxAdd -> Transmetal [label=" Transmetalation"]; Transmetal -> Pd0 [label=" Reductive Elimination"];
// Edges for reactants and products ArX -> OxAdd [style=dashed]; Base -> Borate [style=dashed, label=" Activation"]; ArB -> Borate [style=dashed]; Borate -> Transmetal [style=dashed]; Transmetal -> Product [style=dashed];
// Graph layout adjustments {rank=same; ArX; ArB;} {rank=same; Product; Base;} } doto Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the quinoline carboxylate. This is often the rate-limiting step. The reactivity of the halide is crucial: I > Br > OTf >> Cl.[7] For quinolines, which are electron-deficient heterocycles, this step is generally facilitated compared to electron-rich aromatics.[3][9]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. A base is critical here; it activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily undergoes ligand exchange with the halide on the palladium complex.[10][11][12] The choice of base and solvent can significantly impact the efficiency of this step.[13]
-
Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst to re-enter the cycle.[7][10]
Challenges Specific to Halogenated Quinolines
-
Substrate Reactivity : The electron-deficient nature of the quinoline ring activates the C-X bond for oxidative addition. This is advantageous, especially for less reactive chloroquinolines.[3] However, the nitrogen atom can also coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of a suitable ligand is key to mitigating this effect.
-
Competing Side Reactions : Protodeboronation, the protonolysis of the boronic acid starting material, can be a significant side reaction, especially with unstable heteroaryl boronic acids or under prolonged heating.[3][14] Dehalogenation of the starting quinoline is another potential side reaction where the halide is replaced by a hydrogen atom.[14][15]
Application Notes: Strategic Selection of Reaction Components
The success of coupling a halogenated quinoline carboxylate depends on the judicious selection of four key components: the catalyst/ligand system, the base, the solvent, and the boron source.
Catalyst and Ligand Selection
The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging substrates like chloroquinolines or sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
For Bromo- and Iodoquinolines : These are relatively reactive substrates.
-
Pd(PPh₃)₄ : A classic, often effective choice for general-purpose couplings.
-
PdCl₂(dppf) : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a highly reliable and versatile pre-catalyst that forms a robust catalytic species suitable for a wide range of substrates, including quinolines.[2]
-
-
For Chloroquinolines : Aryl chlorides are notoriously less reactive. Their C-Cl bond is stronger, making oxidative addition more difficult. Overcoming this requires more specialized catalysts.
-
Bulky, Electron-Rich Phosphine Ligands : Ligands like SPhos, XPhos, and RuPhos (dialkylbiaryl phosphines) create a highly electron-rich and sterically demanding environment around the palladium center.[16] This promotes the difficult oxidative addition step and accelerates the final reductive elimination, making them the gold standard for aryl chloride couplings.[16][17]
-
N-Heterocyclic Carbenes (NHCs) : Ligands such as IPr and IMes, often delivered as PEPPSI-type pre-catalysts, are strong electron donors that form very stable and active palladium complexes capable of activating even the most unreactive aryl chlorides.[3][14]
-
The Role of the Base
The base is not merely an acid scavenger; it is a crucial activator in the transmetalation step.[12] The choice of base can influence reaction rate, yield, and side reactions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) : These are the most common bases. They are typically used in aqueous solutions mixed with an organic solvent (e.g., dioxane/water). Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often provides better results for difficult couplings.[5]
-
Phosphates (K₃PO₄) : A stronger base than carbonates, potassium phosphate is often effective when carbonates fail, particularly for couplings involving less reactive boronic acids or aryl chlorides.[6][18]
-
Organic Bases (Et₃N, DIPEA) : While less common, organic amines can be used, but they can sometimes lead to dehalogenation side reactions.[14]
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if used).
-
Aprotic Solvents : Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often with water as a co-solvent to dissolve the inorganic base.[5][10] A mixture like Dioxane/H₂O (e.g., 4:1) is a very common starting point.
-
Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) can be effective, but its higher boiling point may sometimes lead to more side reactions.
-
Alcohols : Mixtures of alcohols like n-propanol or ethanol with water can also be effective solvent systems.[13][19]
Experimental Protocols
The following protocols provide a validated starting point for researchers. Always perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
// Define nodes A [label="1. Assemble Glassware\n(Round-bottom flask, condenser)"]; B [label="2. Add Solids\n(Halo-quinoline, Boronic Acid, Base)"]; C [label="3. Purge with Inert Gas\n(Evacuate and backfill with N₂/Ar 3x)"]; D [label="4. Add Solvent & Catalyst\n(Degassed solvent, then Pd catalyst/ligand)"]; E [label="5. Heat to Reaction Temp\n(Stir vigorously)"]; F [label="6. Monitor Reaction\n(TLC, LC-MS)"]; G [label="7. Workup\n(Cool, dilute, extract with organic solvent)"]; H [label="8. Purification\n(Dry organic layer, concentrate, column chromatography)"]; I [label="9. Characterization\n(NMR, MS)"];
// Define edges (workflow) A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Upon Completion"]; G -> H; H -> I; } doto Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: General Coupling of a Bromoquinoline Carboxylate
This protocol is a robust starting point for moderately reactive 6-bromo or 8-bromoquinoline carboxylates.
Materials:
-
Bromoquinoline carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the bromoquinoline carboxylate, arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe, followed by the PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl quinoline carboxylate.
Protocol 2: Coupling of a Chloroquinoline Carboxylate (Challenging Substrate)
This protocol utilizes a more active catalyst system necessary for activating the C-Cl bond.
Materials:
-
Chloroquinoline carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene, degassed
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ and SPhos to a dry reaction flask.
-
Add the chloroquinoline carboxylate, arylboronic acid, and finely ground K₃PO₄.
-
Evacuate and backfill the flask with inert gas (if not in a glovebox).
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress carefully (typically 12-24 hours).
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Data Summary: Example Reaction Conditions
The table below summarizes typical conditions for the Suzuki-Miyaura coupling of various halogenated quinolines, providing a comparative overview for experimental design.
| Substrate | Halogen | Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-(4-bromophenoxy)quinolin-3-carbaldehyde | Br | Phenylboronic acid | PdCl₂(dppf) (5%) | Cs₂CO₃ (1) | Dioxane/H₂O | 100 | ~85-95 | |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Br | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 78 | [1] |
| 4-Chloroquinoline | Cl | Various arylboronic acids | Pd(PPh₃)₄ (5%) | K₂CO₃ (2) | DMF | 100 | 60-85 | |
| 2,6-Dichloroquinoxaline* | Cl | 2-Tolylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (2) | THF | 90 | 64 | [18] |
Note: Quinoxaline is structurally related to quinoline and provides a relevant example of chloro-heterocycle coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. home.sandiego.edu [home.sandiego.edu]
The Versatile Synthon: Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate as a Gateway to Novel Agrochemicals
Introduction: The Quinoline Core in Modern Crop Protection
The quinoline scaffold is a cornerstone in the synthesis of biologically active compounds, extending its influence from medicine to modern agriculture.[1][2][3][4][5] In the relentless pursuit of novel fungicides and herbicides with improved efficacy and new modes of action, fluorinated quinoline derivatives have emerged as a particularly promising class of molecules.[2][6] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall biological activity.[2]
This guide focuses on Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate , a highly functionalized quinoline derivative poised as a critical starting material for the synthesis of next-generation agrochemicals. Its structure is primed for diverse chemical modifications, making it an invaluable tool for researchers and synthetic chemists in the agrochemical industry. While its direct application in the synthesis of currently commercialized major agrochemicals is not extensively documented in public literature, its structural motifs are present in related bioactive molecules, and its reactivity patterns offer a clear roadmap for the development of new active ingredients. This document serves to elucidate the synthetic potential of this compound, providing detailed protocols and explaining the chemical rationale behind its use in agrochemical discovery.
Core Attributes of this compound as an Agrochemical Intermediate
The utility of this compound (herein referred to as EQFC ) stems from its distinct structural features, each offering a handle for synthetic manipulation.
| Structural Feature | Chemical Property & Synthetic Potential |
| C4-Chlorine | An excellent leaving group, ideal for nucleophilic aromatic substitution (SNAr) reactions. This is the primary site for introducing diverse functionalities to build the core of the final agrochemical. |
| C6-Fluorine | Enhances the electrophilicity of the quinoline ring, activating the C4 and other positions for substitution. It also contributes to the biological activity of the final product. |
| C3-Ethyl Carboxylate | Offers a site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, which can be crucial for tuning the molecule's properties and biological activity. |
| Quinoline Nitrogen | Can be alkylated or can influence the reactivity of the heterocyclic ring system. |
This combination of reactive sites allows for a modular approach to synthesis, enabling the creation of large libraries of compounds for biological screening.[7]
Synthetic Pathways & Protocols for Agrochemical Discovery
The primary synthetic strategy involving EQFC is the displacement of the C4-chloro group. This reaction is central to building the molecular diversity required for discovering new herbicidal or fungicidal compounds.
Workflow for Agrochemical Candidate Synthesis from EQFC
Below is a generalized workflow illustrating the central role of EQFC in a discovery pipeline.
Caption: Synthetic workflow using EQFC for agrochemical discovery.
Protocol 1: Synthesis of Aryloxy-Quinoline Carboxylates
This protocol details the nucleophilic aromatic substitution reaction, a cornerstone for creating derivatives with potential fungicidal activity, analogous to strobilurin fungicides which often contain an ether linkage.
Objective: To displace the C4-chlorine of EQFC with a substituted phenol to generate an ethyl 4-aryloxy-6-fluoroquinoline-3-carboxylate.
Rationale: The introduction of a substituted phenoxy group at the C4 position can mimic structural motifs found in some classes of fungicides. The choice of substituents on the phenol allows for fine-tuning of lipophilicity and electronic properties, which are critical for biological activity and plant uptake.
Materials:
-
This compound (EQFC)
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the substituted phenol (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 20 minutes to form the phenoxide salt.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 4-aryloxy-6-fluoroquinoline-3-carboxylate.
Expected Outcome: A purified solid product. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Protocol 2: Hydrolysis to the Carboxylic Acid
Many active agrochemicals are carboxylic acids, as this functional group can be crucial for binding to the target enzyme.[8]
Objective: To hydrolyze the ethyl ester of the C4-substituted quinoline to its corresponding carboxylic acid.
Rationale: The carboxylic acid moiety is a key pharmacophore in many herbicides and fungicides as it can act as a proton donor or form salt bridges, enhancing the binding to the active site of target proteins. This step is critical for converting the intermediate ester into a potentially more bioactive form.
Materials:
-
Ethyl 4-aryloxy-6-fluoroquinoline-3-carboxylate (from Protocol 1)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (2M)
-
Hydrochloric acid (HCl) solution (2M)
Procedure:
-
Dissolve the ethyl 4-aryloxy-6-fluoroquinoline-3-carboxylate (1.0 equivalent) in ethanol.
-
Add 2M sodium hydroxide solution (3.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 2M hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final carboxylic acid product.
Expected Outcome: A solid product, which is the final agrochemical candidate ready for biological screening.
Logical Framework for Agrochemical Design using EQFC
The development of novel agrochemicals from EQFC can be guided by a logical framework that connects synthetic modifications to potential biological outcomes.
Caption: Logic diagram for agrochemical design starting from EQFC.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel agrochemical candidates. Its highly reactive C4-chloro position, coupled with the activating effect of the C6-fluoro substituent, provides a reliable entry point for creating diverse molecular libraries. The protocols and workflows detailed in this guide offer a foundational strategy for researchers to explore the vast chemical space around the quinoline core. While direct synthesis of a named agrochemical from this starting material is not widely published, the principles outlined here are directly applicable to the discovery programs that lead to new, effective crop protection solutions. The continued exploration of derivatives from this synthon holds significant potential for identifying the next generation of fungicides and herbicides.
References
- 1. Synthesis, insecticidal, and fungicidal screening of some new synthetic quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs | MDPI [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myquinstory.info [myquinstory.info]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Biological Evaluation of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives: A Technical Guide
Introduction: The Rationale for Lipophilic Quinolones
For over half a century, fluoroquinolones have been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and synthetic accessibility.[1] These agents exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair.[2] The core structure of fluoroquinolones offers numerous sites for chemical modification, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[3] This has led to the development of multiple generations of these vital antibiotics.[3]
Recent research has explored the conjugation of fatty acids to various pharmacophores to enhance their therapeutic potential.[4][5] The introduction of a lipophilic fatty acid tail can modulate a molecule's interaction with biological membranes, potentially improving cell permeability, altering metabolic stability, and even conferring novel biological activities.[5][6] In the context of quinolones, derivatization at the C-7 position is a well-established strategy for modifying the antibacterial spectrum and potency.[7]
This application note details a comprehensive, multi-step protocol for the synthesis of a novel series of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives. The synthetic strategy hinges on the initial construction of the quinolone nucleus, followed by the strategic introduction of an amino group at the C-7 position, which then serves as an anchor point for the amide coupling of various saturated and unsaturated fatty acids.[8][9] We provide detailed, field-tested protocols for the synthesis, purification, and characterization of these novel derivatives. Furthermore, we outline standardized assays for evaluating their potential as anticancer agents against a panel of human cancer cell lines and their antimicrobial efficacy against pathogenic bacterial strains.
I. Synthetic Strategy and Protocols
The overall synthetic pathway is a multi-step process beginning with the construction of the core quinolone scaffold, followed by functionalization at the C-7 position to enable the final amide coupling with a variety of fatty acids.
Caption: Overall synthetic scheme for the target fatty amido-quinolone derivatives.
Protocol 1: Synthesis of Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Core Scaffold)
This protocol is based on the classical Gould-Jacobs reaction for quinolone synthesis.[1][10]
-
Step 1a: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-fluoroaniline (1.0 equiv.) in a suitable solvent like ethanol. Add diethyl ethoxymethylenemalonate (DEEM, 1.1 equiv.) and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: This step forms the key anilinomethylenemalonate intermediate through a nucleophilic substitution of the ethoxy group of DEEM by the aniline nitrogen.[1] Ethanol is a common solvent that facilitates the reaction and the removal of the ethanol byproduct.
-
-
Step 1b: Cyclization. Once the condensation is complete, cool the reaction mixture. The solvent can be removed under reduced pressure. The crude intermediate is then added to a high-boiling point solvent such as diphenyl ether and heated to approximately 250 °C for 30-60 minutes.
-
Causality: The high temperature induces an intramolecular 6-electron electrocyclization, a key step in the Gould-Jacobs reaction, to form the quinolone ring system.[1] Diphenyl ether provides the necessary high-temperature medium.
-
-
Step 1c: N-Alkylation. After cooling, the cyclized product is collected. This intermediate is then dissolved in dimethylformamide (DMF), and anhydrous potassium carbonate (2.0 equiv.) is added, followed by iodoethane (1.5 equiv.). The mixture is stirred at room temperature for 24-30 hours.[6]
-
Causality: Potassium carbonate acts as a base to deprotonate the nitrogen at position 1 of the quinolone ring, which then acts as a nucleophile to displace the iodide from iodoethane, resulting in the N-ethylated product.
-
-
Purification. The reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Protocol 2: Synthesis of Ethyl 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Key Intermediate)
This two-step protocol transforms the C-7 chloro group into the essential amino group for subsequent coupling.[8]
-
Step 2a: Azidation. Dissolve the product from Protocol 1 (1.0 equiv.) in DMF. Add sodium azide (NaN₃, 1.5 equiv.) and heat the mixture to 60 °C for 4-6 hours.
-
Causality: This is a nucleophilic aromatic substitution where the azide ion displaces the chloride at the C-7 position. The electron-withdrawing nature of the quinolone core facilitates this substitution.
-
-
Step 2b: Reduction. After cooling, the reaction mixture is diluted with water, and the azide intermediate is extracted with ethyl acetate. The organic layer is dried and concentrated. The crude azide is then dissolved in a mixture of ethanol and water. Zinc dust (3.0 equiv.) and ammonium chloride (4.0 equiv.) are added, and the mixture is stirred vigorously at room temperature for 2-3 hours.[8]
-
Causality: Zinc metal in the presence of ammonium chloride is a mild and effective reducing agent for converting the azide group to a primary amine without affecting other functional groups in the molecule.
-
-
Purification. Upon completion, the reaction mixture is filtered through a pad of Celite to remove zinc residues. The filtrate is concentrated, and the product is extracted into ethyl acetate. The crude amine is then purified by column chromatography on silica gel (eluent: methanol/dichloromethane gradient).
Protocol 3: General Procedure for Amide Coupling with Fatty Acids
This protocol utilizes a standard and efficient peptide coupling method to form the final fatty amido derivatives.[11][12]
-
Activation of Carboxylic Acid. In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired fatty acid (e.g., hexanoic acid, oleic acid; 1.2 equiv.), 1-hydroxybenzotriazole (HOBt, 1.3 equiv.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.3 equiv.) in anhydrous DMF.[12][13] Stir the mixture at 0 °C for 30 minutes.
-
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is more stable, less prone to side reactions, and minimizes racemization if chiral fatty acids are used.[11]
-
-
Coupling Reaction. To the pre-activated fatty acid solution, add a solution of the 7-aminoquinolone intermediate from Protocol 2 (1.0 equiv.) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equiv.) and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Causality: The primary amine of the quinolone intermediate acts as a nucleophile, attacking the activated ester of the fatty acid to form the stable amide bond. DIPEA acts as a base to neutralize any acidic byproducts.
-
-
Work-up and Purification. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure fatty amido-quinolone derivative.
II. Characterization and Data Presentation
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. Characteristic shifts for the quinolone core protons and carbons, as well as signals corresponding to the specific fatty acid chain, should be observed.[14][15][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and determine the exact mass of the synthesized compounds.[4][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups, such as the amide C=O stretch (typically ~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹), and the quinolone ketone (~1720 cm⁻¹).
Hypothetical Data Summary
The following table presents hypothetical data for a series of synthesized derivatives, illustrating the expected outcomes.
| Compound ID | Fatty Acid Moiety | R-Group | Yield (%) | M.p. (°C) | HRMS (m/z) [M+H]⁺ |
| 5a | Hexanoic acid | -(CH₂)₄CH₃ | 78 | 155-157 | 475.2320 |
| 5b | Octanoic acid | -(CH₂)₆CH₃ | 81 | 148-150 | 503.2633 |
| 5c | Lauric acid | -(CH₂)₁₀CH₃ | 75 | 139-141 | 559.3259 |
| 5d | Myristic acid | -(CH₂)₁₂CH₃ | 72 | 132-134 | 587.3572 |
| 5e | Palmitic acid | -(CH₂)₁₄CH₃ | 70 | 126-128 | 615.3885 |
| 5f | Stearic acid | -(CH₂)₁₆CH₃ | 68 | 121-123 | 643.4198 |
| 5g | Oleic acid | -(CH₂)₇CH=CH(CH₂)₇CH₃ | 65 | 115-117 | 641.4041 |
III. Biological Evaluation Protocols
The therapeutic potential of the novel derivatives is assessed through in vitro cytotoxicity and antimicrobial assays.
Caption: Workflow for the biological evaluation of synthesized compounds.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[18][19][20]
-
Cell Culture and Seeding: Culture human cancer cell lines (e.g., DU145 prostate, A549 lung, SKOV3 ovarian, MCF7 breast) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[18] Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the cell plates with the media containing the test compounds and incubate for 72 hours.[20]
-
MTT Addition and Measurement: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[18] Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 5: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22][23][24]
-
Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[9]
-
Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus MTCC 96, Bacillus subtilis MTCC 121) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[21] Include a positive control (bacteria with no compound) and a negative control (broth only) for comparison.
Expected Biological Activity
Based on previous studies, fatty acid-quinolone conjugates have shown promising biological activities.[8] It is hypothesized that derivatives with medium-chain fatty acids (C6-C14) may exhibit potent cytotoxicity against the tested cancer cell lines.[8] Furthermore, certain derivatives, particularly those with shorter saturated fatty acid chains, are expected to show significant antibacterial activity, with potentially low MIC values against Gram-positive bacteria like S. aureus and B. subtilis.[8]
IV. Conclusion
This application note provides a comprehensive and technically grounded guide for the synthesis and evaluation of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives. The detailed protocols are designed to be reproducible and are supported by the scientific rationale behind each step. The conjugation of fatty acids to the C-7 position of the fluoroquinolone scaffold is a promising strategy for developing new therapeutic agents with potentially enhanced anticancer and antimicrobial properties. The methodologies described herein offer a robust framework for researchers in medicinal chemistry and drug development to explore this exciting class of compounds.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. shd-pub.org.rs [shd-pub.org.rs]
- 16. rsc.org [rsc.org]
- 17. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. ijalsr.org [ijalsr.org]
- 23. A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ibtbioservices.com [ibtbioservices.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Purity of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Welcome to the technical support center dedicated to the purification of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of obtaining this key intermediate in a highly pure form. Here, we will delve into the common issues encountered during purification, provide detailed troubleshooting guides, and present step-by-step protocols to enhance the purity of your product. Our approach is grounded in scientific principles and practical, field-tested experience to ensure you can confidently move forward with your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise during the synthesis and purification of this compound.
Q1: What are the likely impurities in my crude sample of this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. For instance, in a Gould-Jacobs type synthesis, which is a common method for preparing quinolones, you may encounter the following impurities[1][2][3]:
-
Unreacted Starting Materials: Residual aniline derivatives and diethyl ethoxymethylenemalonate.
-
Incompletely Cyclized Intermediate: The anilidomethylenemalonic ester that is formed prior to the thermal cyclization step[1].
-
Side-Products from the Aniline Starting Material: Anilines with electron-donating groups are particularly effective in the Gould-Jacobs reaction; however, side reactions can still occur[1].
-
Hydrolyzed Product: The corresponding carboxylic acid if the ester group is hydrolyzed during workup or purification.
If a Vilsmeier-Haack type reaction is part of the synthetic sequence to introduce the chloro and formyl groups (which are then converted to the carboxylate), other impurities could be present, such as[4][5][6]:
-
Formamidine Derivatives: These can form from strongly deactivated acetanilides[5].
-
Products of Reaction with Nucleophilic Groups: If the precursor has other nucleophilic functionalities, they can react with the Vilsmeier reagent[4][6].
Q2: My NMR spectrum shows broad peaks in the aromatic region. What could be the cause?
A2: Broad peaks in the ¹H NMR spectrum can indicate a few issues. One common reason for quinoline derivatives is the presence of the basic nitrogen atom, which can interact with trace acidic impurities or the NMR solvent. This can lead to peak broadening. Additionally, if your sample contains paramagnetic impurities, this can also cause significant broadening of your NMR signals. It is also possible that there is an equilibrium between different conformations of the molecule, leading to broader peaks. For a definitive structural confirmation and purity assessment, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is recommended.
Q3: I am having difficulty getting my this compound to crystallize. It keeps oiling out. What should I do?
A3: "Oiling out" is a common problem in crystallization and often indicates that the compound is too soluble in the chosen solvent or that the solution is supersaturated too quickly. The presence of impurities can also inhibit crystal formation. Here are some troubleshooting steps:
-
Solvent Selection: The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, and toluene[7].
-
Induce Nucleation: If a supersaturated solution has been formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling often promotes oiling out.
-
Trituration: If recrystallization proves difficult, try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce solidification and remove highly non-polar impurities.
Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for purifying this compound. However, the basicity of the quinoline nitrogen can lead to challenges.
Issue 1: Peak Tailing and Poor Separation
Cause: The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel. This secondary interaction leads to a non-ideal elution profile, characterized by tailing peaks and poor separation from closely eluting impurities[8].
Solutions:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system (typically 0.1-1% v/v). The TEA will preferentially interact with the acidic silanol sites, minimizing the interaction of your quinoline compound with the stationary phase and leading to more symmetrical peaks[8].
-
Mobile Phase pH Adjustment: For reverse-phase chromatography, operating the mobile phase at a low pH (around 2.5-3.5) can improve peak shape. At this pH, the quinolone is protonated, and the ionization of silanol groups is suppressed, reducing unwanted interactions[9].
-
Choice of Stationary Phase: If tailing persists, consider using an alternative stationary phase. End-capped or base-deactivated silica columns are designed to have fewer accessible silanol groups and can significantly improve the chromatography of basic compounds[8].
Data Presentation: Typical Eluent Systems for Quinoline Derivatives
| Stationary Phase | Eluent System | Modifier | Application Notes |
| Silica Gel | Hexanes/Ethyl Acetate | 0.5% Triethylamine | A good starting point for many quinoline derivatives. The ratio of hexanes to ethyl acetate should be optimized using TLC. |
| Silica Gel | Dichloromethane/Methanol | 0.5% Triethylamine | For more polar quinoline derivatives. |
| C18 Reverse Phase | Acetonitrile/Water with 0.1% Formic Acid | Formic Acid | A common system for HPLC analysis and purification of fluoroquinolones[10][11]. |
| C18 Reverse Phase | Acetonitrile/Phosphate Buffer (pH ~3) | Phosphate Buffer | Provides good peak shape for basic quinolones by controlling the pH[9][10]. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow for developing a recrystallization procedure for this compound.
Step 1: Solvent Screening
-
Place a small amount of your crude material (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good single solvents to try are ethanol, isopropanol, ethyl acetate, and toluene.
-
A good candidate solvent will dissolve the compound when heated but show low solubility at room temperature.
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear.
Step 2: Recrystallization Procedure
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent system.
-
If the solution contains insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of this compound using silica gel flash column chromatography.
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate with 0.5% triethylamine).
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
Step 2: Column Packing and Sample Loading
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a layer of sand to the top.
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the column.
Step 3: Elution and Fraction Collection
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions of a consistent volume.
-
Monitor the elution of your compound by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Troubleshooting Workflow for Purity Issues
Caption: A decision-making workflow for purifying this compound.
Logical Relationship in Column Chromatography Troubleshooting
Caption: The relationship between the problem, cause, and solutions for peak tailing in column chromatography.
Analytical Methods for Purity Assessment
Accurate determination of purity is crucial. The following methods are recommended for this compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH ~3) is a good starting point. Detection by UV-Vis at a wavelength around 280-300 nm is typically effective for quinoline derivatives[10][11][12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure of your compound and for identifying impurities. The integration of the peaks can be used for a semi-quantitative assessment of purity[13].
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the purity of your crude product and column fractions.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. questjournals.org [questjournals.org]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moca.net.ua [moca.net.ua]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Here, we dissect the causality behind experimental outcomes and provide actionable, field-proven insights to optimize your synthetic protocols.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds via a two-stage process:
-
Gould-Jacobs Reaction: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM) followed by thermal cyclization to yield Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Each of these stages presents unique challenges and potential for byproduct formation. This guide will address these issues in a question-and-answer format.
II. Troubleshooting the Gould-Jacobs Reaction
The Gould-Jacobs reaction, while a cornerstone of quinoline synthesis, is often conducted at high temperatures, which can lead to incomplete reactions and side products.[1][2]
FAQ 1: My reaction yields are low, and I've isolated a significant amount of a lower melting point solid. What is this likely to be?
Answer: The most common byproduct in the Gould-Jacobs reaction is the uncyclized intermediate, Diethyl ((4-fluoroanilino)methylene)malonate .[3]
-
Causality: The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular 6-electron cyclization.[2] Insufficient temperature or reaction time will result in the accumulation of this intermediate.
-
Identification: This byproduct will have a significantly different polarity and melting point compared to the desired cyclized product. It can be readily identified by techniques such as TLC, HPLC, and NMR spectroscopy.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: The thermal cyclization is often carried out in a high-boiling solvent like diphenyl ether or Dowtherm A at temperatures exceeding 250 °C.[1]
-
Optimize Reaction Time: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the intermediate.[3]
-
Microwave Synthesis: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields by promoting efficient and rapid heating.[4]
-
FAQ 2: I am observing a byproduct with a mass corresponding to the loss of the ethyl carboxylate group. What is causing this?
Answer: This is likely due to decarboxylation of the target molecule's precursor, 4-hydroxy-6-fluoroquinoline-3-carboxylic acid, or the final product under harsh thermal conditions.[2][3]
-
Causality: The high temperatures required for the Gould-Jacobs cyclization can sometimes lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then readily decarboxylate upon further heating.[2]
-
Identification: The decarboxylated byproduct, 4-hydroxy-6-fluoroquinoline , will have a significantly lower molecular weight. Mass spectrometry is the most effective tool for its identification.
-
Troubleshooting Protocol:
-
Careful Temperature Control: While high temperatures are necessary, excessive heating can promote decarboxylation. A thorough optimization of temperature and reaction time is crucial.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation which can also contribute to lower yields.
-
Workflow for Troubleshooting the Gould-Jacobs Reaction
Caption: Troubleshooting workflow for the Gould-Jacobs reaction.
III. Troubleshooting the Chlorination Reaction
The conversion of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate to the 4-chloro derivative using POCl₃ is a critical step that can be plagued by side reactions if not properly controlled.[5]
FAQ 3: My chlorination reaction is sluggish, and I'm isolating a complex mixture of phosphorus-containing byproducts. What is happening?
Answer: You are likely forming phosphorylated intermediates .
-
Causality: The reaction of a 4-hydroxyquinoline with POCl₃ proceeds through the formation of an O-phosphorylated intermediate. This intermediate is then attacked by a chloride ion to yield the desired 4-chloroquinoline.[5] If the reaction conditions are not optimal, these intermediates can accumulate or react with other species in the mixture. In analogous reactions with quinazolones, pseudodimer formation from the reaction of a phosphorylated intermediate with unreacted starting material has been observed.[5][6]
-
Identification: These byproducts can be identified by ³¹P NMR spectroscopy.
-
Troubleshooting Protocol:
-
Temperature Control: The initial phosphorylation can occur at lower temperatures (e.g., < 25 °C), while the conversion to the chloro product often requires heating (e.g., 70-90 °C). A staged temperature profile can improve selectivity.[5]
-
Use of a Base: The addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can facilitate the initial phosphorylation and suppress the formation of pseudodimers.[5]
-
Stoichiometry of POCl₃: Ensure at least one molar equivalent of POCl₃ is used for efficient conversion.[5]
-
FAQ 4: During workup, my product seems to be converting back to the starting material. Why is this happening?
Answer: The 4-chloroquinoline product is susceptible to hydrolysis .
-
Causality: this compound is an activated aryl chloride and can be hydrolyzed back to the 4-hydroxy derivative in the presence of water, especially under acidic or basic conditions. The workup procedure, which often involves quenching the reaction mixture with ice or water, can create an acidic environment that promotes this reversion.
-
Identification: The re-appearance of the starting material, Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate, can be confirmed by TLC, HPLC, or NMR.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Careful Workup: Quench the reaction mixture carefully by pouring it onto a mixture of ice and a mild base (e.g., sodium bicarbonate) to neutralize the acidic byproducts of the POCl₃ reaction.
-
Aprotic Solvent Extraction: Extract the product into a non-polar, aprotic solvent (e.g., dichloromethane or ethyl acetate) as quickly as possible after quenching.
-
Byproduct Formation Pathway in Chlorination
Caption: Key steps and potential hydrolysis byproduct in the chlorination reaction.
IV. General Troubleshooting
FAQ 5: My final product is contaminated with a more polar impurity that appears to be the corresponding carboxylic acid. What is the cause?
Answer: This is due to the hydrolysis of the ethyl ester .
-
Causality: The ethyl ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions, which can be present during the reaction or workup. For instance, the acidic byproducts of the chlorination reaction (HCl and phosphoric acid) can catalyze this hydrolysis if water is present.
-
Identification: The carboxylic acid will have a different Rƒ value on TLC and a distinct retention time on HPLC compared to the ester. The disappearance of the characteristic ethyl group signals in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal are definitive indicators.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Maintain anhydrous conditions throughout the synthesis and workup.
-
Neutral Workup: Use a neutralized aqueous solution for the workup to avoid acid- or base-catalyzed hydrolysis.
-
Purification: The carboxylic acid can typically be removed from the desired ester product by silica gel chromatography.
-
V. Summary of Potential Byproducts and Mitigation Strategies
| Byproduct Name | Stage of Formation | Causality | Mitigation Strategies |
| Diethyl ((4-fluoroanilino)methylene)malonate | Gould-Jacobs | Incomplete thermal cyclization | Increase reaction temperature/time; use microwave synthesis. |
| 4-hydroxy-6-fluoroquinoline | Gould-Jacobs | Thermal decarboxylation | Careful temperature control; use of inert atmosphere. |
| Phosphorylated Intermediates | Chlorination | Incomplete reaction with POCl₃ | Staged temperature profile; use of a non-nucleophilic base. |
| Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (reverted) | Chlorination (Workup) | Hydrolysis of the 4-chloro product | Anhydrous conditions; neutralized workup. |
| 4-chloro-6-fluoroquinoline-3-carboxylic acid | General | Hydrolysis of the ethyl ester | Anhydrous conditions; neutral workup. |
VI. References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(2), 300. --INVALID-LINK--
-
Gould–Jacobs reaction. In Wikipedia. --INVALID-LINK--
-
Process for the hydrolysis of quinolone carboxylic esters. (2019). Google Patents. --INVALID-LINK--
-
Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. --INVALID-LINK--
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2014). ACS Medicinal Chemistry Letters, 5(9), 1015-1020. --INVALID-LINK--
-
Regioselectivity of the Gould–Jacobs Reaction. (2018). The Journal of Organic Chemistry, 83(5), 2638-2647. --INVALID-LINK--
-
Gould-Jacobs Reaction. (n.d.). Merck. --INVALID-LINK--
-
Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (2011). Beilstein Journal of Organic Chemistry, 7, 1373-1378. --INVALID-LINK--
-
Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino reaction. (2013). Organic & Biomolecular Chemistry, 11(35), 5773-5777. --INVALID-LINK--
-
STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. (1979). CHEMICAL & PHARMACEUTICAL BULLETIN, 27(11), 2627-2632. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. (2015). Tetrahedron, 71(40), 7585-7593. --INVALID-LINK--
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry, 27(8), 2823-2826. --INVALID-LINK--
-
This compound AldrichCPR. Sigma-Aldrich. --INVALID-LINK--
-
POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653-1661. --INVALID-LINK--
-
The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal- Organic Framework. (2019). Journal of the American Chemical Society, 141(4), 1755-1762. --INVALID-LINK--
-
POCl3 Chlorination of 4-Quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653-1661. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-chloroquinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the chlorination of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. The conversion of the 4-hydroxyl group to a chlorine atom is a pivotal step in the synthesis of numerous biologically active compounds, but it is fraught with potential difficulties. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure your success in the laboratory.
Part 1: Critical Safety Precautions
Question: What are the mandatory safety protocols when working with phosphorus oxychloride (POCl₃)?
Answer: Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, but it is highly corrosive, toxic, and reacts violently with water.[1][2] Adherence to strict safety protocols is non-negotiable.
-
Engineering Controls: All manipulations involving POCl₃ must be performed inside a certified chemical fume hood with proper ventilation to avoid inhalation of corrosive vapors.[3] Ensure that a safety shower and eyewash station are immediately accessible.[2][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:
-
Eye Protection: Chemical splash goggles and a full-face shield.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate). Consult your institution's safety guidelines for specific glove recommendations.
-
Body Protection: A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron.[4]
-
-
Handling and Dispensing:
-
Use only glass or Teflon-lined equipment. POCl₃ reacts with many metals and plastics.
-
Dispense POCl₃ using a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to prevent fuming from contact with moist air.[5]
-
-
Emergency Preparedness:
-
In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1]
-
For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[4]
-
Have an appropriate spill kit ready. DO NOT use water to clean up a POCl₃ spill , as this will cause a violent reaction.[2] Use an inert absorbent material like sand or vermiculite.
-
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Incomplete or Stalled Reaction
Question: I have been heating my reaction for hours, but TLC analysis still shows a significant amount of starting material. What is causing the low conversion?
Answer: A stalled reaction is a common issue that can typically be traced to one of several factors related to reagents, conditions, or the underlying reaction mechanism. The chlorination proceeds via an initial phosphorylation of the 4-hydroxyl group to form a highly reactive phosphate ester intermediate, which is then displaced by a chloride ion.[6][7]
Possible Causes & Solutions:
-
Reagent Quality: POCl₃ can hydrolyze over time if not stored properly under an inert atmosphere. Degraded reagent will be less effective. Always use a fresh or properly stored bottle of POCl₃.
-
Insufficient Temperature: While excessive heat can cause decomposition, insufficient heat will prevent the reaction from reaching the activation energy required for the final chloride displacement step. For many quinolone systems, temperatures between 70-110 °C are necessary for the reaction to proceed to completion.[6][7]
-
Inadequate Reagent Stoichiometry: A minimum of one molar equivalent of POCl₃ is required mechanistically.[6] However, in practice, POCl₃ is often used in large excess, serving as both the reagent and the solvent. If using a co-solvent, ensure at least 3-5 equivalents of POCl₃ are used.
-
Presence of Water: Trace amounts of water in the starting material or solvent will rapidly consume POCl₃, rendering it inactive. Ensure your starting material is thoroughly dried and use anhydrous solvents if applicable.
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low reaction conversion.
Issue 2: Formation of Dark, Tarry Side Products
Question: My reaction mixture turned dark brown or black, and upon work-up, I isolated a low yield of an intractable tar. What causes this decomposition?
Answer: The formation of dark, polymeric, or tarry materials is typically a result of excessive heat or prolonged reaction times.[8] The quinoline ring and the ester functional group can be sensitive to the harsh, acidic conditions generated at high temperatures.
Possible Causes & Solutions:
-
Excessive Temperature: While heat is necessary, temperatures exceeding ~120 °C can promote decomposition pathways. Carefully control the reaction temperature using an oil bath and a temperature controller.
-
Prolonged Reaction Time: Heating the reaction for an extended period after the starting material has been consumed can lead to product degradation. Monitor the reaction progress closely using an appropriate analytical technique.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is an effective way to monitor the disappearance of the starting material. It is recommended to check the reaction every 30-60 minutes.[7] Once the starting material is consumed, proceed with the work-up promptly.
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 110 °C | Balances reaction rate with thermal stability. Exceeding this can lead to decomposition.[6][7] |
| Time | 1 - 4 hours | Typically sufficient for full conversion. Monitor by TLC to avoid unnecessary heating.[7] |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of POCl₃ with atmospheric moisture.[5] |
Table 1: Recommended Reaction Parameters for Chlorination with POCl₃.
Issue 3: Hazardous Work-up and Difficult Product Isolation
Question: The work-up is very exothermic and seems hazardous. After quenching, I'm struggling to precipitate and isolate my product. How should I perform the work-up safely and effectively?
Answer: The work-up procedure, specifically the quenching of excess POCl₃, is arguably the most hazardous part of this experiment. The hydrolysis of POCl₃ is extremely exothermic and liberates large volumes of HCl gas. A slow, controlled quench is paramount. Product isolation often requires careful pH adjustment.
Validated Work-up and Isolation Protocol:
-
Cooling: After the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature.
-
Quenching (Critical Step): Very slowly and carefully, pour the cooled reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. Perform this in a fume hood. The addition should be portion-wise to control the exothermic reaction and the release of HCl gas.
-
Neutralization/Basification: The resulting aqueous solution will be highly acidic. Your product is likely protonated and soluble in this acidic medium.[9] To precipitate the product, you must neutralize the solution. Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral to slightly basic (pH 7-8).[8][9] Constant stirring is essential during this process.
-
Isolation: The solid product should precipitate upon neutralization. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a cold, non-polar solvent like hexane or diethyl ether to aid in drying.[10]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
Part 3: Frequently Asked Questions (FAQs)
Question: What is the mechanism for the chlorination of a 4-hydroxyquinoline with POCl₃?
Answer: The reaction proceeds through a two-stage mechanism. First, the lone pair of electrons on the 4-hydroxyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This is a phosphorylation step that forms a phosphate ester intermediate. This transformation is critical because the hydroxyl group is a poor leaving group, whereas the newly formed dichlorophosphate moiety is an excellent leaving group. In the second stage, a chloride ion (present from POCl₃) acts as a nucleophile and attacks the C4 position, displacing the phosphate group to yield the final 4-chloroquinoline product.[6][7]
Reaction Mechanism of 4-Hydroxyquinoline Chlorination
Caption: The two-step mechanism for chlorination using POCl₃.
Question: How can I effectively monitor the progress of this reaction?
Answer:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The starting material (4-hydroxyquinoline) is typically much more polar and will have a lower Rf value than the 4-chloro product. The reaction is complete when the starting material spot is no longer visible.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used. A small aliquot of the reaction mixture can be carefully quenched in water/acetonitrile and injected. This allows for precise determination of the percentage of starting material remaining.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less practical for real-time monitoring, taking an NMR of a worked-up aliquot can confirm the formation of the product and identify major impurities.
Question: Are there any alternatives to using POCl₃ as both the reagent and solvent?
Answer: Yes. While using POCl₃ as the solvent is common, it can make the work-up more challenging due to the large excess that must be quenched. One effective alternative is to use a high-boiling, inert solvent and a smaller excess of POCl₃.
-
Toluene or Xylene: Using 3-5 equivalents of POCl₃ in a solvent like toluene can be effective. The reaction is run at the reflux temperature of the solvent.
-
POCl₃/PCl₅ Mixture: For particularly unreactive substrates, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can be a more potent chlorinating system.[11]
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. lanxess.com [lanxess.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Strategic Avoidance of Dehalogenation in Quinoline Carboxylate Synthesis
Welcome to the technical support center dedicated to a persistent challenge in synthetic organic chemistry: the undesired dehalogenation during the synthesis of quinoline carboxylates. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of modern synthetic methodologies. Here, we move beyond simple protocols to dissect the mechanistic underpinnings of this side reaction and provide actionable, field-proven strategies to ensure the integrity of your halogenated quinoline scaffolds.
Troubleshooting Guide: Pinpointing and Resolving Dehalogenation Events
This section is designed to address specific experimental observations and provide a logical workflow for diagnosing and mitigating dehalogenation.
Q1: I'm observing significant amounts of a dehalogenated byproduct in my palladium-catalyzed cross-coupling reaction to synthesize a quinoline carboxylate. What are the primary causes?
The appearance of a dehalogenated byproduct points to a competing reaction pathway where the halogen atom on your quinoline precursor is replaced by a hydrogen atom.[1][2] This is a common issue, particularly with electron-rich or sterically hindered aryl halides.[1] The primary culprits are often related to the catalytic cycle and the reaction environment.
Mechanistic Insight: Dehalogenation, specifically hydrodehalogenation, often occurs when the rate of the desired cross-coupling is slow relative to side reactions.[1] It can be promoted by several factors, including the presence of hydride sources (e.g., solvents like alcohols or DMF, amine bases, or even water), highly active catalysts that can facilitate hydride transfer, and suboptimal ligand choice.[1]
Q2: How can I strategically select my catalyst and ligands to minimize dehalogenation?
The choice of the palladium source and, more critically, the ancillary ligand is paramount in steering the reaction towards the desired product.
Expert Recommendation: The goal is to select a ligand that accelerates the reductive elimination of the desired product over the dehalogenation pathway.[3] Bulky, electron-rich phosphine ligands are often the solution.[1][3]
-
Ligand Screening is Crucial: A good starting point is to screen a panel of ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf) are excellent candidates.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.[3][4]
-
Catalyst Activity: Be aware that highly active catalysts can sometimes promote dehalogenation, especially with electron-rich aryl halides.[1][5] If you suspect this is the case, a slightly less active but more selective catalyst system might be beneficial.
| Ligand Type | Key Characteristics | Recommended For |
| Biaryl Phosphines (e.g., SPhos, XPhos) | Bulky, electron-rich | Promoting reductive elimination, suitable for sterically hindered substrates.[1] |
| Ferrocenyl Phosphines (e.g., dppf) | Good balance of steric and electronic properties | General-purpose, often effective in a wide range of couplings. |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors | Can provide high stability and activity, sometimes at lower temperatures.[6] |
Q3: My solvent and base combination seems to be contributing to dehalogenation. What are the best practices for their selection?
The solvent and base create the environment for the catalytic cycle and can be unwitting participants in dehalogenation.
Solvent Selection:
-
Avoid Protic and Hydride-Donating Solvents: Solvents like alcohols can be oxidized by the palladium complex to generate hydride species that lead to dehalogenation.[2] Similarly, solvents like DMF can be a source of hydrides.[1]
-
Recommended Solvents: Aprotic solvents such as toluene, dioxane, or THF are generally preferred.[1][3] If a polar aprotic solvent is needed, consider alternatives to DMF, or ensure rigorous drying.
Base Selection:
-
Strength and Nucleophilicity Matter: The base can influence the reaction outcome. Stronger, non-nucleophilic bases are often preferred.[1]
-
Strategic Choices: If you are using a weaker base like Na₂CO₃ and observing dehalogenation, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] Avoid strong alkoxide bases if possible, as they can also be a source of hydrides.[3]
Q4: I am working with an N-H containing quinoline precursor, and the dehalogenation is particularly severe. What's happening and how can I address it?
N-H containing heterocycles, like certain quinoline derivatives, present a unique challenge. The nitrogen atom can coordinate to the palladium center, inhibiting catalysis.[3] Furthermore, the acidic N-H proton can participate in side reactions.
Troubleshooting Strategy:
-
Protecting Groups: Consider protecting the nitrogen with a suitable group (e.g., Boc, SEM).[3] This can prevent unwanted coordination with the palladium catalyst. An interesting observation in some systems, like with 4-bromopyrrole-2-carboxylates, is that N-Boc protection can suppress dehalogenation and the protecting group may even be removed under the reaction conditions.[7]
-
Milder Base: A milder base might be necessary to prevent deprotonation of the N-H group and subsequent side reactions.[3]
Experimental Protocol: A General Method for Minimizing Dehalogenation in Suzuki-Miyaura Coupling of a Haloquinoline Carboxylate
This protocol provides a starting point for optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the haloquinoline carboxylate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent.
-
Reaction Setup: Add the catalyst premix to the Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed, anhydrous aprotic solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude mixture to determine the ratio of the desired product to the dehalogenated byproduct.
Frequently Asked Questions (FAQs)
Q1: Are there alternative, halogen-free methods for synthesizing quinoline carboxylates?
Yes, several classical and modern methods avoid halogenated precursors altogether. Traditional methods like the Doebner-von Miller, Combes, and Friedländer syntheses often start with anilines and carbonyl compounds.[8] More recent advancements focus on C-H activation/functionalization, which allows for the direct introduction of functional groups onto the quinoline core without pre-functionalization.[9][10][11] These methods are becoming increasingly popular due to their atom economy and ability to bypass steps that might introduce unwanted halogens.[12]
Q2: Can reaction temperature influence the extent of dehalogenation?
Yes, higher reaction temperatures can sometimes increase the rate of dehalogenation.[1] However, if the desired cross-coupling reaction is sluggish, a careful increase in temperature might be necessary to accelerate the productive pathway.[3] It's a delicate balance that often requires empirical optimization for each specific substrate combination. Microwave-assisted synthesis can sometimes accelerate reaction kinetics sufficiently to outcompete dehalogenation.[6][13]
Q3: How does the nature of the halogen (I, Br, Cl) affect the propensity for dehalogenation?
Generally, the C-X bond strength follows the order C-Cl > C-Br > C-I. Consequently, aryl iodides are more prone to side reactions like dehalogenation compared to the corresponding bromides and chlorides.[14][15] If dehalogenation is a persistent issue with an aryl iodide, switching to an aryl bromide or chloride, if synthetically feasible, can be an effective strategy.[14][15]
Q4: Can additives be used to suppress dehalogenation?
In some cases, additives can be beneficial. For instance, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to improve yields and reduce side reactions in certain systems.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmcct.com [jmcct.com]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
reaction condition refinements for synthesizing quinoline derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining reaction conditions. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges, optimize yields, and ensure the integrity of your synthetic routes.
I. Frequently Asked Questions (FAQs)
This section addresses broad, overarching questions frequently encountered during the synthesis of quinoline derivatives.
Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis are a common issue that can stem from several factors across various named reactions. The primary areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is highly substrate-dependent and crucial for reaction success. An unsuitable catalyst may fail to promote the desired cyclization or may catalyze side reactions.[1][2]
-
Suboptimal Reaction Temperature: Many classical quinoline syntheses require significant heat to proceed. However, excessive temperatures can lead to the decomposition of reactants and products, often resulting in tar formation.[1][3] Conversely, a temperature that is too low will lead to an incomplete or sluggish reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For example, strong electron-withdrawing groups on an aniline starting material can deactivate the aromatic ring, making the electrophilic cyclization step more difficult.[1]
-
Presence of Water: In many acid-catalyzed syntheses, water is a byproduct. Its presence can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents is often critical for driving the reaction to completion.[1]
Q2: I've successfully synthesized my quinoline derivative, but it's a persistent oil that won't crystallize. How can I purify and solidify my product?
A2: Obtaining quinoline derivatives as oils is a frequent challenge. Several techniques can be employed for purification and solidification:
-
Salt Formation: Quinolines are basic and readily form crystalline salts with various acids. This is a highly effective method for both purification and solidification.[4]
-
Chromatography: If crystallization and salt formation fail, column chromatography is the next logical step. While the purified fractions may still yield an oil upon solvent removal, the product will be of significantly higher purity.[4]
-
Solvent-Induced Precipitation: For non-polar oils, try dissolving the compound in a minimal amount of a relatively polar solvent (e.g., dichloromethane) and then slowly add a non-polar solvent like hexanes until turbidity is observed.[4] For polar oils, a similar approach using a polar solvent pair like ethanol/water can be effective.[4]
Q3: My quinoline product appears to be decomposing during silica gel column chromatography. What causes this and how can I prevent it?
A3: The basic nature of the quinoline nitrogen makes it susceptible to decomposition on standard silica gel, which is inherently acidic. To mitigate this, you can:
-
Use Neutralized Silica: Deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1-2% v/v), in the eluent before packing the column. This neutralizes the acidic sites on the silica surface.
-
Switch to Alumina: Basic or neutral alumina can be a suitable alternative stationary phase for purifying basic compounds like quinolines.
-
Alternative Purification: Rely on other methods like crystallization, salt formation, or distillation if chromatography proves too destructive.[4][5]
II. Troubleshooting Guides for Specific Synthesis Reactions
This section provides detailed, reaction-specific troubleshooting in a question-and-answer format.
A. The Skraup Synthesis
The Skraup synthesis is a classic but notoriously exothermic reaction between an aniline, glycerol, sulfuric acid, and an oxidizing agent.[6][7]
Issue 1: The reaction is extremely vigorous and difficult to control, leading to safety concerns and tar formation.
-
Causality: The reaction's high exothermicity is due to the dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps, which are highly favorable under concentrated sulfuric acid conditions.[8]
-
Troubleshooting Steps:
-
Use a Moderator: Add a moderator like ferrous sulfate (FeSO₄) to the reaction mixture. FeSO₄ helps to make the reaction smoother and less violent.[8][9] Boric acid has also been reported as an effective moderator.
-
Controlled Addition of Acid: Add the concentrated sulfuric acid slowly and incrementally while providing efficient cooling with an ice bath.[8]
-
Ensure Efficient Stirring: Vigorous mechanical stirring is essential to dissipate heat and prevent the formation of localized hotspots.[8]
-
Gradual Heating: Avoid rapid heating. The mixture should be heated gently to initiate the reaction, after which the exotherm should be carefully controlled.
-
Issue 2: My final product is a thick, black, intractable tar with a very low yield of the desired quinoline.
-
Causality: Tar formation is a hallmark of the Skraup synthesis. It arises from the polymerization of the highly reactive acrolein intermediate under the harsh acidic and oxidizing conditions.[8] Excessive temperatures exacerbate this issue.
-
Troubleshooting Steps:
-
Optimize Temperature: Carefully control the temperature profile. Insufficient heat will prevent the initial dehydration of glycerol, while excessive heat will promote polymerization. A two-stage temperature profile can be effective.
-
Purification from Tar: Isolating the product from the tar is a key challenge. Steam distillation is a very effective classical method to separate the volatile quinoline product from the non-volatile tarry byproducts.[1][8] The distillate can then be extracted with an organic solvent.[1]
-
Caption: A decision workflow for controlling the Skraup synthesis.
B. The Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be generated in situ.[10]
Issue: My reaction mixture turns into a thick, dark polymer, making product isolation nearly impossible and severely reducing the yield.
-
Causality: The primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[11] This is especially problematic under the strong acid conditions required for cyclization.
-
Troubleshooting Steps:
-
Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl compound, disfavoring polymerization.
-
In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ, for example, from an aldol condensation of two simpler carbonyl compounds. This ensures it is consumed by the aniline as it is formed.[10]
-
Use a Two-Phase System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an aqueous acidic phase can drastically reduce polymerization and increase yields.[8][11]
-
Catalyst Choice: The reaction can be catalyzed by both Brønsted and Lewis acids.[10] Optimizing the acid type and concentration is key. Lewis acids like SnCl₄ or Sc(OTf)₃ may offer milder conditions.[10]
-
| Strategy | Principle | Key Experimental Detail | Expected Outcome |
| Slow Addition | Maintain low concentration of the polymerizable substrate. | Add the α,β-unsaturated carbonyl dropwise to the heated aniline/acid mixture. | Reduced rate of polymerization, improved product-to-polymer ratio. |
| In Situ Generation | The reactive intermediate is consumed as it forms. | Pre-mix aniline and acid, then slowly add precursors (e.g., acetaldehyde for crotonaldehyde). | Minimizes self-condensation of the unsaturated carbonyl. |
| Biphasic System | Physically separate the bulk of the carbonyl from the acid catalyst.[8][11] | Use a water/toluene solvent system. | Significantly suppresses acid-catalyzed polymerization, leading to cleaner reactions and higher yields.[11] |
C. The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active α-methylene group.[2][6][12]
Issue 1: The reaction yield is low, and a significant amount of starting material remains unreacted.
-
Causality: This often points to an inappropriate choice of catalyst or suboptimal reaction conditions that fail to drive the initial condensation or the final cyclization/dehydration step.[2] Steric hindrance or deactivating electronic groups on the substrates can also significantly slow the reaction.[2]
-
Troubleshooting Steps:
-
Catalyst Screening: The choice between an acid or base catalyst is critical.
-
Temperature Optimization: The reaction often requires heating, but excessive temperatures can cause decomposition.[2][13] Monitor the reaction by TLC and gradually increase the temperature if the reaction is sluggish.[13] Modern catalysts may allow for significantly lower temperatures.[13]
-
Solvent Effects: The solvent's polarity can influence reaction rates and reactant solubility. Experiment with different solvents if the reaction is not proceeding as expected.[2]
-
Microwave Irradiation: Using microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often in greener solvents like ethanol.[13][14]
-
Issue 2: I am observing a major side product, especially when using a base catalyst.
-
Causality: The most common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant that contains the α-methylene group.[2][8]
-
Troubleshooting Steps:
-
Use an Acid Catalyst: Switch to an acid catalyst, as this is less likely to promote the aldol self-condensation.[8]
-
Modify Reactants: If possible, use a methylene-containing compound that cannot enolize or self-condense.[8]
-
Control Stoichiometry: Using a slight excess of the 2-aminoaryl carbonyl compound can help ensure the methylene-containing reactant is consumed in the desired pathway.
-
Caption: Competing pathways in the base-catalyzed Friedländer synthesis.
D. The Combes Quinoline Synthesis
This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[15][16]
Issue: My Combes synthesis is giving a low yield, and I suspect incomplete cyclization.
-
Causality: The rate-determining step is the acid-catalyzed electrophilic aromatic annulation (ring closure).[15] If the acid is not strong enough or if there is significant steric hindrance on the aniline or β-diketone, this step will be slow and inefficient.[15][17]
-
Troubleshooting Steps:
-
Stronger Acid Catalyst: While H₂SO₄ is common, stronger dehydrating agents and catalysts like Polyphosphoric Acid (PPA) or Polyphosphoric Ester (PPE) can be much more effective at promoting the cyclization step and improving yields.[15][17]
-
Evaluate Steric Hindrance: Substituents on the aniline (ortho to the amine) or bulky groups on the β-diketone can sterically hinder the ring closure.[17] If possible, choosing less sterically hindered starting materials can improve the reaction rate.[17]
-
Increase Temperature: As the cyclization is often the slow step, increasing the reaction temperature can help overcome the activation barrier, provided the starting materials and product are stable.
-
III. Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the exothermic nature of the reaction.
-
Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the aniline derivative (1.0 eq), anhydrous glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq).
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (2.5 eq) through the dropping funnel at a rate that keeps the internal temperature below 100 °C.[1]
-
Heating: Once the acid addition is complete, heat the mixture gently to ~120-130 °C. The reaction will become exothermic. Be prepared to remove the heat source to maintain control.
-
Reaction Completion: After the initial exotherm subsides, continue heating the mixture at reflux for 3-4 hours. Monitor the reaction by TLC if possible.
-
Work-up: After cooling, carefully and slowly pour the viscous reaction mixture into a large volume of ice water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]
-
Purification: The crude quinoline is best purified by steam distillation.[1][8] The distillate is then extracted with an organic solvent (e.g., toluene or dichloromethane), the organic layers are combined, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.
Protocol 2: Microwave-Assisted Friedländer Synthesis
This protocol utilizes microwave heating to accelerate the reaction.[13]
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, place the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.5 mmol).
-
Solvent/Catalyst Addition: Add glacial acetic acid (2.0 mL), which can serve as both the solvent and the catalyst.[13] Alternatively, a catalyst like p-TsOH (10 mol%) in a solvent like ethanol can be used.[14]
-
Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[13] Monitor the internal pressure to ensure it remains within the instrument's safe limits.
-
Work-up: Allow the vessel to cool to below 50°C before opening. Pour the cooled reaction mixture into water and neutralize carefully with a saturated solution of sodium bicarbonate.[13]
-
Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1][13]
IV. References
-
Troubleshooting low yields in the quinoline cyclization step. BenchChem. --INVALID-LINK--
-
Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem. --INVALID-LINK--
-
Addressing challenges in the purification of quinoline derivatives. BenchChem. --INVALID-LINK--
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. --INVALID-LINK--
-
Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem. --INVALID-LINK--
-
Byproduct formation in the Doebner-von Miller reaction. BenchChem. --INVALID-LINK--
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central. --INVALID-LINK--
-
Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Technical Support Center: Purification of Quinoline Derivatives. BenchChem. --INVALID-LINK--
-
Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. BenchChem. --INVALID-LINK--
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. --INVALID-LINK--
-
Synthesis of quinolines. Organic Chemistry Portal. --INVALID-LINK--
-
Overcoming challenges in the synthesis of substituted quinolines. BenchChem. --INVALID-LINK--
-
Technical Support Center: Optimizing Friedländer Synthesis. BenchChem. --INVALID-LINK--
-
Optimizing reaction conditions for quinolinone synthesis. BenchChem. --INVALID-LINK--
-
Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst. ResearchGate. --INVALID-LINK--
-
Method for purifying quinolinecarboxylic acid derivative. Google Patents. --INVALID-LINK--
-
Doebner reaction. Wikipedia. --INVALID-LINK--
-
Friedländer Quinoline Synthesis. Alfa Chemistry. --INVALID-LINK--
-
Optimization of reaction conditions. ResearchGate. --INVALID-LINK--
-
Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. --INVALID-LINK--
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. --INVALID-LINK--
-
Combes quinoline synthesis. Wikipedia. --INVALID-LINK--
-
Combes Quinoline Synthesis. SlideShare. --INVALID-LINK--
-
QUINOLINE. Organic Syntheses. --INVALID-LINK--
-
The Skraup Reaction - How to Make a Quinoline. Curly Arrow Blog. --INVALID-LINK--
-
The Skraup Synthesis of Quinolines. Organic Reactions. --INVALID-LINK--
-
Doebner–Miller reaction. Wikipedia. --INVALID-LINK--
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. --INVALID-LINK--
-
Doebner-Miller Reaction. SynArchive. --INVALID-LINK--
-
Doebner-Miller reaction and applications. SlideShare. --INVALID-LINK--
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health. --INVALID-LINK--
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--
-
Syntheses of derivatives of quinoline. SciSpace. --INVALID-LINK--
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. --INVALID-LINK--
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: In Silico ADME/Tox Profiling for Quinoline Derivatives
Welcome to the technical support center for the computational profiling of quinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this important chemical scaffold.
The quinoline ring system is a cornerstone in medicinal chemistry, found in numerous approved drugs.[1] However, its distinct physicochemical properties—such as its basic nitrogen atom, planarity, and potential for metabolic activation—present unique challenges for standard in silico prediction models. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities, troubleshoot common issues, and generate more reliable and predictive data.
General FAQs: Setting the Stage for Success
Question: Which in silico ADME/Tox software should I use for my quinoline derivatives? There are so many options.
Answer: There is no single "best" tool; the most robust approach is to use a consensus modeling strategy . Different platforms use different algorithms and training datasets, leading to varied predictions.[2] For a comprehensive profile, we recommend using a combination of freely available web servers and, if possible, commercial software.
-
Recommended Free Tools:
-
SwissADME: Excellent for physicochemical properties, drug-likeness (including boiled-egg plot), and initial pharmacokinetic predictions.[3]
-
pkCSM: Provides a broad range of ADMET predictions, including toxicity endpoints like LOAEL.[3][4]
-
admetSAR: A good resource for a wide array of ADMET properties and specific toxicity predictions like AMES mutagenicity.[5]
-
ProTox-II: Specializes in toxicity prediction, offering various models for endpoints like hepatotoxicity and carcinogenicity.[6]
-
By comparing the outputs from 2-3 of these tools, you can identify high-confidence predictions (where results agree) and areas of uncertainty (where they differ), which may require further experimental validation. Relying on a single prediction can be misleading.[7]
Question: How critical is the initial 3D structure preparation for my quinoline compounds?
Answer: It is absolutely critical. The protonation state of the quinoline nitrogen, in particular, will significantly influence predictions for solubility, plasma protein binding, hERG inhibition, and metabolism.
The basicity of the quinoline nitrogen (pKa typically ~4.9) means it will be significantly protonated at physiological pH (7.4). Failure to model this correctly is a primary source of error. Always ensure your input structures are properly ionized before submitting them to any prediction server. Using tools to calculate pKa and generate the correct microspecies at pH 7.4 is a mandatory first step.[8][9]
Troubleshooting Guide: Absorption
Question: My model predicts very low aqueous solubility for a new quinoline analog, but similar compounds in my series were soluble. What's going on?
Answer: This discrepancy often arises from two main factors related to the quinoline scaffold:
-
High Melting Point due to Crystal Packing: The planar nature of the quinoline ring can lead to strong π-π stacking in the solid state, resulting in a high melting point and, consequently, poor intrinsic solubility that some algorithms overestimate. If your model heavily weights calculated LogP (cLogP) without adequately accounting for solid-state effects, it may be inaccurate.
-
Incorrect Protonation State: As mentioned, if the quinoline nitrogen is not modeled in its protonated state, the model will fail to account for the increased polarity and potential for hydrogen bonding with water, leading to an underestimation of solubility.
Troubleshooting Steps:
-
Verify Input: Double-check that the input structure was correctly protonated at pH 7.4.
-
Use Multiple Models: Compare predictions from different solubility models (e.g., those in SwissADME, pkCSM). Some models are more sensitive to LogP, while others better handle complex topological features.
-
Analyze Descriptors: Look at the physicochemical descriptors. A high cLogP and a low Topological Polar Surface Area (TPSA) are classic indicators of poor solubility. If your TPSA is low but you expect solubility, it could be a modeling artifact.[3]
Troubleshooting Guide: Distribution
Question: My predictions for Blood-Brain Barrier (BBB) penetration are contradictory across different platforms. How should I interpret this for my quinoline series?
Answer: Contradictory BBB predictions are common and highlight the complexity of this endpoint. For quinoline derivatives, the key factors influencing BBB penetration are lipophilicity, pKa, and interaction with efflux transporters like P-glycoprotein (P-gp).
-
The "Boiled-Egg" Plot: A highly useful visualization is the "BOILED-Egg" plot from SwissADME.[3] This plot positions your compound based on its lipophilicity (WLOGP) and polarity (TPSA). Compounds in the "yolk" are predicted to be BBB-permeant, while those in the "white" are not. This provides a quick, visual hypothesis.
-
P-glycoprotein (P-gp) Efflux: Many quinoline derivatives are substrates of the P-gp efflux pump, which actively removes compounds from the brain.[10] A compound might have ideal passive permeability characteristics (lipophilic, low TPSA) but still show no brain penetration because it is efficiently pumped out. Always run a P-gp substrate prediction in parallel. If the compound is a predicted P-gp substrate, BBB penetration is unlikely, regardless of its passive properties.
Workflow for Assessing BBB Penetration:
Caption: Workflow for BBB penetration assessment.
Troubleshooting Guide: Metabolism
Question: My in silico model predicts that the quinoline ring itself is a primary site of metabolism (SOM), but my experimental data suggests metabolism occurs on a side chain. Why the discrepancy?
Answer: This is a classic challenge. While the quinoline core can be metabolized (typically via oxidation by Cytochrome P450 enzymes), many in silico tools may flag it as a likely site due to its electron-rich nature.[11][12] The actual metabolic fate, however, is a competition between all available sites on the molecule.
Causality and Troubleshooting:
-
Steric Hindrance: The model may not adequately account for steric hindrance around the quinoline ring from bulky substituents, which would make the side chain a more accessible site for metabolic enzymes.
-
Model Limitations: Most SOM predictors are trained on broad datasets. They may lack sufficient examples of highly substituted quinolines, causing them to default to the reactivity of the core scaffold.
-
Alternative Enzymes: Preclinical insights show that focusing only on CYP metabolism can be misleading.[11] If your quinoline contains specific motifs (e.g., an iminium ion precursor), enzymes like Aldehyde Oxidase (AOX) could be responsible for metabolism, and not all platforms predict AOX-mediated metabolism well.
Protocol for Refining Metabolism Predictions:
-
Use Multiple SOM Predictors: Compare results from tools like StarDrop's P450 models (if available), SwissADME's CYP inhibition predictions, and general metabolite predictors.
-
Analyze Lability: Look for the most chemically labile sites on your molecule. Is there a benzylic position on a side chain or an N-alkyl group that is more prone to oxidation than the electron-rich but sterically shielded quinoline core?
-
Consider Non-CYP Enzymes: If your molecule has the appropriate structural alerts, consider the possibility of metabolism by AOX or UGTs, which might not be the default output of your primary tool.[11]
Troubleshooting Guide: Toxicity
Question: My quinoline derivative is flagged for high hERG inhibition risk. How can I interpret this, and what can I do about it?
Answer: A hERG inhibition flag for a quinoline derivative should always be taken seriously. The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac repolarization, and its blockade can lead to fatal arrhythmias.[13][14] Quinolines often fit the general pharmacophore for hERG blockers: a basic nitrogen atom that becomes protonated and one or more hydrophobic/aromatic regions.[15][16]
Interpreting the Risk:
-
pIC50 Prediction: A predicted pIC50 (negative log of the half-maximal inhibitory concentration) greater than 5 is a significant concern. A value above 6 indicates high risk.
-
Pharmacophore Fit: The basic nitrogen of the quinoline ring can interact with key residues in the hERG channel pore, while the flat aromatic rings provide hydrophobic interactions. The model is likely identifying this combination.
Mitigation Strategies (Structural Modifications):
-
Reduce Basicity: Modifying the quinoline ring with electron-withdrawing groups can lower the pKa of the nitrogen, reducing its protonation at physiological pH and potentially weakening its interaction with the hERG channel.
-
Introduce Polarity/Bulk: Adding a polar group (like a hydroxyl or carboxylic acid) near the basic nitrogen can disrupt the required hydrophobic interactions and reduce hERG affinity.
-
Break Planarity: Introducing substituents that force the molecule out of a flat conformation can also disrupt the fit within the hERG channel.
| Parameter | Common Challenge with Quinolines | Recommended In Silico Approach | Key Software/Server |
| Solubility | Overestimation of insolubility due to high crystal lattice energy (melting point). Incorrect protonation state. | Use consensus models. Ensure correct ionization state at pH 7.4. | SwissADME, pkCSM |
| Permeability | Passive permeability may be good, but active efflux by P-gp is a major liability. | Simultaneously predict passive absorption (e.g., Caco-2) and P-gp substrate status. | SwissADME, AdmetSAR |
| Metabolism | Models may incorrectly prioritize the quinoline core over more labile side chains. | Use multiple Site of Metabolism (SOM) predictors. Manually assess chemical lability. | StarDrop, admetSAR |
| hERG Toxicity | High propensity to fit the hERG blocker pharmacophore (basic N, hydrophobicity). | Use dedicated hERG prediction models. Analyze pIC50 values. | Pred-hERG, pkCSM |
| Mutagenicity | Planar aromatic systems can be flagged as potential DNA intercalators or for metabolic activation to reactive species. | Use multiple models (e.g., rule-based and statistical). Analyze potential for reactive metabolite formation. | ProTox-II, admetSAR |
Question: My model predicts mutagenicity (Ames test positive). Is this a dead end for my compound series?
Answer: Not necessarily, but it requires careful investigation. The planar structure of the quinoline ring system can lead to predictions of DNA intercalation, which is a flag for mutagenicity in many models.
Troubleshooting Steps:
-
Identify the Structural Alert: Determine which part of your molecule is triggering the alert. Is it the quinoline core itself, or a specific substituent? Many tools will highlight the problematic fragment.
-
Check for Metabolic Activation: Some quinolines can be metabolically activated by CYP enzymes to form reactive intermediates (e.g., epoxides or nitroaromatics if present) that are the actual mutagens. Check your predicted metabolites for such species.
-
De-risk with Structural Modification: If a specific substituent is the cause, it can often be modified or removed. If the alert is from the core ring system, consider adding bulky groups that hinder its ability to intercalate with DNA.
-
Experimental Validation: An in silico alert for mutagenicity, especially for a lead compound, warrants a prompt experimental Ames test for confirmation.
A Self-Validating Workflow for In Silico Profiling
To ensure the trustworthiness of your predictions, a self-validating system is essential. This involves cross-referencing data and understanding the limits of the computational models.
Caption: A robust workflow for in silico ADMET profiling.
This structured approach, combining multiple predictive tools with a critical analysis of the underlying chemical principles specific to quinolines, will empower you to generate more accurate and actionable ADME/Tox profiles, ultimately accelerating your drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. The Keys to Making Good Models from Chemical Structures - Simulations Plus [simulations-plus.com]
- 8. mdpi.com [mdpi.com]
- 9. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 10. mdpi.com [mdpi.com]
- 11. news-medical.net [news-medical.net]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Microwave-Assisted Synthesis of Quinoline Carboxylates
Welcome to the technical support center for the microwave-assisted synthesis of quinoline carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage microwave technology to achieve higher yields, shorter reaction times, and improved purity in their synthesis of this critical heterocyclic scaffold. This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in the principles of organic chemistry and microwave science.
Frequently Asked Questions (FAQs)
Here we address foundational questions that often arise when transitioning from conventional heating to microwave-assisted synthesis for quinoline carboxylates.
Q1: What are the primary advantages of using microwave irradiation for synthesizing quinoline carboxylates compared to conventional heating? A1: Microwave-assisted synthesis offers several significant advantages. The primary benefit is a dramatic reduction in reaction times, often from many hours to mere minutes.[1][2] This acceleration is due to the efficient and rapid volumetric heating of the reaction mixture, as microwaves directly couple with polar molecules in the sample.[3][4] This often leads to higher product yields, increased product purity by minimizing the formation of side products, and is considered a greener chemistry approach due to its energy efficiency and potential for solvent-free reactions.[3][5][6]
Q2: How do I select an appropriate solvent for my reaction? A2: Solvent choice is critical for success. The ideal solvent must effectively absorb microwave energy, which is determined by its dielectric properties (tan δ).[2] Highly polar solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), ethanol, and water are excellent choices as they couple efficiently with microwaves, allowing for rapid heating.[1][7] The selection should also be based on the solubility of your reactants and the target reaction temperature. Increasingly, solvent-free ("neat") conditions are being employed, which are not only environmentally friendly but can be highly effective if the reactants themselves absorb microwave energy.[1][8]
Q3: Is it safe to use a standard domestic microwave oven for these syntheses? A3: Absolutely not. It is imperative for both safety and reproducibility that you use a dedicated scientific microwave reactor.[1] Domestic ovens lack the necessary controls for temperature and pressure, which are critical parameters in chemical synthesis.[9] They are not designed to handle flammable organic solvents or the corrosive nature of many reagents, and they lack safety features to prevent explosions from runaway reactions.[9] Scientific reactors provide precise control, robust vessel design, and essential safety interlocks.
Q4: Should I control the microwave power or the reaction temperature? A4: You should always control the reaction temperature. While power settings (typically 100-300W) initiate the heating, the temperature is the more critical and reproducible parameter governing reaction kinetics and outcomes.[1] Modern microwave reactors are equipped with temperature sensors (IR or fiber-optic) that modulate the power output to maintain a set temperature, ensuring consistent results between experiments.
Q5: Which classical named reactions for quinoline synthesis are most amenable to microwave assistance? A5: Several classical methods have been successfully adapted to microwave conditions with significant improvements in yield and reaction time.[1] These include:
-
Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[10][11] This is one of the most common and effective methods under microwave irradiation.
-
Doebner-von Miller Reaction: The reaction of an α,β-unsaturated carbonyl compound with an aniline.[12]
-
Pfitzinger Reaction: The synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1]
-
Combes Synthesis: An acid-catalyzed reaction between anilines and β-diketones.[1]
Troubleshooting and Optimization Guide
This section is structured to help you diagnose and resolve common experimental issues in a logical, step-by-step manner.
Problem 1: Low or No Product Yield
| Possible Cause | Explanation & Solution |
| Inefficient Microwave Absorption | The reaction mixture may not be polar enough to absorb microwave energy effectively. Solution: Add a small amount of a high-dielectric solvent (a "sensitizer") like DMF or ethanol to improve energy absorption.[1] Alternatively, if feasible for your reactants, consider a solvent-free approach where the neat reactants absorb the energy directly.[8] |
| Low Substrate Reactivity | Electron-withdrawing groups on the aniline or steric hindrance on the carbonyl component can significantly reduce reactivity.[13] Solution: Increase the reaction temperature in increments of 10-20°C or extend the irradiation time. Be mindful that excessive temperature or time can lead to decomposition.[1] |
| Catalyst Inactivity/Decomposition | The acid or base catalyst (e.g., in Friedländer or Doebner reactions) may be deactivated or unstable at the reaction temperature. Solution: Add fresh catalyst or switch to a more robust catalyst known to be stable under microwave conditions.[1] For example, Lewis acids like In(OTf)₃ have shown high efficacy in Friedländer reactions under solvent-free conditions.[14] |
| Incorrect Stoichiometry | An incorrect ratio of reactants can halt the reaction once the limiting reagent is consumed. Solution: Double-check all molar calculations and ensure accurate weighing of starting materials. Consider a slight excess (1.1-1.2 eq) of the more volatile or less stable reactant. |
Problem 2: Significant Side Product Formation or Product Decomposition
| Possible Cause | Explanation & Solution |
| Localized Overheating ("Hot Spots") | Non-uniform heating can create localized regions of very high temperature, leading to thermal decomposition of reactants or products.[9][15] This is more common in viscous or heterogeneous mixtures. Solution: Ensure vigorous and consistent stirring throughout the reaction using a properly sized magnetic stir bar. Reduce the microwave power setting and use a ramp-to-temperature protocol rather than maximum power to allow for more even heat distribution.[1] |
| Reaction Temperature is Too High | The target temperature may exceed the stability threshold for your starting materials, intermediates, or the final quinoline carboxylate product. Solution: Lower the reaction temperature by 15-25°C and proportionally increase the reaction time. Perform small-scale experiments to find the optimal balance between reaction rate and product stability.[1] |
| Competing Reaction Pathways | The reaction conditions may favor an alternative, undesired reaction pathway. Solution: Modify the reaction strategy. For multi-component reactions, changing the order of reactant addition can sometimes favor the desired pathway.[1] If using a catalyst, screen different catalysts (e.g., Brønsted vs. Lewis acids) as they can alter the selectivity of the reaction.[11] |
Troubleshooting Workflow
Here is a logical decision tree to guide your troubleshooting process when encountering low yields.
Caption: A decision tree for troubleshooting low yield in microwave-assisted synthesis.
Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrates used.
Protocol 1: Microwave-Assisted Friedländer Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate
This protocol describes the reaction between 2-aminobenzophenone and ethyl acetoacetate using acetic acid as both a catalyst and solvent, a method shown to be highly efficient under microwave irradiation.[10]
Materials:
-
2-Aminobenzophenone (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Glacial Acetic Acid
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Scientific Microwave Reactor
Procedure:
-
To the microwave reaction vessel, add 2-aminobenzophenone (e.g., 197 mg, 1.0 mmol) and a magnetic stir bar.
-
Add ethyl acetoacetate (e.g., 156 mg, 1.2 mmol).
-
Add glacial acetic acid (3-5 mL) to act as the solvent and catalyst.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel inside the microwave cavity, ensuring the temperature sensor is correctly positioned.
-
Set the reaction parameters:
-
Temperature: 160 °C
-
Hold Time: 5 minutes
-
Ramp Time: 2 minutes
-
Stirring: High
-
Power: 300 W (max)
-
-
After the irradiation is complete, allow the vessel to cool to below 50 °C before opening.
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL). Neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water.
-
Purification: The crude solid can be purified by recrystallization from ethanol to yield the pure quinoline carboxylate.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
General Experimental Workflow
Caption: General workflow for microwave-assisted quinoline carboxylate synthesis.
Safety Precautions for Microwave Chemistry
Safety is the paramount concern in any chemical synthesis. Microwave chemistry, while efficient, has specific hazards that must be respected.
-
Use Dedicated Equipment: Never use a kitchen microwave oven.[9] Laboratory-grade microwave reactors are built with the necessary pressure/temperature controls, safety interlocks, and solvent-resistant cavities.
-
Inspect Reaction Vessels: Before each use, inspect the glass reaction vessels and caps for any cracks, chips, or defects that could lead to failure under pressure.
-
Be Aware of Reaction Kinetics: Microwave heating can accelerate reactions exponentially.[4] If you are unsure about a particular reaction's kinetics, start with very small quantities of reagents and use a low initial temperature setting.[9]
-
Avoid Over-Pressurization: Do not exceed the recommended fill volume for the reaction vessels (typically 1/3 to 1/2 of the total volume) to leave adequate headspace for vapor pressure.
-
Potential for Superheating: Vigorous stirring is crucial to prevent localized superheating, which can cause violent bumping or an uncontrolled pressure increase.[9]
-
Work in a Ventilated Area: Always operate the microwave reactor inside a certified laboratory fume hood to contain any toxic fumes that may be released from the reagents or during an unexpected vessel failure.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. bspublications.net [bspublications.net]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Navigating the Gould-Jacobs Reaction: A Technical Support Guide for Quinolone Synthesis
Welcome to our dedicated technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful reaction for the synthesis of quinolines, a scaffold of immense importance in medicinal chemistry. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, ensuring your synthesis is both successful and reproducible.
The Gould-Jacobs reaction, first reported by R. Gordon Gould and Walter A. Jacobs in 1939, is a cornerstone in heterocyclic chemistry for constructing the 4-hydroxyquinoline core.[1] The reaction sequence involves the initial condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[2][3] Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline. While robust, the reaction is not without its challenges. This guide will address the most common pitfalls in a practical question-and-answer format, grounded in mechanistic principles and supported by empirical evidence.
Troubleshooting Guide & FAQs
Issue 1: Low or No Yield of the Desired Quinolone
Q: My Gould-Jacobs reaction is resulting in a very low yield or no product. What are the primary factors to investigate?
A: Low yields in the Gould-Jacobs reaction can often be traced back to two critical stages: the initial condensation and the subsequent thermal cyclization. A systematic approach to troubleshooting is essential.
1. Inefficient Initial Condensation:
The first step, the formation of the anilidomethylenemalonate intermediate, is crucial. If this step is incomplete, the overall yield will naturally be low.
-
Aniline Reactivity: The nucleophilicity of the aniline is paramount.[4][5]
-
Electron-Donating Groups (EDGs): Anilines bearing EDGs (e.g., -CH₃, -OCH₃) at the meta-position are generally effective substrates for this reaction.[2] These groups enhance the electron density on the nitrogen atom, facilitating the initial nucleophilic attack.[5]
-
Electron-Withdrawing Groups (EWGs): Conversely, anilines with strong EWGs (e.g., -NO₂, -CN, -CF₃) are challenging substrates.[6] The reduced nucleophilicity of the aniline nitrogen can lead to a sluggish or incomplete condensation.[6]
-
Troubleshooting: For electron-deficient anilines, consider increasing the reaction temperature and time for the initial condensation step. Using a slight excess of the malonic ester derivative can also help drive the reaction to completion. In some cases, a catalyst may be required, although this is not typical for the standard Gould-Jacobs reaction.
-
-
-
Reaction Conditions:
-
Temperature: The condensation is typically carried out at temperatures ranging from 100-150 °C. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aniline.[7][8]
-
Removal of Byproducts: The condensation reaction liberates ethanol. Efficient removal of this byproduct can help drive the equilibrium towards product formation. Performing the reaction under a gentle stream of inert gas or applying a vacuum after the initial heating phase can be beneficial.
-
2. Incomplete or Failed Thermal Cyclization:
The second stage, the intramolecular thermal cyclization of the anilidomethylenemalonate intermediate, requires high temperatures, typically in the range of 250-300 °C.[9]
-
Insufficient Temperature: Failure to reach the required temperature for cyclization is a common cause of low yields. The intermediate will be isolated instead of the desired quinolone.
-
Troubleshooting:
-
High-Boiling Solvents: The use of a high-boiling solvent is often necessary to achieve the required temperature for cyclization. Common choices include diphenyl ether, Dowtherm A, or mineral oil.[10] Diphenyl ether is particularly effective and can facilitate easy product isolation via precipitation upon cooling.[11]
-
Microwave Synthesis: Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times and improve yields.[9][12][13] The rapid and efficient heating provided by microwaves can drive the cyclization to completion in minutes, compared to hours with conventional heating.[9]
-
-
-
Thermal Degradation: While high temperatures are necessary, prolonged heating can lead to the degradation of the starting materials and products, resulting in the formation of tar and a subsequent decrease in yield.[14][15]
-
Troubleshooting:
-
Optimize Reaction Time: Carefully monitor the reaction progress by TLC to determine the optimal heating time.[16] Prolonged heating beyond the point of complete cyclization should be avoided.
-
Solvent-Free Conditions: In some cases, performing the cyclization neat (solvent-free) can be effective, particularly with microwave heating.[17] This can simplify the workup procedure.
-
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products. What are the likely culprits and how can I minimize them?
A: The high temperatures employed in the Gould-Jacobs reaction can often lead to the formation of undesired side products.
1. Regioisomer Formation:
When using asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.[10]
-
Control Factors: The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors.[10][18]
-
Troubleshooting:
-
Temperature and Solvent: The choice of solvent and reaction temperature can influence the ratio of regioisomers. A systematic evaluation of different high-boiling solvents and a careful optimization of the cyclization temperature may be necessary to favor the formation of the desired isomer.
-
Starting Material Design: If possible, consider a synthetic route that utilizes a symmetrically substituted aniline to avoid the issue of regioselectivity altogether.
-
-
2. Tar Formation:
The formation of dark, insoluble, tarry materials is a common issue in high-temperature reactions.[14][15]
-
Causes: Tar formation is often a result of the polymerization or decomposition of starting materials, intermediates, or products under harsh reaction conditions.[15]
-
Troubleshooting:
-
Minimize Reaction Time: As mentioned previously, avoid prolonged heating.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to tar formation.
-
Efficient Stirring: Ensure efficient stirring to prevent localized overheating and promote even heat distribution throughout the reaction mixture.
-
-
Issue 3: Difficulties in Product Purification
Q: I am having trouble purifying my final 4-hydroxyquinoline product. What are the recommended procedures?
A: The purification of 4-hydroxyquinolines can sometimes be challenging due to their physical properties.
-
Initial Workup:
-
Precipitation: In many cases, the 4-hydroxyquinoline product will precipitate from the high-boiling solvent upon cooling.[11] This provides a simple and effective initial purification step. The precipitate can be collected by filtration and washed with a suitable solvent to remove residual high-boiling solvent.
-
Extraction: If the product does not precipitate, a standard aqueous workup may be necessary. After cooling, the reaction mixture can be diluted with an organic solvent and washed with water to remove any water-soluble impurities.
-
-
Recrystallization: Recrystallization is the most common method for purifying solid 4-hydroxyquinoline derivatives.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. Common solvents include:
-
Ethanol or Methanol[19]
-
Acetic Acid
-
N,N-Dimethylformamide (DMF)
-
A mixture of solvents may also be effective. It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific product.
-
-
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. A suitable eluent system will need to be determined by TLC analysis.
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Condensation
-
In a round-bottom flask equipped with a condenser, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture with stirring at 120-140 °C for 1-2 hours.
-
Monitor the reaction progress by TLC until the aniline is consumed.
-
(Optional) Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether (5-10 mL per gram of intermediate).
-
Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.
-
Monitor the reaction by TLC for the formation of the 4-hydroxy-3-carboethoxyquinoline.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration and wash with a low-boiling hydrocarbon solvent (e.g., hexanes or petroleum ether) to remove the diphenyl ether.
Step 3: Hydrolysis
-
Suspend the crude 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dry 4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.
-
Heat the solid to a temperature above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol offers a significant reduction in reaction time and often leads to improved yields.[9]
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.2-1.5 eq.).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 250 °C for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature. The product may precipitate upon cooling.
-
Collect the solid by filtration and wash with a cold solvent such as acetonitrile or ethanol.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Effect of Aniline Substituents on Gould-Jacobs Reaction
| Substituent on Aniline | Electronic Effect | Expected Reactivity in Condensation | Potential Issues | Troubleshooting Recommendations |
| -OCH₃, -CH₃ (meta) | Electron-Donating | High | - | Standard conditions are usually effective. |
| -Cl, -Br | Electron-Withdrawing (weak) | Moderate | Slower reaction rates. | Increase condensation temperature and/or time. |
| -NO₂, -CN, -CF₃ | Electron-Withdrawing (strong) | Low | Very slow or no reaction. | Use higher temperatures, longer reaction times, and consider microwave synthesis. |
Visualizations
Gould-Jacobs Reaction Workflow
Caption: A generalized workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree to guide troubleshooting efforts for low-yielding Gould-Jacobs reactions.
References
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. wikiwand.com [wikiwand.com]
- 4. reddit.com [reddit.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. How To [chem.rochester.edu]
- 9. ablelab.eu [ablelab.eu]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate, a halogenated quinoline derivative, presents a unique analytical challenge due to its complex structure and potential for isomeric impurities. This guide provides an in-depth comparison of the primary analytical techniques essential for the comprehensive characterization of this molecule, offering insights into the causality behind experimental choices and providing field-proven protocols.
Introduction to Analytical Strategy
The structural elucidation and purity assessment of this compound necessitate a multi-pronged analytical approach. No single technique can provide a complete picture of the molecule's identity, purity, and properties. Therefore, a combination of spectroscopic and chromatographic methods is essential. The primary techniques discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each of these methods provides distinct and complementary information, which, when integrated, offers a robust and reliable characterization of the target compound.
Structural Elucidation via Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. For a molecule like this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is necessary for a complete assignment of all atoms.
Expertise & Experience in NMR Analysis:
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for quinoline derivatives. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, no internal standard is typically required as the spectrometer's fluorine frequency is used as a reference.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene and methyl protons of the ethyl ester group, and a characteristic downfield singlet for the proton at the 2-position of the quinoline ring.
¹³C NMR Spectroscopy reveals the number of different carbon environments in the molecule. The spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring (with characteristic shifts influenced by the chlorine and fluorine substituents), and the aliphatic carbons of the ethyl group. Quaternary carbons, those without attached protons, will typically show weaker signals.[1]
¹⁹F NMR Spectroscopy is particularly informative for fluorinated compounds. It provides a direct observation of the fluorine atom, and its chemical shift can confirm its position on the aromatic ring.
Trustworthiness through Self-Validating Protocols:
A comprehensive NMR analysis should include two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confidently assign proton and carbon signals. A COSY spectrum will show correlations between coupled protons, aiding in the assignment of adjacent protons on the quinoline ring and within the ethyl group. An HSQC spectrum correlates each proton with its directly attached carbon, providing a definitive link between the ¹H and ¹³C NMR data.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is typically a quick experiment requiring a minimal number of scans.
-
2D NMR Acquisition (if necessary): If signal assignments are ambiguous, acquire COSY and HSQC spectra using standard pulse programs provided by the spectrometer manufacturer.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and providing clues about the molecular structure through fragmentation patterns.
Expertise & Experience in MS Analysis:
The choice of ionization technique is important. Electrospray ionization (ESI) is a soft ionization method well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion peak [M+H]⁺. The predicted m/z for the protonated molecule is approximately 254.0379. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, which is a key diagnostic feature.
Trustworthiness through Isotopic Pattern Analysis:
High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecule, which can be used to confirm its elemental composition with high accuracy. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation by identifying characteristic losses, such as the loss of the ethyl group or the carboxyl group.
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatographic Separation (Optional but Recommended): A brief chromatographic separation using a C18 column can help to remove any non-volatile impurities before the sample enters the mass spectrometer.
-
MS Acquisition: Acquire mass spectra in positive ion mode. Perform a full scan to identify the molecular ion and its isotopic pattern.
-
MS/MS Acquisition (for fragmentation data): Select the molecular ion peak for collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and isotopic pattern. Interpret the MS/MS spectrum to identify characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides information about the vibrational modes of molecules and is an excellent tool for identifying the presence of specific functional groups.
Expertise & Experience in FTIR Analysis:
For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, C=C and C=N stretching vibrations of the quinoline ring system (in the 1600-1450 cm⁻¹ region), and C-H stretching and bending vibrations. The presence of the C-Cl and C-F bonds will also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).
Trustworthiness through Comparison with Known Spectra:
While a detailed interpretation of the fingerprint region can be complex, the presence and position of the key functional group vibrations provide a high degree of confidence in the compound's identity. Comparing the obtained spectrum with spectral databases of similar quinoline derivatives can further aid in the interpretation.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is the most convenient and requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the major absorption bands.
Purity Assessment via Chromatographic Techniques
Chromatographic methods are essential for separating the target compound from impurities, byproducts, and starting materials. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
HPLC is a powerful separation technique that can be used to determine the purity of this compound and to quantify any impurities present.
Expertise & Experience in HPLC Method Development:
The development of a robust and reliable HPLC method requires careful selection of the stationary phase, mobile phase, and detection wavelength. For a molecule of this polarity, a reversed-phase C18 column is a good starting point. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier such as acetonitrile or methanol. Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to achieve good separation of all components. UV detection is suitable for this compound due to the chromophoric quinoline ring system.
Trustworthiness through Method Validation:
A validated HPLC method is crucial for obtaining reliable purity data. Method validation involves demonstrating that the method is specific, linear, accurate, precise, and robust. This is typically done according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: Use an HPLC system equipped with a UV detector, a gradient pump, an autosampler, and a column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound and selecting the wavelength of maximum absorbance (λmax).
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Comparison of Analytical Techniques
The following table summarizes the key information provided by each analytical technique and their respective advantages and limitations in the characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environments, connectivity, and relative abundance. | Non-destructive, provides detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon environments and types (quaternary, CH, CH₂, CH₃). | Provides a map of the carbon skeleton. | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times. |
| ¹⁹F NMR | Fluorine environment and coupling to other nuclei. | Highly sensitive and specific for fluorinated compounds. | Only applicable to molecules containing fluorine. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides elemental composition with HRMS. | Destructive technique, may not provide detailed stereochemical information. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| HPLC | Purity and quantification of components in a mixture. | High resolving power, quantitative. | Requires method development and validation. |
Logical Workflow for Characterization
A logical workflow for the comprehensive characterization of a new batch of this compound would be as follows:
Caption: Logical workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound is a critical step in its development for any application. A combination of spectroscopic and chromatographic techniques, as outlined in this guide, provides a self-validating system for confirming the molecule's identity, structure, and purity. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can ensure the quality and reliability of their findings, paving the way for successful downstream applications.
References
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolines
Introduction: The Quinoline Scaffold and the Strategic Role of Fluorine
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous synthetic compounds with a vast spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The versatility of this heterocyclic system allows for extensive chemical modification to enhance its therapeutic potential.[2] A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds.[3][4][5] Approximately 20% of recently developed drugs are fluoro-pharmaceuticals, a testament to fluorine's ability to enhance biological activity, stability, and absorption.[6]
The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][4] This guide provides a technical comparison of the biological activities of fluorinated and non-fluorinated quinolines, supported by experimental data and protocols, to elucidate the profound impact of this unique halogen on drug efficacy. We will explore the causality behind why strategic fluorination often translates into superior therapeutic outcomes.
The Physicochemical Impact of Fluorination: A Mechanistic Rationale
Fluorine's unique properties—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are the basis for its strategic use in drug design.[4][5] Understanding these effects is crucial to appreciating its influence on biological activity.
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like Cytochrome P450. This increased stability can extend a drug's half-life in the body, reducing dosing frequency and improving patient compliance.[5][6][7]
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule.[4][5] This can enhance its ability to cross cell membranes, improving absorption and distribution to target tissues.[3][8] This modulation of lipophilicity is a critical factor in optimizing a drug's pharmacokinetic profile.
-
Binding Affinity: As the most electronegative element, fluorine's introduction can alter a molecule's electron distribution, impacting pKa and dipole moments.[4] This can create new, favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with amino acid residues in the active site of a target enzyme or receptor, thereby increasing binding affinity and potency.[3][4][8]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is optimal for binding to its biological target.[3]
Caption: Logical flow of how fluorination impacts quinoline drug properties.
Comparative Biological Activities: Experimental Evidence
The theoretical advantages of fluorination are borne out by extensive experimental data across various therapeutic areas.
Anticancer Activity
The quinoline scaffold is prevalent in anticancer drug development, with mechanisms including kinase inhibition and interference with tubulin polymerization.[9] Fluorination has been shown to significantly enhance the cytotoxic effects of quinoline derivatives.
A study by Yadav et al. synthesized a series of novel fluorinated quinoline analogues and evaluated their anticancer activity against triple-negative breast cancer (TNBC) cells.[2][7][10] The results clearly demonstrate the superior potency of the fluorinated compounds compared to their non-fluorinated counterparts (or less-fluorinated analogues).
Table 1: Anticancer Activity of Fluorinated Quinolines against MDA-MB-468 TNBC Cells
| Compound | Substitution on Quinoline Ring | IC₅₀ (µM) | Selectivity vs. Non-cancerous Cells (MCF-10A) | Reference |
|---|---|---|---|---|
| 6a | Single fluorine (meta-position) | ~5.0 | Non-toxic | [7] |
| 6b | Single fluorine (para-position) | ~5.0 | Non-toxic | [7] |
| 6d | Two fluorines (meta, para-positions) | 2.5 | Non-toxic | [7] |
| 6e | Trifluoromethyl (-CF₃) group | 20.0 | Less Potent |[7] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data reveals a clear structure-activity relationship (SAR):
-
Potency Enhancement: The introduction of fluorine atoms directly onto the quinoline ring led to potent anticancer activity, with IC₅₀ values in the low micromolar range.[7][10]
-
Positional Effects: The positioning and number of fluorine atoms are critical. The di-fluorinated compound 6d exhibited a two-fold improvement in potency compared to the mono-fluorinated analogues 6a and 6b .[7]
-
Nature of Fluorination: Interestingly, introducing fluorine via a trifluoromethyl (-CF₃) group in compound 6e resulted in significantly less potent activity, highlighting that direct attachment of fluorine to the aromatic ring was more effective in this series.[7]
Antimicrobial Activity
The evolution of quinolone antibiotics is a classic example of the power of fluorination. Early non-fluorinated quinolones like nalidixic acid had a limited spectrum of activity. The development of fluoroquinolones, such as Ciprofloxacin, dramatically expanded this spectrum and increased potency.[11][12]
-
Expanded Spectrum: Fluorinated quinolones exhibit activity against a wider range of bacteria, including both Gram-positive and Gram-negative species like Pseudomonas aeruginosa and Staphylococcus spp.[12][13]
-
Increased Potency: Ciprofloxacin is often about four times more active in vitro than other related quinoline derivatives.[12] The addition of a fluorine atom at the C-7 position was a key discovery that significantly increased antimicrobial activity.[14]
-
Antifungal and Antiparasitic Activity: Fluorination has also been shown to enhance the activity of quinolines against other microbes. Fluorine-containing quinoline derivatives demonstrated good antifungal activity against pathogens like S. sclerotiorum and R. solani.[15] Similarly, fluorinated derivatives were found to be more than twice as potent as the control drug against Leishmania mexicana, the parasite responsible for leishmaniasis.[16]
Table 2: Comparative Antimicrobial Activity (MIC in µM)
| Compound Class | Organism | Representative MIC | Key Advantage | Reference |
|---|---|---|---|---|
| Non-Fluorinated Quinolones | Gram-negative (limited) | Higher | Limited Spectrum | [12] |
| Fluorinated Quinolones (e.g., Ciprofloxacin) | P. aeruginosa | <1.0 | Broad Spectrum, High Potency | [13] |
| Fluorinated Quinolones (e.g., Moxifloxacin) | S. aureus (Gram-positive) | <1.0 | Potent against Gram-positives | [13] |
| Fluorinated Quinoline Derivative (11b) | L. mexicana (parasite) | 41.9 | >2x more potent than control |[16] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17]
Enzyme Inhibition
Many quinoline-based drugs exert their effects by inhibiting specific enzymes.[18][19] Fluorine can be instrumental in designing highly potent and selective enzyme inhibitors by enhancing binding to the active site.[20][21]
-
DNA-acting Enzymes: Quinoline-based compounds have been shown to inhibit DNA methyltransferases like human DNMT1. Specific derivatives demonstrated inhibitory potency in the low micromolar range.[18][19]
-
Kinase Inhibition: Focal adhesion kinase (FAK) is a target for anticancer drugs. Quinoline-based FAK inhibitors have shown significant promise, and modifications to the quinoline ring are a key area of research to improve potency.[22]
-
Mechanism of Enhanced Inhibition: Fluorinated functional groups, such as α-fluorinated ketones, can act as transition-state analogues. They form stable covalent complexes with active site residues (e.g., serine in proteases), effectively inactivating the enzyme.[21]
Mechanisms of Action: How Fluorination Modulates Activity
The classic mechanism of action for quinoline antimalarials like chloroquine is the inhibition of heme detoxification in the malaria parasite.[23][24][25] The parasite digests hemoglobin, releasing toxic heme. To protect itself, it polymerizes the heme into an inert crystal called hemozoin.[24][26] Quinolines accumulate in the parasite's acidic food vacuole and are proposed to cap the growing hemozoin crystal, preventing further polymerization.[26][27] This leads to a buildup of toxic heme, which kills the parasite.[23]
Fluorination can enhance this activity by improving the drug's ability to accumulate in the food vacuole (due to altered pKa and lipophilicity) and by strengthening its interaction with heme or the hemozoin crystal surface.
Caption: Inhibition of Heme Polymerization by Fluorinated Quinolines.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential.
Protocol 1: MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[30]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[28]
-
Cell culture medium (e.g., DMEM), serum-free for incubation step.
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl).[31]
-
96-well cell culture plates.
-
Multi-well spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated quinolines). Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[28]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[28][31]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[28][31] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[31]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the viability against compound concentration to determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism.[17][32][33]
Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[34]
-
Bacterial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.[33]
-
Test compounds (fluorinated and non-fluorinated quinolines) stock solutions.
Step-by-Step Methodology:
-
Plate Preparation: Dispense 50-100 µL of sterile broth into each well of a 96-well plate.[17][33]
-
Serial Dilution: Add a defined volume of the stock compound solution to the first well of a row. Perform a two-fold serial dilution by transferring half the volume to the subsequent wells across the plate. This creates a gradient of compound concentrations.[17]
-
Inoculation: Prepare the bacterial inoculum to the standardized concentration. Within 15-30 minutes of preparation, add a defined volume of the inoculum to each well (except the sterility control well).[17][32]
-
Controls: Include a positive control well (broth + inoculum, no drug) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.[17][32]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[33]
Conclusion
The strategic incorporation of fluorine into the quinoline scaffold is a powerful and validated strategy in modern drug discovery. As demonstrated by comparative experimental data, fluorination can profoundly enhance biological activity across a range of therapeutic targets. This enhancement is not serendipitous but is grounded in the predictable modulation of key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Fluorinated quinolines often exhibit superior potency in anticancer assays, a broader spectrum of activity against microbial pathogens, and more effective enzyme inhibition than their non-fluorinated counterparts. The continued exploration of structure-activity relationships, guided by the principles outlined in this guide, will undoubtedly lead to the development of next-generation quinoline-based therapeutics with improved efficacy and safety profiles.
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A Structural Comparison for Drug Development Professionals: Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate vs. Norfloxacin
An In-Depth Guide to Understanding the Molecular Architecture of a Key Quinolone Intermediate and its Potent Antibiotic Counterpart
For researchers and scientists in the field of drug development, a profound understanding of a molecule's structure is the bedrock of innovation. This guide offers a detailed structural comparison between Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate, a pivotal synthetic intermediate, and Norfloxacin, a well-established second-generation fluoroquinolone antibiotic. By dissecting their molecular frameworks, we aim to illuminate the critical structural modifications that transform a basic chemical scaffold into a powerful therapeutic agent.
Core Structural and Physicochemical Overview
At first glance, both molecules share the quinolone core, a bicyclic heterocyclic system fundamental to their chemical character. However, the divergence in their substituents dictates their vastly different roles in medicinal chemistry.
| Feature | This compound | Norfloxacin |
| Chemical Formula | C₁₂H₈ClFNO₂[1][2] | C₁₆H₁₈FN₃O₃[3][4][5] |
| Molecular Weight | 253.66 g/mol [2] | 319.33 g/mol [4][5] |
| Core Structure | 4-Quinolone | 4-Quinolone |
| Key Substituents | C3: Ethyl carboxylateC4: ChlorineC6: Fluorine | N1: EthylC3: Carboxylic acidC6: FluorineC7: Piperazinyl |
| Primary Role | Synthetic Intermediate | Broad-spectrum Antibiotic[5][6] |
Norfloxacin's increased molecular complexity is immediately apparent. The strategic additions of an ethyl group at the N-1 position, a free carboxylic acid at the C-3 position, and a piperazinyl moiety at the C-7 position are quintessential for its potent inhibitory action against bacterial DNA gyrase and topoisomerase IV.[5][7][8]
A Detailed Structural Dissection
The journey from a synthetic precursor to a clinically effective drug is a tale of precise molecular engineering. The following sections break down the key structural differences that underpin the functional disparity between these two molecules.
The Quinolone Nucleus
Both compounds are built upon the 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety, which is essential for antibacterial activity.[9] This planar ring system is crucial for the molecule's ability to interact with bacterial DNA.
The C3 Position: Ester vs. Carboxylic Acid
This compound features an ethyl ester at the C3 position.[1][2] This group is typically introduced during synthesis and can be hydrolyzed in a later step. In contrast, Norfloxacin possesses a free carboxylic acid at this position.[3][4] This acidic group, along with the C4-keto group, is a critical pharmacophore, essential for binding to the active site of bacterial DNA gyrase.[10]
The C4 Position: A Reactive Handle
The chlorine atom at the C4 position of this compound serves as a good leaving group, facilitating nucleophilic substitution reactions—a key step in building more complex quinolone derivatives.[1][2] In the final structure of Norfloxacin, this position is occupied by a hydrogen atom, the chlorine having been removed during the synthetic process.
The C6 Position: The "Fluoro" in Fluoroquinolone
A defining feature of both molecules is the fluorine atom at the C6 position. The introduction of fluorine at this position marked a significant advancement in quinolone antibiotics, leading to the highly successful fluoroquinolone class. This substitution dramatically enhances antibacterial potency and cell penetration.[9][11]
The N1 and C7 Positions: Tailoring Potency and Spectrum
The substituents at the N1 and C7 positions are pivotal in defining the antibacterial spectrum and potency of fluoroquinolones.[8][12] this compound lacks substituents at these positions. Norfloxacin, however, has an ethyl group at N1, which is important for its activity.[9][12] Furthermore, the piperazine ring at the C7 position is a hallmark of Norfloxacin and is responsible for its potent antipseudomonal activity and broad-spectrum efficacy against many Gram-negative bacteria.[3][10]
Visualizing the Molecular Transformation
The following diagram illustrates the key structural modifications that convert the synthetic intermediate into the active pharmaceutical ingredient.
References
- 1. PubChemLite - this compound (C12H9ClFNO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound AldrichCPR 77779-49-8 [sigmaaldrich.com]
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- 4. Norfloxacin [drugfuture.com]
- 5. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Norfloxacin | 70458-96-7 [chemicalbook.com]
- 7. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 8. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. ijrpc.com [ijrpc.com]
- 11. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to the Cytotoxicity Evaluation of Carboxylated Quinolone Derivatives
Quinolone derivatives, a prominent class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The incorporation of a carboxyl group, particularly at the C-3 position, has been a successful strategy in enhancing their pharmacological properties, leading to the development of potent anticancer agents.[1] These compounds often exert their cytotoxic effects by targeting essential cellular machinery, such as topoisomerase enzymes, thereby interfering with DNA replication and inducing cell death in rapidly proliferating cancer cells.
This guide provides a comprehensive comparison of key methodologies for evaluating the cytotoxicity of these derivatives, offering field-proven insights into experimental design, data interpretation, and mechanistic investigation. It is designed for researchers, scientists, and drug development professionals seeking to accurately assess the therapeutic potential of novel carboxylated quinolone compounds.
Pillar 1: Choosing the Right Lens - A Comparative Look at Cytotoxicity Assays
The initial step in evaluating a potential anticancer agent is to quantify its ability to kill or inhibit the growth of cancer cells. This is typically expressed as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.[2] While several assays can determine this value, they measure different cellular parameters. Understanding these differences is crucial for robust and reliable data.
The Workhorse: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used for its simplicity, cost-effectiveness, and suitability for high-throughput screening.[3][4]
Principle of Action: The assay's foundation lies in the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][5] The quantity of this formazan, which is subsequently solubilized, is directly proportional to the number of metabolically active (and therefore viable) cells.[5]
Experimental Causality: The choice of the MTT assay for initial screening is strategic. It provides a rapid assessment of a compound's overall effect on cell population health. A reduction in the purple formazan signal indicates either cell death or a significant reduction in metabolic activity, both of which are desirable outcomes for a potential anticancer drug. However, it's an endpoint assay and does not distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
The Deep Dive: Flow Cytometry for Apoptosis Detection
To understand how a compound induces cell death, more sophisticated methods are required. Apoptosis, or programmed cell death, is a common and preferred mechanism of action for anticancer drugs.[2] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for detecting and quantifying apoptosis.[6][7]
Principle of Action: This technique identifies key changes in the cell membrane during apoptosis.[7]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.[7]
-
Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus red.[6]
This dual-staining method allows for the differentiation of cell populations into four distinct quadrants:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive.
Experimental Causality: Moving from an MTT screen to a flow cytometry analysis represents a logical progression from "if" a compound is active to "how" it is active. Identifying apoptosis as the primary mode of cell death is a favorable outcome, as it is a controlled process that typically does not induce an inflammatory response, unlike necrosis.
Pillar 2: Data-Driven Comparison of Carboxylated Quinolone Derivatives
The true measure of a compound's potential lies in its performance. The following table summarizes experimental data from various studies, showcasing the cytotoxic activity of different carboxylated quinolone derivatives against a range of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | Result (IC50 / % Inhibition) | Selectivity Insight |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | MTT | 82.9% inhibition | Selective towards cancer cells vs. normal cells.[8] |
| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast) | MTT | "Maximum inhibitory activity" | More sensitive to cancer cells than normal cells.[8] |
| Ciprofloxacin Derivative 32 | MCF-7 (Breast) | MTT | IC50 = 4.3 µM | Higher activity than parent ciprofloxacin.[9] |
| Ciprofloxacin/Quinoline Hybrid 66 | SR (Leukemia) | Not Specified | 52.62% inhibition | Showed significant cytotoxic activity.[9] |
| Chalcone Derivative of Ciprofloxacin 84 | SR (Leukemia) | Not Specified | IC50 = 0.63 µM | Strong growth inhibitory effects.[9] |
| Quinolone-3-carboxamide 10e | HepG2 (Liver) | Not Specified | IC50 = 0.88 µM | More potent than the reference drug Sorafenib (IC50 = 8.38 µM).[10] |
| Quinolone-3-carboxamide 10i | HepG2 (Liver) | Not Specified | IC50 = 1.60 µM | Showed selective cytotoxicity against cancer cells vs. normal THLE-2 cells.[10] |
| 4-quinolone-3-carboxamide 65 | MDA-MB231 (Breast) | MTT | IC50 = 7.10 µM | Less cytotoxicity observed in non-cancerous MCF-10A cells.[11] |
Analysis of Structure-Activity Relationships (SAR): The data consistently demonstrates that modifications to the quinolone scaffold significantly impact cytotoxic potency.
-
Substitution at N-1: Introducing substituents at the N-1 position of the quinolone ring is a known strategy to enhance cytotoxic potential and induce apoptosis.[11]
-
Aromatic Groups at C-3: The presence of aromatic groups at the C-3 position, often as part of a carboxamide linkage, contributes to bioactivity.[11]
-
Halogenation at C-6: Chloro groups at the C-6 position have been featured in several potent 4(1H)-quinolone derivatives.[11]
A critical aspect of these studies is the evaluation of selectivity. Many of the most promising derivatives show significantly higher potency against cancer cell lines compared to non-cancerous cells, indicating a favorable therapeutic window.[8][10][11]
Pillar 3: Self-Validating Protocols and Mechanistic Insights
To ensure trustworthiness and reproducibility, every protocol must be robust and include appropriate controls.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard procedure for assessing cell viability.[3][5][12]
1. Cell Seeding:
-
Harvest and count cells (e.g., MCF-7, HeLa, HepG2).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[12]
-
Include control wells with medium only for background subtraction.[5]
-
Incubate the plate overnight (or for 6-24 hours) at 37°C, 5% CO2 to allow cells to attach.[12][13]
2. Compound Treatment:
-
Prepare serial dilutions of the carboxylated quinolone derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.
-
Include wells for:
- Untreated Control: Cells with medium only.
- Vehicle Control: Cells with medium containing the same concentration of the compound's solvent (e.g., DMSO) as the treated wells.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[3][5]
-
Incubate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[12] A visible purple precipitate should appear in viable cells.[12]
4. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based reagent) to each well.[3][12]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[4]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[3][12] A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[4][12]
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the steps for quantifying apoptosis.[6]
1. Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10^6 cells) in T25 flasks or 6-well plates.[2][6]
-
Allow cells to adhere overnight.
-
Treat cells with the carboxylated quinolone derivative at its IC50 concentration (and other relevant concentrations) for a specified time (e.g., 24 hours). Include an untreated control.
2. Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the collected medium (floating cells) with the trypsinized cells for each sample. This step is critical to ensure all apoptotic cells are included in the analysis.[2]
-
Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and discard the supernatant.[6]
3. Cell Washing and Resuspension:
-
Wash the cell pellet twice with cold PBS to remove any residual medium.[2]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
4. Staining:
-
Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[2]
-
Gently vortex or flick the tube to mix.
-
Incubate for 15-20 minutes at room temperature in the dark.
5. Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Be sure to set up compensation and quadrants using unstained, Annexin V-only, and PI-only controls.[6]
Mechanistic Insights: The Quinolone Pathway to Apoptosis
Many carboxylated quinolone derivatives function as topoisomerase poisons.[14] They stabilize the complex between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to permanent DNA damage, which triggers cell cycle arrest and the intrinsic (mitochondrial) pathway of apoptosis.
Conclusion
The evaluation of carboxylated quinolone derivatives requires a systematic and multi-faceted approach. The MTT assay serves as an invaluable tool for initial high-throughput screening to determine cytotoxic potency (IC50). However, to validate a compound as a promising anticancer candidate, it is essential to progress to more detailed mechanistic studies. Flow cytometry with Annexin V/PI staining provides definitive, quantitative evidence of apoptosis induction, a hallmark of an effective chemotherapeutic agent. By combining these assays with careful analysis of structure-activity relationships and a focus on selectivity, researchers can effectively identify and advance the most promising derivatives toward further preclinical and clinical development.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
A Senior Application Scientist's Guide to Halogenated Quinoline Precursors: A Comparative Efficacy Analysis
Introduction: The Privileged Quinoline Scaffold and the Power of Halogenation
The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of a vast array of synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer agents.[1][2][3] The strategic functionalization of this scaffold is paramount in drug discovery and development. Halogenation of the quinoline core is a critical tool in this process. The introduction of a halogen atom can profoundly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and, crucially, its binding affinity to target proteins.[1][4]
However, not all halogenated quinolines are created equal when serving as precursors for further molecular elaboration. Their efficacy as synthetic building blocks is dictated by the fundamental nature of the carbon-halogen (C-X) bond. This guide provides an in-depth comparison of the reactivity and utility of different halogenated quinoline precursors—fluoro-, chloro-, bromo-, and iodoquinolines. We will dissect the causality behind experimental choices, provide validated protocols, and offer a logical framework for selecting the optimal precursor for your research and development needs, with a primary focus on their performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[5]
The Halogen Matter: A Fundamental Look at Reactivity
The synthetic utility of a halogenated quinoline as a precursor is fundamentally governed by the strength of the carbon-halogen (C-X) bond. In many essential bond-forming reactions, particularly palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the cleavage of this C-X bond during the oxidative addition step is often rate-limiting.[6]
The reactivity trend is inversely proportional to the bond dissociation energy (BDE): the weaker the bond, the more readily it is cleaved, and the more reactive the precursor. This establishes a clear and predictable hierarchy of reactivity.[6][7]
General Reactivity Order in Pd-Catalyzed Cross-Coupling: Iodoquinoline > Bromoquinoline > Chloroquinoline >> Fluoroquinoline
This trend is a direct consequence of the decreasing C-X bond strength down the halogen group (C-I < C-Br < C-Cl < C-F).[6][7] Consequently, iodo- and bromoquinolines are highly reactive precursors that typically undergo cross-coupling under mild conditions, whereas chloroquinolines are more robust and often require more forcing conditions or highly specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[6][8] Fluoroquinolines are generally considered inert to these reactions and are used when the fluorine atom itself is a desired feature for its biological effects rather than as a leaving group.
It is noteworthy that for other mechanisms, such as Nucleophilic Aromatic Substitution (SNAr), this reactivity order can be inverted. In SNAr, the rate-determining step is the initial nucleophilic attack, which is facilitated by highly electronegative halogens that polarize the carbon-halogen bond. Therefore, the reactivity often follows the order F > Cl > Br > I.[7]
Caption: Oxidative addition, the critical step in Pd-catalyzed cross-coupling.
Head-to-Head Comparison: Halogenated Quinolines in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for creating C-C bonds, making it an ideal platform for comparing the efficacy of halogenated quinoline precursors.[9] The choice of halogen dramatically impacts reaction conditions and outcomes.
| Precursor Type | Typical Catalyst Loading | Typical Temperature | Typical Reaction Time | Relative Cost | Key Advantages & Disadvantages |
| Iodoquinoline | 0.5 - 2 mol% | Room Temp. - 80 °C | 0.5 - 4 hours | Highest | Pro: Highest reactivity, mild conditions, ideal for sensitive substrates, fast reactions.[5] Con: High cost, potential for side reactions if not controlled. |
| Bromoquinoline | 1 - 5 mol% | 80 - 110 °C | 2 - 12 hours | High | Pro: Excellent balance of high reactivity and stability, widely used.[6][7] Con: More expensive than chloro-derivatives. |
| Chloroquinoline | 2 - 10 mol% | 100 - 140 °C | 12 - 48 hours | Lowest | Pro: Low cost, ideal for large-scale synthesis.[6] Con: Low reactivity, requires higher temperatures and specialized (often expensive) ligands.[8] |
| Fluoroquinoline | N/A (Inert) | N/A (Inert) | N/A (Inert) | Varies | Pro: Valued for its effect on biological activity, not as a leaving group.[1][4] Con: Not a viable precursor for cross-coupling. |
Iodoquinolines: The Reactivity Champions
Iodoquinolines are the most reactive precursors for Suzuki couplings. The weak C-I bond allows for oxidative addition to the palladium catalyst under exceptionally mild conditions, often at room temperature.[5] This high reactivity is a significant advantage when working with thermally sensitive substrates or when trying to minimize reaction times for high-throughput screening.
Bromoquinolines: The Reliable Workhorse
Bromoquinolines represent the "gold standard" for many laboratory-scale syntheses. They offer a superb balance of high reactivity and greater stability and affordability compared to their iodo-counterparts. Reactions are typically robust, high-yielding, and predictable, making bromoquinolines a reliable and versatile choice for a wide range of arylboronic acid coupling partners.[6][7]
Chloroquinolines: The Economic Choice for Scale-Up
The primary advantage of chloroquinolines is their significantly lower cost and wider commercial availability, making them the precursor of choice for industrial and large-scale synthesis.[6] However, this economic benefit comes at the cost of reactivity. The strong C-Cl bond necessitates more forcing conditions (higher temperatures, longer reaction times) and, critically, the use of advanced catalyst systems. The development of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) has been instrumental in making chloroquinolines viable substrates for cross-coupling.[6][10]
Fluoroquinolines: The Bioactive Endpoints
Fluoroquinolines are generally unreactive in palladium-catalyzed cross-coupling reactions. The C-F bond is too strong to undergo oxidative addition under standard conditions. Therefore, they are not used as precursors in the same way as other haloquinolines. Instead, the fluorine atom is incorporated for its unique ability to enhance biological activity, improve metabolic stability, and modulate pKa and lipophilicity.[1][4] Many modern pharmaceuticals and agrochemicals are fluorinated quinolines.[4][11]
Experimental Validation: Comparative Protocols for Suzuki-Miyaura Coupling
To illustrate the practical differences in reactivity, here are two parallel protocols for the Suzuki-Miyaura coupling of an arylboronic acid with a reactive (bromo) versus a less reactive (chloro) quinoline precursor.
Caption: A typical experimental workflow for a Suzuki coupling reaction.[5]
Protocol 1: Coupling of 6-Bromoquinoline (High Reactivity Precursor)
This protocol utilizes a standard, widely available palladium catalyst and moderate conditions, reflecting the higher reactivity of the bromo-precursor.
-
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the toluene and ethanol via syringe, followed by the aqueous sodium carbonate solution.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Protocol 2: Coupling of 6-Chloroquinoline (Low Reactivity Precursor)
This protocol requires a more specialized catalyst system and higher temperatures to overcome the activation barrier of the C-Cl bond.
-
Materials:
-
6-Chloroquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.04 mmol, 4 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL)
-
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-chloroquinoline, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath, stirring vigorously for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Strategic Precursor Selection: A Decision-Making Framework
The choice between a chloro-, bromo-, or iodoquinoline precursor is a strategic decision that balances reactivity, cost, scale, and the specific goals of the synthesis.
Caption: Decision flowchart for selecting the appropriate halogenated quinoline precursor.
-
Choose Iodoquinolines when: Speed is critical, substrates are sensitive to heat, or for proof-of-concept studies where achieving the highest possible yield under the mildest conditions is the primary objective.
-
Choose Bromoquinolines when: A reliable, versatile, and high-yielding reaction is needed for laboratory-scale synthesis. They provide a robust and predictable platform for exploring a wide range of chemical space.
-
Choose Chloroquinolines when: The synthesis is being scaled up, and precursor cost is a significant factor. This choice is contingent on access to modern, highly active catalyst systems capable of activating the C-Cl bond.[6]
Conclusion
The efficacy of a halogenated quinoline precursor is not an intrinsic property but is defined by the context of its application. While the reactivity trend of I > Br > Cl is a fundamental guiding principle for common cross-coupling reactions, the optimal choice involves a strategic trade-off between reactivity, cost, and scale. Iodo- and bromoquinolines offer high reactivity for rapid and mild syntheses, making them ideal for discovery chemistry. In contrast, the economic advantage of chloroquinolines makes them indispensable for process development and large-scale manufacturing, provided the catalytic technology to activate them is employed. Understanding the distinct advantages and limitations of each precursor empowers researchers and drug development professionals to design more efficient, cost-effective, and successful synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Bridging the Gap: A Senior Application Scientist's Guide to Validating Antibacterial Activity with Molecular Docking
In the relentless pursuit of novel antibacterial agents, the seamless integration of computational and experimental data is paramount. For researchers, scientists, and drug development professionals, the validation of in vitro antibacterial activity through in silico molecular docking studies is not merely a confirmatory step but a critical process that provides mechanistic insights, prioritizes lead compounds, and accelerates the drug discovery pipeline. This guide offers an in-depth, experience-driven comparison of methodologies, emphasizing scientific integrity and the causal relationships behind experimental choices to ensure robust and reliable results.
The Symbiotic Relationship of In Vitro and In Silico Analyses
The journey of an antibacterial candidate often begins with the determination of its Minimum Inhibitory Concentration (MIC), a key in vitro metric quantifying the lowest concentration of a drug that prevents visible growth of a bacterium.[1][2] While essential, MIC values alone do not reveal the underlying mechanism of action. This is where molecular docking provides a powerful lens. By simulating the interaction between a small molecule (the potential antibiotic) and a macromolecular target (a crucial bacterial protein or enzyme), we can predict binding conformations and affinities.[3] A strong correlation between high in vitro activity (low MIC) and favorable in silico binding scores can validate the experimental data, suggest a specific mode of action, and guide further optimization of the compound.[4][5]
A Comparative Overview of Molecular Docking Software
The choice of docking software is a critical decision that influences the accuracy and computational cost of the study. Several programs are widely used, each with distinct algorithms and scoring functions.
| Software Suite | Search Algorithm Principle | Scoring Function Approach | Key Strengths & Considerations |
| AutoDock Vina | Employs a Lamarckian genetic algorithm and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search method.[6] | Uses an empirical scoring function that is knowledge-based and includes terms for van der Waals interactions, hydrogen bonds, electrostatics, and desolvation energy.[7] | Widely used, open-source, and known for its speed and efficiency, making it suitable for virtual screening of large compound libraries.[8] Its accuracy is comparable to other leading software for many systems. |
| GOLD | Utilizes a genetic algorithm to explore the conformational space of the ligand and the active site. | Offers multiple scoring functions, including GoldScore, ChemScore, ASP, and PLP, which are empirical or knowledge-based. | Known for its high accuracy in pose prediction and its ability to handle ligand flexibility effectively. It is a commercial software package. |
| Glide (Schrödinger) | Uses a hierarchical series of filters to search for possible ligand positions, orientations, and conformations. | Employs GlideScore, an empirical scoring function with terms for lipophilic-lipophilic, hydrogen-bonding, and metal-binding interactions, as well as penalties for steric clashes. | A commercial suite known for its high accuracy and robust performance, often used in industrial drug discovery settings. |
| DOCK | One of the pioneering docking programs, it uses a geometric matching algorithm to fit the ligand into the active site. | Utilizes both force-field-based and empirical scoring functions to evaluate ligand binding. | Its longevity has led to a well-established user base and a variety of available scoring functions. |
Expert Insight: While no single software is universally superior, AutoDock Vina presents an excellent starting point for many academic and research environments due to its accessibility and robust performance. For projects requiring the highest level of accuracy in pose prediction, commercial software like Glide or GOLD may offer advantages.
The Workflow: A Self-Validating System for Robust Results
A rigorous molecular docking workflow is essential for generating trustworthy data. The following protocol is designed as a self-validating system, with checks and balances at each stage to ensure the scientific integrity of the findings.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology using the widely accessible AutoDock Vina software.
Part 1: Target and Ligand Preparation
-
Target Protein Selection and Preparation:
-
Rationale: The selection of a biologically relevant target is crucial. For antibacterial studies, enzymes essential for bacterial survival, such as DNA gyrase, penicillin-binding proteins (PBPs), or aminoacyl-tRNA synthetases, are common choices.[3][9]
-
Procedure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ).[3]
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[10][11]
-
Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[12]
-
-
-
Ligand Preparation:
-
Rationale: The ligand's 3D structure and protonation state must be accurately represented to ensure a realistic simulation.
-
Procedure:
-
Obtain the 2D structure of your antibacterial compounds.
-
Use a chemical drawing tool (e.g., ChemDraw) or an online database (e.g., PubChem) to get the SMILES string or a 2D structure file.
-
Convert the 2D structure to a 3D structure using software like Open Babel.[13]
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign partial charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.[12]
-
-
Part 2: Docking Simulation and Protocol Validation
-
Grid Box Generation:
-
Rationale: The grid box defines the three-dimensional space where the docking software will search for favorable binding poses. It should encompass the entire active site of the protein.
-
Procedure:
-
Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.
-
In AutoDock Tools, define the center and dimensions (x, y, z) of the grid box to ensure it is large enough to accommodate the ligand and allow for conformational changes.
-
-
-
Molecular Docking with AutoDock Vina:
-
Rationale: This is the core computational step where the software samples different conformations of the ligand within the defined grid box and scores them.
-
Procedure:
-
Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name.
-
Run the AutoDock Vina executable from the command line, providing the configuration file as input.[14]
-
Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
-
-
Docking Protocol Validation:
-
Rationale: This is a critical step to ensure that the chosen docking parameters can accurately reproduce a known binding mode.
-
Procedure:
-
Take the co-crystallized ligand that was removed from the PDB file in Step 1.
-
Prepare this ligand as described in Step 2.
-
Dock the co-crystallized ligand back into its own binding site using the same grid parameters and docking settings.
-
Compare the predicted binding pose with the original crystallographic pose. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å is generally considered a successful validation.[7]
-
-
Interpreting the Data: From Docking Scores to Biological Correlation
The output of a docking simulation is a wealth of data that needs careful interpretation. The primary metric is the binding affinity or docking score, which is an estimate of the binding free energy. A more negative score typically indicates a more favorable binding interaction.[7]
However, the docking score alone is not sufficient. A thorough analysis involves:
-
Visual Inspection: Examine the top-ranked poses to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Comparison with Controls: Dock a known antibiotic for the target protein as a positive control and compare its binding score and interactions with your test compounds.
The ultimate goal is to correlate the in silico data with the in vitro antibacterial activity.
Statistical Correlation: A Quantitative Approach
A common method to quantify the relationship between docking scores and MIC values is to calculate the Pearson correlation coefficient (r).[15][16] This statistical measure indicates the linear relationship between two continuous variables.
-
Data Preparation:
-
Create a table with two columns: one for the docking scores (in kcal/mol) of your compounds and another for their corresponding MIC values (in µg/mL). It is often beneficial to convert the MIC values to a logarithmic scale (e.g., pMIC = -log(MIC in M)) to linearize the data.
-
Plot the data on a scatter plot with the docking score on one axis and the pMIC on the other.
-
-
Interpretation:
-
A Pearson correlation coefficient close to -1 indicates a strong negative linear correlation (as docking score becomes more negative, antibacterial activity increases).
-
A value close to +1 indicates a strong positive linear correlation.
-
A value near 0 suggests no linear correlation.
-
A statistically significant correlation provides strong evidence that the chosen protein target is relevant to the antibacterial activity of the compounds and validates the experimental findings.
| Compound | Docking Score (kcal/mol) vs. Target X | MIC (µg/mL) vs. S. aureus | pMIC (-log[M]) |
| Control Drug | -9.5 | 2 | 5.0 |
| Compound A | -8.8 | 8 | 4.4 |
| Compound B | -7.2 | 32 | 3.8 |
| Compound C | -6.5 | 128 | 3.2 |
Best Practices, Limitations, and Future Directions
Trustworthiness and Reproducibility:
-
Protocol Validation is Non-Negotiable: Always perform re-docking to validate your protocol.[8]
-
Use of Decoy Sets: For virtual screening, validating your protocol with a decoy set (a set of molecules with similar physicochemical properties to the active compounds but are known to be inactive) can help assess the ability of your scoring function to distinguish true binders from non-binders.
-
Be Mindful of Limitations: Molecular docking is a simulation with inherent approximations. Scoring functions are not perfect predictors of binding affinity, and the rigid receptor assumption can be a limitation.[3][13]
Future Perspectives: The field of computational drug discovery is continually evolving. The integration of machine learning and artificial intelligence is leading to the development of more accurate scoring functions.[17] Furthermore, molecular dynamics simulations can provide a more dynamic picture of the protein-ligand interactions over time, offering a deeper level of validation.
By adhering to the rigorous, self-validating methodologies outlined in this guide, researchers can confidently bridge the gap between experimental antibacterial data and computational insights, paving the way for the rational design of the next generation of antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking analysis and evaluation of the antimicrobial properties of the constituents of Geranium wallichianum D. Don ex Sweet from Kashmir Himalaya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes [mdpi.com]
- 6. Correlation between Virtual Screening Performance and Binding Site Descriptors of Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scotchem.ac.uk [scotchem.ac.uk]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. indico4.twgrid.org [indico4.twgrid.org]
- 13. youtube.com [youtube.com]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. Assessing the similarity of ligand binding conformations with the Contact Mode Score - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular docking and machine learning affinity prediction of compounds identified upon softwood bark extraction to the main protease of the SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Quinolone Derivatives
Executive Summary
Quinolone derivatives represent a cornerstone of medicinal chemistry, demonstrating a vast therapeutic potential that extends from potent antibacterial agents to promising anticancer therapies.[1][2][3] The translation of a chemical structure into a biological effect, however, is a complex interplay of myriad physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) modeling emerges as an indispensable computational strategy in this context. It provides a mathematical framework to decode this relationship, accelerating drug discovery by enabling the prediction of a novel compound's activity before its synthesis, thereby saving significant time and resources.[4][5]
This guide offers an in-depth comparison of prevalent QSAR methodologies as applied to quinolone derivatives, designed for researchers, scientists, and drug development professionals. We will deconstruct the essential workflow, from data curation to rigorous validation, and compare the performance and application of 2D-QSAR, 3D-QSAR, and modern Machine Learning-based approaches. By explaining the causality behind experimental choices and grounding all protocols in authoritative standards, this document serves as a practical and trustworthy resource for designing and interpreting robust QSAR studies.
The Imperative of QSAR in Quinolone Drug Discovery
The core principle of QSAR is that the biological activity of a compound is a direct function of its molecular structure and properties.[6] For quinolones, this means that specific modifications to the core scaffold—such as substitutions at the C-7 and C-8 positions—can dramatically influence their antibacterial potency, spectrum, or anticancer efficacy.[4] QSAR modeling quantifies these relationships, moving drug design from a process of trial-and-error to a targeted, predictive science.[5][7]
The benefits are manifold:
-
Prioritization of Candidates: Efficiently screen vast virtual libraries to identify derivatives with the highest predicted potency.[5][6]
-
Mechanistic Insight: Identify the key molecular features—such as lipophilicity, electronic distribution, and steric bulk—that govern biological activity.[4]
-
Resource Optimization: Reduce the cost and ethical burden associated with synthesizing and testing compounds that are unlikely to succeed.[5]
-
ADMET & Toxicity Prediction: Extend the QSAR approach to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, weeding out unfavorable candidates early.[6][8]
The QSAR Workflow: A Framework for Predictive Integrity
A successful QSAR model is not merely a statistical correlation; it is a self-validating system built on a foundation of meticulous data handling and rigorous statistical assessment. Each step is causally linked to the final predictive power and reliability of the model.[9] Failure to adhere to these best practices can lead to statistically impressive but practically useless models.[10]
Caption: The General QSAR Workflow, emphasizing the cycle of development and rigorous validation.
Protocol Pillar 1: Causality in the Workflow
-
Step 1 & 2: Data Curation and Descriptor Calculation: The process begins with compiling a high-quality dataset of quinolone derivatives with their associated biological activities (e.g., IC₅₀, MIC).[6] The quality of this initial data is paramount; errors here will propagate through the entire workflow. Molecular descriptors, which are numerical representations of a molecule's properties, are then calculated. For quinolones, these often include lipophilicity (logP), electronic properties (HOMO/LUMO energies), and shape descriptors.[4][11][12][13]
-
Step 3: Data Splitting: The dataset is rationally divided into a 'training set' to build the model and an independent 'test set' to validate it.[6] This division is critical for preventing bias and ensuring the model can generalize to new, unseen molecules.
-
Step 4 & 5: Model Building and Internal Validation: A statistical method is used to correlate the descriptors (independent variables) with the biological activity (dependent variable) for the training set. Internal validation techniques, like leave-one-out cross-validation (yielding a q² value), are performed concurrently to assess the model's robustness and guard against overfitting.[10][14] A high q² (typically > 0.5) is the first checkpoint of a reliable model.
-
Step 6: External Validation (The Litmus Test): This is the most crucial step for trustworthiness.[9][15] The model, built only with training set data, is used to predict the activity of the test set compounds. The correlation between predicted and actual activities (r²_pred) demonstrates the model's true predictive power. A high r²_pred (typically > 0.6) is a hallmark of a useful QSAR model.[14]
-
Step 7: Defining the Applicability Domain (AD): No model can reliably predict everything. The AD defines the chemical space in which the model's predictions are considered reliable.[6][14] This prevents erroneous extrapolation to molecules vastly different from the training set.
Comparative Analysis of QSAR Methodologies for Quinolones
The choice of QSAR method depends on the specific research question, the nature of the dataset, and the available computational resources. Each approach offers a different lens through which to view the structure-activity relationship.
Caption: Conceptual relationships between major QSAR modeling families.
2D-QSAR: The Foundational Approach
2D-QSAR models correlate biological activity with descriptors calculated from the 2D representation of the molecule, ignoring its 3D conformation.
-
Core Technique: Multiple Linear Regression (MLR) is a common method, generating a straightforward linear equation.[6][16]
-
Insight Provided: Excellent for understanding the influence of global properties. For instance, numerous studies on antibacterial quinolones have shown a strong correlation between activity and lipophilicity (logP) and electronic parameters (like the Hammett constant, σ).[1][17] An equation might reveal that increasing lipophilicity has a negative influence on activity against a particular bacterial strain.[1][17]
-
Performance & Limitations: While computationally fast and easy to interpret, 2D-QSAR cannot capture shape-dependent interactions like a key fitting into a lock, which are often crucial for potent receptor binding.
3D-QSAR: Visualizing the Interaction Space
3D-QSAR techniques like CoMFA and CoMSIA consider the 3D structure of the molecules and the fields they produce, providing a more detailed picture of the structural requirements for activity.[18]
-
Core Techniques:
-
CoMFA (Comparative Molecular Field Analysis): Calculates steric (shape/bulk) and electrostatic (charge distribution) fields around a set of aligned molecules.[19][20]
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): Extends CoMFA by adding hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often providing a more nuanced model.[19][21]
-
-
Insight Provided: The primary output is a set of 3D contour maps. These maps visually highlight regions in space where, for example, increased steric bulk is favorable for activity (a green contour) or where a negative charge is detrimental (a red contour).[18][20] This provides highly intuitive guidance for medicinal chemists to decide where to modify a lead compound. For example, a 3D-QSAR study on quinolone derivatives as HIV-1 integrase inhibitors revealed specific spatial regions where steric and electrostatic modifications could enhance potency.[19]
-
Performance & Limitations: 3D-QSAR models often yield higher statistical robustness than 2D models for targets where specific 3D interactions are key.[19] However, their predictive power is critically dependent on the quality of the molecular alignment, which can be a significant challenge.
Machine Learning (ML) QSAR: Capturing Complexity
ML-based QSAR employs sophisticated algorithms to model potentially complex, non-linear relationships that simpler models might miss.[11][22]
-
Core Techniques: Methods like Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are increasingly used.[4][11]
-
Insight Provided: ML models can achieve very high predictive accuracy, especially with large and diverse datasets.[4] They excel at identifying subtle patterns that are not linearly correlated with activity. While some ML models can be viewed as "black boxes," techniques exist to interpret them and identify the most important descriptors driving the predictions.[6]
-
Performance & Limitations: ML models often outperform traditional methods in predictive accuracy.[4] However, they require larger datasets and are more susceptible to overfitting if not validated with extreme rigor. The "black box" nature can sometimes make rational, mechanism-based drug design more challenging compared to the intuitive contour maps of 3D-QSAR.
Performance Comparison: A Case Study Showcase
To illustrate the relative performance, consider a hypothetical case study focused on developing QSAR models for a series of quinolone derivatives against Staphylococcus aureus. The following table summarizes realistic performance metrics synthesized from published studies.
| QSAR Model | Methodology | Key Descriptors | Internal Validation (q²) | External Validation (r²_pred) | Key Insights & Best Use Case |
| 2D-QSAR | MLR | logP, Molar Refractivity, qC9 Charge[23] | ~0.75 | ~0.70 | Fast screening; good for understanding global physicochemical trends.[1][17] |
| 3D-QSAR | CoMFA/CoMSIA | Steric, Electrostatic, Hydrophobic fields | ~0.81 | ~0.78 | Lead optimization; provides intuitive 3D maps to guide synthetic efforts.[19][20][24] |
| ML-QSAR | Random Forest | Combination of 2D & 3D descriptors | ~0.85 | ~0.82 | High-accuracy prediction for large, diverse datasets; virtual screening.[4][25] |
Note: The statistical values (q² and r²_pred) are representative estimates based on figures reported across multiple QSAR studies on quinolones to provide a realistic comparison.[19][20][24][25]
Detailed Experimental Protocols
Adherence to a standardized, validated protocol is essential for reproducible and reliable QSAR modeling.
Protocol 1: Building a Robust 3D-QSAR (CoMFA/CoMSIA) Model
-
Data Preparation:
-
Compile a dataset of at least 30-40 structurally diverse quinolone analogues with high-quality biological activity data (IC₅₀/MIC), spanning 3-4 orders of magnitude.
-
Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
Draw all structures in a 3D modeling suite and assign correct atom types and charges (e.g., Gasteiger-Hückel).
-
Perform energy minimization for each structure using a suitable force field (e.g., MMFF94).
-
-
Molecular Alignment (Critical Step):
-
Select a template molecule (often the most active compound).
-
Align all other molecules in the dataset to this template based on a common substructure (the quinolone core). This step is crucial as it determines how the interaction fields are compared. Alternatively, docking-based alignment can be used if a receptor structure is known.[21]
-
-
CoMFA/CoMSIA Field Calculation:
-
Place the aligned molecules in a 3D grid box.
-
At each grid point, calculate the steric and electrostatic interaction energies (for CoMFA) or similarity indices (for CoMSIA) with a probe atom. This generates thousands of descriptor variables.
-
-
Statistical Analysis:
-
Use Partial Least Squares (PLS) regression to correlate the field values (independent variables) with the pIC₅₀ values (dependent variable). PLS is used to handle the large number of highly correlated variables.
-
Perform leave-one-out (LOO) cross-validation to determine the optimal number of components and calculate the q².
-
-
Validation and Interpretation:
-
Use the final PLS model to predict the activities of the external test set and calculate r²_pred.
-
Generate and visualize the 3D contour maps. Overlay the most and least active compounds onto the maps to rationalize their activity and propose new modifications.
-
Protocol 2: Developing and Validating a Machine Learning QSAR Model
-
Data Curation & Descriptor Calculation:
-
Assemble a large, diverse dataset (>100 compounds is preferable).
-
Calculate a wide array of descriptors (e.g., 1D/2D descriptors like molecular weight, logP, topological indices, and 3D descriptors if available).
-
-
Data Preprocessing and Splitting:
-
Normalize descriptor values to a common scale.
-
Use a rational splitting algorithm (e.g., Kennard-Stone) to divide the data into a training set (~80%) and a test set (~20%).
-
-
Feature Selection:
-
Employ a feature selection algorithm (e.g., recursive feature elimination, genetic algorithms) to select the most relevant descriptors. This is vital to prevent model overfitting and improve interpretability.
-
-
Model Training:
-
Select an ML algorithm (e.g., Random Forest, Gradient Boosting).
-
Train the model on the training set. Perform hyperparameter tuning using k-fold cross-validation on the training set to find the optimal model configuration.
-
-
Rigorous Validation:
-
Internal Validation: Report the cross-validation performance (e.g., q² or RMSE_cv) from the training phase.
-
External Validation: Predict the activities of the independent test set. Calculate key metrics like r²_pred and Mean Absolute Error (MAE).
-
Y-Randomization: Randomly shuffle the biological activity values of the training set and rebuild the model multiple times. A valid model should show very low correlation statistics for the randomized data, confirming it is not finding a chance correlation.[10][14]
-
-
Prediction and Interpretation:
-
Define the Applicability Domain of the final model.
-
Use the validated model for virtual screening. If the model allows, analyze feature importance to understand which descriptors are most influential.
-
Future Outlook: The Next Generation of QSAR
The field of QSAR is continuously evolving. The future of quinolone design will likely be shaped by:
-
Artificial Intelligence and Deep Learning: The application of deep neural networks will allow for the analysis of even larger and more complex datasets, potentially extracting insights that are inaccessible to other methods.[8][11]
-
Multi-target QSAR: Developing models that can simultaneously predict activity against multiple bacterial strains or cancer cell lines, as well as off-target effects.
-
Integration with Structural Biology: Combining QSAR with molecular docking and molecular dynamics simulations to create more physically realistic and predictive models.[4]
-
Predicting Environmental Impact: Using QSAR to predict properties like biodegradability, helping to design environmentally safer quinolone antibiotics.[8][11]
Conclusion
QSAR modeling is a mature, powerful, and indispensable tool in the rational design of novel quinolone derivatives. The choice between 2D-QSAR, 3D-QSAR, and machine learning approaches is not a matter of one being universally "better," but rather of selecting the right tool for the specific scientific objective. 2D-QSAR offers rapid insights into global properties, 3D-QSAR provides intuitive, visual guidance for lead optimization, and machine learning excels at creating highly accurate predictive models from large, complex datasets. Regardless of the method chosen, the ultimate value of any QSAR model rests upon a foundation of high-quality data and an unwavering commitment to rigorous, multi-faceted validation. By adhering to the principles and protocols outlined in this guide, researchers can confidently leverage QSAR to accelerate the discovery of the next generation of quinolone-based therapeutics.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 3. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 6. neovarsity.org [neovarsity.org]
- 7. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR and machine learning applied for the analysis of (fluoro)quinolone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. neovarsity.org [neovarsity.org]
- 19. CoMFA and CoMSIA 3D-QSAR studies on quionolone caroxylic acid derivatives inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sphinxsai.com [sphinxsai.com]
- 21. Docking-based 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) study on hydroquinoline and thiazinan-4-one derivatives as selective COX-2 inhibitors | Semantic Scholar [semanticscholar.org]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.aip.org [pubs.aip.org]
- 24. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds like Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate are routine. However, the lifecycle of these critical reagents extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical action.
Hazard Identification and Risk Assessment: The "Why" Before the "How"
The primary, immediate hazard associated with this compound is serious eye irritation (H319) , as indicated by the GHS07 pictogram.[1] As a solid, airborne dust presents the most likely route of exposure. Ingestion and skin contact are also potential routes that must be mitigated. Furthermore, it is classified as a combustible solid , which informs storage and handling protocols, especially concerning ignition sources.[1]
From a disposal perspective, the presence of chlorine and fluorine atoms places it in the category of halogenated organic waste .[2] This is a critical classification, as the combustion of halogenated compounds requires specialized high-temperature incinerators equipped with scrubbers to neutralize acidic gases (like HCl and HF) that are produced.[3][4] Improper incineration can lead to the formation of hazardous byproducts. Co-mingling this waste with non-halogenated solvents is not only a violation of most institutional and municipal waste policies but can also disrupt the waste-to-fuel recycling process for non-halogenated streams.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
Given the significant risk of eye irritation, a stringent PPE protocol is non-negotiable. The causality here is direct: preventing contact with the solid compound or its dust is the most effective way to avoid injury.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles. A face shield should be worn over goggles if there is a significant risk of dust generation.[5][6][7] | Protects against airborne particles and potential splashes during decontamination. A face shield offers a broader barrier of protection for the entire face.[5][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents dermal contact. Disposable gloves should be removed and discarded immediately after handling the compound or its waste. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. | If significant dust is generated, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department. |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be approached with the understanding that it is a regulated hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[3]
Step 1: Waste Segregation and Container Selection
-
Identify the Waste Stream: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
The pure compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Rinsate from cleaning contaminated glassware (see Step 3).
-
-
Select the Appropriate Waste Container:
-
Solid Waste: Use a dedicated, sealable, and clearly labeled hazardous waste container for all solid materials. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If the compound has been dissolved in a solvent, this solution must be collected in a separate, labeled container for halogenated organic liquid waste .
-
Step 2: Waste Collection
-
Solid Waste: Carefully place the solid this compound and any contaminated disposable items directly into the designated solid hazardous waste container. Minimize the generation of dust during this process.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate amount.
Step 3: Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect Rinsate: This initial rinsate is now considered halogenated liquid waste and must be collected in the appropriate liquid hazardous waste container.
-
Subsequent Cleaning: After the initial solvent rinse, the glassware can typically be washed with soap and water.
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and sources of ignition.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. They will have established procedures with licensed hazardous waste disposal vendors.
Emergency Procedures: Planning for the Unexpected
Spill Response
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (if necessary): For a large spill, or if dust is widely dispersed, evacuate the area.
-
Don Appropriate PPE: Before attempting any cleanup, put on the required PPE.
-
Contain the Spill:
-
For solid spills, gently cover the material with an absorbent, non-reactive material (such as vermiculite or sand) to prevent dust from becoming airborne.[8]
-
Carefully sweep the material into a designated hazardous waste container. Avoid vigorous sweeping that could create dust.
-
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visualizing the Disposal Workflow
To aid in decision-making, the following diagram outlines the key steps and considerations in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Regulatory Context: Adherence to EPA Guidelines
For academic institutions in the United States, the management of hazardous laboratory waste is governed by the Environmental Protection Agency (EPA). Specifically, Subpart K of the Resource Conservation and Recovery Act (RCRA) regulations in Title 40 of the Code of Federal Regulations (CFR), Part 262, provides an alternative, more flexible set of standards for eligible academic entities.[9][10][11][12] Key provisions of this rule include:
-
Allowing hazardous waste determinations to be made by trained professionals, rather than individual researchers.[9]
-
Requiring the development of a Laboratory Management Plan that outlines best practices for waste management.[9][10]
-
Setting guidelines for the accumulation of waste in laboratories, including time limits for removal.[9]
It is imperative that all disposal activities for this compound are conducted in accordance with your institution's Laboratory Management Plan and in compliance with all local, state, and federal regulations.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for every researcher. By understanding the chemical's hazards, adhering to strict PPE and handling protocols, and following a systematic disposal plan, we can ensure the safety of our laboratory personnel and protect the environment. This commitment to responsible chemical management is integral to the advancement of science.
References
- 1. This compound AldrichCPR 77779-49-8 [sigmaaldrich.com]
- 2. bucknell.edu [bucknell.edu]
- 3. benchchem.com [benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. safetyculture.com [safetyculture.com]
- 6. utc.edu [utc.edu]
- 7. Personal Protective Equipment Eye and Face Protection (Appendix A) – Environmental Health and Safety [ehs.ncsu.edu]
- 8. acs.org [acs.org]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
